molecular formula C6H6BrN B185296 3-Bromo-2-methylpyridine CAS No. 38749-79-0

3-Bromo-2-methylpyridine

Cat. No.: B185296
CAS No.: 38749-79-0
M. Wt: 172.02 g/mol
InChI Key: AIPWPTPHMIYYOX-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpyridine is a useful research compound. Its molecular formula is C6H6BrN and its molecular weight is 172.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6BrN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPWPTPHMIYYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360868
Record name 3-Bromo-2-methylpyridine
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Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38749-79-0
Record name 3-Bromo-2-methylpyridine
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Record name 3-Bromo-2-methylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 38749-79-0

Introduction

3-Bromo-2-methylpyridine, also known as 3-bromo-2-picoline, is a heterocyclic organic compound with the CAS number 38749-79-0.[1][2] It is a substituted pyridine (B92270) derivative that serves as a crucial and versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[3][4] The molecular structure, featuring an electron-deficient pyridine ring activated by a methyl group and possessing a reactive bromine atom, allows it to participate in a wide array of chemical transformations.[3] The bromine atom acts as an excellent leaving group and is particularly amenable to modern transition-metal-catalyzed cross-coupling reactions, making it an invaluable building block for the construction of complex molecular architectures.[3][5] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It is typically an oily free base at room temperature, though it is also available as a more stable, crystalline hydrochloride salt (CAS 777944-57-7) to improve handling and solubility in polar protic solvents.[5]

Physicochemical Properties
PropertyValueSource
CAS Number 38749-79-0[1]
Molecular Formula C₆H₆BrN[1][3][6]
Molecular Weight 172.02 g/mol [1][2][7][8][9]
Appearance Colorless oil or solid[5][7][10]
Density 1.495 g/mL at 25 °C[7][8]
Refractive Index (n20/D) 1.5604[7][8]
Flash Point 78.9 °C (174.0 °F) - closed cup[8]
XLogP3 1.9[1]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR (CDCl₃): δ: 2.67 (3H, s), 6.98-7.03 (1H, m), 7.78-7.82 (1H, m), 8.40-8.44 (1H, m).[10][11]

  • Other Spectroscopic Data: ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra are also available through various chemical data providers.[12] Common fragmentation pathways in mass spectrometry involve the loss of a bromine atom or HBr.[5]

Synthesis and Purification

Several synthetic routes to this compound have been established, each with distinct advantages and challenges.

Synthesis Routes
  • Direct Bromination of 2-Methylpyridine (B31789): This is a common approach involving the electrophilic substitution of 2-methylpyridine (2-picoline). The reaction is often challenged by the directing effects of the methyl group and the pyridine nitrogen, which can lead to a mixture of isomers, necessitating careful purification.[3][5]

  • Via Nitropyridine Intermediates: A more regioselective method starts with 2-chloro-3-nitropyridine. This multi-step process involves the formation of 2-methyl-3-nitropyridine, followed by the reduction of the nitro group to an amine, and subsequent conversion to the target bromide.[5]

  • From Dibrominated Precursors: Another strategy utilizes a bromine/lithium exchange on 2,3-dibromopyridine. Treatment with n-butyllithium at low temperatures results in a preferential lithium-halogen exchange at the 2-position. The resulting lithiated intermediate is then quenched with a methylating agent like methyl iodide to yield this compound.[5]

Experimental Protocol: Direct Bromination of 2-Methylpyridine

The following protocol is based on a representative procedure for the direct bromination of 2-methylpyridine.[10][11]

Materials:

Procedure:

  • Reaction Setup: In a suitable reaction vessel, slowly add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g). Stir the resulting mixture at 100°C.[10][11]

  • Bromination: While maintaining the temperature at 100°C, add bromine (40.0 g) dropwise over 1 hour. Continue stirring the mixture for an additional 30 minutes.[10][11]

  • Work-up: After cooling, carefully pour the reaction mixture into ice water. Acidify the mixture by adding concentrated hydrochloric acid.[10][11]

  • Extraction & Neutralization: Wash the acidified solution with ethyl acetate to remove non-basic impurities. Basify the remaining aqueous layer with an 8 M aqueous sodium hydroxide solution.[10][11]

  • Final Extraction: Extract the product from the basified aqueous layer using diethyl ether. Wash the combined organic extracts with saturated brine.[10][11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.[10][11]

  • Purification: Purify the resulting residue (a colorless oil) by silica (B1680970) gel column chromatography, eluting with a hexane-diethyl ether mixture (e.g., 10:1 ratio), to yield the final product.[10][11]

G cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A 1. Mix 2-Methylpyridine and AlCl₃ at 100°C B 2. Add Bromine (Br₂) dropwise over 1 hour A->B C 3. Stir for 30 min B->C D 4. Quench in Ice Water & Acidify with HCl C->D Cool Reaction Mixture E 5. Wash with Ethyl Acetate D->E F 6. Basify Aqueous Layer with NaOH E->F G 7. Extract with Diethyl Ether F->G H 8. Dry & Concentrate G->H I 9. Silica Gel Column Chromatography H->I J Pure this compound I->J

Caption: General workflow for the synthesis and purification of this compound.

Purification Challenges

The direct bromination of 2-methylpyridine can produce a mixture of isomers, such as 2-methyl-5-bromopyridine and this compound. These isomers may have very close boiling points, making separation by traditional distillation difficult. Therefore, high-performance liquid chromatography (HPLC) or column chromatography with a suitable mobile phase (e.g., petroleum ether and ether) is often employed for effective separation and purification on a laboratory scale.[4]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the carbon-bromine bond, which serves as a versatile handle for constructing more complex molecules.[5]

Key Reactions: Palladium-Catalyzed Cross-Coupling

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[3]

  • Suzuki-Miyaura Coupling: Reacts with organoboron compounds (boronic acids or esters) to form biaryl structures.[3][5] This reaction is widely used in the synthesis of pharmaceuticals.

  • Sonogashira Coupling: Couples with terminal alkynes to introduce alkyne functionalities into the pyridine ring.[5]

  • Stille Coupling: Reacts with organostannanes.[3]

  • Heck Reaction: Couples with alkenes.[3]

These reactions are instrumental in building the molecular scaffolds required in drug discovery and materials science.[3][5]

G cluster_reactants Coupling Partners cluster_reactions Pd-Catalyzed Reactions A This compound R1 Suzuki Coupling A->R1 R2 Sonogashira Coupling A->R2 R3 Other Couplings (Stille, Heck, etc.) A->R3 B Organoboron Compound B->R1 C Terminal Alkyne C->R2 D Other Organometallics (e.g., Stannanes) D->R3 E Complex Molecules (Pharmaceuticals, Agrochemicals, Functional Materials) R1->E R2->E R3->E

Caption: this compound as a key intermediate in cross-coupling reactions.

Applications in Research and Development

This compound is a valuable building block in several areas:

  • Pharmaceuticals: It is used in the synthesis of various bioactive molecules and drug candidates.[4] Medicinal chemists use it to introduce a functionalized pyridine moiety into target molecules to modulate their pharmacokinetic and pharmacodynamic properties.[3] It has been employed in the development of drugs targeting inflammation, pain, and certain cancers.[3] One study identified it as a potential inhibitor of the cannabinoid type 1 receptor.[2]

  • Agrochemicals: The compound serves as a precursor in the synthesis of novel pesticides and herbicides.[3][13]

  • Organic Synthesis: Beyond cross-coupling, it can be converted to other useful intermediates, such as the corresponding pyridine carboxaldehyde via peroxide-initiated NBS gem-dibromination followed by hydrolysis.[7][8][11]

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling.[14]

GHS Hazard Classification
Hazard ClassCategoryStatement
Acute Toxicity, Oral 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation 2H315: Causes skin irritation[1][15]
Serious Eye Damage/Irritation 1 / 2H318: Causes serious eye damage[1] / H319: Causes serious eye irritation[1][15]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[16]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and tight-sealing safety goggles or a face shield.[14][16] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or irritation is experienced.[14]

  • Handling: Use only in a well-ventilated area or outdoors.[6][14] Wash hands and any exposed skin thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[6][14] Keep away from heat, sparks, and open flames.[14]

  • Storage: Store in a cool, well-ventilated place.[6][14] Keep the container tightly closed and store locked up.[14][16] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[17]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6][14]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14][15]

    • Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[6][14]

    • Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[6][14]

  • Fire Fighting: Use CO₂, dry chemical, or foam for extinction.[14]

Conclusion

This compound is a cornerstone intermediate for synthetic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient pathway for the synthesis of a diverse range of complex organic molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in developing novel and impactful chemical entities.

References

3-Bromo-2-picoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-2-picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-picoline (also known as 3-Bromo-2-methylpyridine), a pivotal heterocyclic intermediate in organic synthesis. This document details its chemical structure, physicochemical properties, synthesis protocols, reactivity, and applications, with a focus on its role in pharmaceutical and agrochemical development.

Chemical Structure and Identification

3-Bromo-2-picoline is a substituted pyridine (B92270) ring with a bromine atom at the 3-position and a methyl group at the 2-position. This arrangement is key to its reactivity, with the electron-deficient pyridine ring, the activating methyl group, and the versatile bromine atom enabling a wide range of chemical transformations.[1]

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[2]
Synonyms 3-Bromo-2-picoline, 2-methyl-3-bromopyridine[2][3][4]
CAS Number 38749-79-0[2][3][5]
Molecular Formula C₆H₆BrN[2][3][5]
Molecular Weight 172.03 g/mol (or 172.02)[2]
InChI InChI=1S/C6H6BrN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3[2]
InChIKey AIPWPTPHMIYYOX-UHFFFAOYSA-N[2]

| SMILES | Cc1ncccc1Br[2] |

Physicochemical Properties

3-Bromo-2-picoline is typically a colorless to light orange or yellow clear liquid at room temperature. Its physical properties are summarized below.

Table 2: Physical and Chemical Properties

Property Value Source(s)
Physical State Liquid (at 20°C)
Appearance Colorless to Light orange to Yellow clear liquid
Boiling Point 76 °C at 17 mmHg
Density 1.495 g/mL at 25 °C
Refractive Index n20/D 1.5604
Flash Point 79 °C (174.2 °F) - closed cup

| XLogP3 | 1.9 |[2] |

Synthesis and Experimental Protocols

The synthesis of 3-Bromo-2-picoline is a critical process for its application in various fields. Direct bromination of 2-methylpyridine (B31789) (2-picoline) is a common method, although it often results in a mixture of isomers, primarily this compound and 5-bromo-2-methylpyridine, which can be challenging to separate due to their similar boiling points.[4][6] Multi-step synthetic strategies are also employed to overcome low yield and selectivity issues.[4][6]

Experimental Protocol: Direct Bromination of 2-Picoline

This protocol is based on a method described for the synthesis of this compound.[5]

Objective: To synthesize this compound via direct bromination of 2-methylpyridine.

Materials:

  • 2-Methylpyridine (2-picoline) (46.6 g)

  • Aluminum chloride (200 g)

  • Bromine (40.0 g)

  • Ice water

  • Concentrated hydrochloric acid

  • 8 mol/L aqueous sodium hydroxide (B78521) solution

  • Diethyl ether

  • Saturated brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a reaction vessel containing aluminum chloride (200 g), slowly add 2-methylpyridine (46.6 g) dropwise.

  • Heat the mixture to 100°C and stir.

  • While maintaining the temperature at 100°C, add bromine (40.0 g) dropwise over 1 hour.

  • Continue stirring the mixture at 100°C for an additional 30 minutes.

  • After cooling, pour the reaction mixture into ice water.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Wash the resulting solution with ethyl acetate.

  • Make the aqueous layer basic using an 8 mol/L aqueous sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Wash the ether extract with saturated brine.

  • Dry the extract over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane-diethyl ether (10:1) eluent to yield this compound as a colorless oil. (Reported yield: 5.09 g, 12%).[5]

Synthesis_Workflow Synthesis of 3-Bromo-2-picoline cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Picoline 2-Picoline Reaction Bromination at 100°C Picoline->Reaction Bromine Bromine Bromine->Reaction AlCl3 Aluminum Chloride (Catalyst) AlCl3->Reaction catalyzes Workup Aqueous Workup (Acid/Base) Reaction->Workup 1. Cool 2. Pour into ice water Extraction Solvent Extraction Workup->Extraction Basify & Extract Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Product 3-Bromo-2-picoline Chromatography->Product

Caption: Workflow for the synthesis of 3-Bromo-2-picoline.

Chemical Reactivity and Applications

3-Bromo-2-picoline is a valuable building block due to the reactivity of its carbon-bromine bond.[6] The bromine atom serves as an excellent leaving group, making the compound a suitable substrate for a variety of transition-metal-catalyzed cross-coupling reactions.[1][6]

Key Reactions:

  • Suzuki-Miyaura Coupling: Reacts with organoboron compounds to form biaryl structures.[6]

  • Sonogashira Coupling: Couples with terminal alkynes to introduce alkyne functionalities.[6]

  • Other Transformations: Can be converted to the corresponding pyridine carboxaldehyde through NBS gem-dibromination followed by hydrolysis.[7]

These reactions are fundamental in constructing complex molecular scaffolds, which is crucial in drug discovery and materials science.[6]

Reactivity_Diagram Key Reactions of 3-Bromo-2-picoline cluster_coupling Cross-Coupling Reactions cluster_other Other Transformations cluster_products Product Classes Start 3-Bromo-2-picoline Suzuki Suzuki-Miyaura (with Boronic Acids) Start->Suzuki Sonogashira Sonogashira (with Terminal Alkynes) Start->Sonogashira Aldehyde Pyridine Carboxaldehyde Synthesis (via NBS dibromination/hydrolysis) Start->Aldehyde Biaryl Biaryl Compounds Suzuki->Biaryl forms Alkynyl Alkynyl Pyridines Sonogashira->Alkynyl forms AldehydeProd Pyridine Aldehydes Aldehyde->AldehydeProd yields

Caption: Reactivity pathways of 3-Bromo-2-picoline.

Applications: 3-Bromo-2-picoline serves as a key intermediate in the synthesis of:

  • Pharmaceuticals: It is used in the development of drugs, including those targeting neurological disorders.[8][9][10]

  • Agrochemicals: Employed in the formulation of herbicides and fungicides.[8][10]

  • Other Industries: Used in the production of dyes, spices, and specialty polymers.[4][5][8][10]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of 3-Bromo-2-picoline.

Table 3: ¹H NMR Data

Chemical Shift (δ) Multiplicity Integration Assignment Source
2.67 ppm s (singlet) 3H -CH₃ [5]
6.98-7.03 ppm m (multiplet) 1H Pyridine Ring H [5]
7.78-7.82 ppm m (multiplet) 1H Pyridine Ring H [5]
8.40-8.44 ppm m (multiplet) 1H Pyridine Ring H [5]

Solvent: CDCl₃

Infrared (IR) Spectroscopy: While specific peak data is not provided in the search results, the IR spectrum of 3-Bromo-2-picoline is expected to show characteristic peaks for:

  • C-H stretching (aromatic and aliphatic)

  • C=N and C=C stretching from the pyridine ring

  • C-Br stretching

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

Safety and Handling

3-Bromo-2-picoline is considered a hazardous chemical and requires careful handling.

Table 4: GHS Hazard Information

Hazard Class Category Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation[2]
Serious Eye Damage/Irritation 1 / 2A H318/H319: Causes serious eye damage/irritation[2]
Acute Toxicity, Oral 4 H302: Harmful if swallowed[2]
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation

| Flammable Liquids | 4 | H227: Combustible liquid |

Handling and Storage:

  • Handling: Wear protective gloves, clothing, and eye/face protection.[11][12][13] Use only in a well-ventilated area and avoid breathing vapors or mist.[11][13] Keep away from heat, sparks, and open flames.[13][14]

  • Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed and store locked up.[11][13] Recommended storage is in a cool and dark place, below 15°C.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylpyridine from 2-Picoline

Introduction

This compound (also known as 3-bromo-2-picoline) is a pivotal heterocyclic organic compound with the chemical formula C₆H₆BrN. Its structure, featuring an electron-deficient pyridine (B92270) ring with a methyl group and a bromine atom, makes it a highly versatile intermediate in organic synthesis.[1] The bromine atom serves as an excellent leaving group and a key handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2] These reactions are fundamental for constructing the complex molecular scaffolds required in medicinal chemistry and materials science, making the efficient and regioselective synthesis of this compound a topic of significant interest.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound starting from 2-picoline, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Synthesis Strategies: A Comparative Overview

The synthesis of this compound from 2-picoline can be approached via two distinct strategies:

  • Direct Electrophilic Bromination: This is the most straightforward approach, involving the direct reaction of 2-picoline with a brominating agent. However, this method is hampered by poor regioselectivity and low yields.

  • Multi-Step Regioselective Synthesis: A longer but more controlled pathway that proceeds through key intermediates, such as 2-methyl-3-aminopyridine, to ensure the bromine atom is installed at the desired position. This route generally offers higher yields of the target isomer.

Method 1: Direct Bromination of 2-Picoline

Direct bromination of 2-picoline is an electrophilic aromatic substitution. Because the pyridine ring is electron-deficient, the reaction requires harsh conditions, including high temperatures and the use of a Lewis acid catalyst like aluminum chloride to polarize the bromine molecule and increase its electrophilicity.[2] A significant drawback of this method is the formation of a mixture of isomers, primarily this compound and 5-bromo-2-methylpyridine, which are very difficult to separate due to their close boiling points.[2]

Experimental Protocol: Direct Bromination

The following protocol is based on a documented industrial synthesis.

  • Reaction Setup: To 200 g of aluminum chloride (AlCl₃) in a suitable reaction vessel, slowly add 46.6 g of 2-methylpyridine (B31789) (2-picoline) dropwise.

  • Heating: Heat the mixture with stirring to 100°C.

  • Bromination: While maintaining the temperature at 100°C, add 40.0 g of bromine (Br₂) dropwise over a period of one hour.

  • Reaction Completion: Continue stirring the mixture at 100°C for an additional 30 minutes after the bromine addition is complete.

  • Work-up:

    • After cooling, carefully pour the reaction mixture into ice water.

    • Acidify the solution with concentrated hydrochloric acid (HCl).

    • Wash the acidic aqueous solution with ethyl acetate (B1210297) to remove non-basic impurities.

    • Make the aqueous layer basic using an 8 mol/L aqueous sodium hydroxide (B78521) (NaOH) solution.

    • Extract the product with diethyl ether. The combined ether extracts are then washed with saturated brine and dried over anhydrous sodium sulfate.

  • Purification: Concentrate the dried extract under reduced pressure. The resulting residue is purified by silica (B1680970) gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield this compound as a colorless oil.

The reported yield for this procedure is approximately 12%.[2]

Logical Workflow for Direct Bromination

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_products Reaction Products (Mixture) cluster_purification Purification cluster_final Final Product start 2-Picoline reagents 1. AlCl₃, 100°C 2. Br₂, 100°C, 1.5h start->reagents Reacts with product1 This compound (Desired Product) reagents->product1 Forms product2 5-Bromo-2-methylpyridine (Isomeric Byproduct) reagents->product2 Forms purify Silica Gel Chromatography product1->purify product2->purify final_product Isolated this compound (Yield: ~12%) purify->final_product Yields G picoline 2-Picoline nitration Step 1: Nitration (HNO₃, H₂SO₄) picoline->nitration nitro_mix Mixture of: 2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine nitration->nitro_mix separation Separation nitro_mix->separation nitro_iso 2-Methyl-3-nitropyridine (Isolated) separation->nitro_iso reduction Step 2: Reduction (H₂, Pd/C) nitro_iso->reduction amino 2-Methyl-3-aminopyridine reduction->amino sandmeyer Step 3: Sandmeyer Rxn (1. NaNO₂, HBr 2. CuBr) amino->sandmeyer final_product This compound sandmeyer->final_product

References

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-methylpyridine Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Bromo-2-methylpyridine in its liquid state. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a building block in organic synthesis. This document summarizes essential quantitative data, outlines typical experimental protocols for property determination, and presents a logical workflow for quality assessment.

Core Physical and Chemical Properties

This compound, also known as 3-Bromo-2-picoline, is a halogenated pyridine (B92270) derivative.[1] Its chemical structure consists of a pyridine ring substituted with a bromine atom at the 3-position and a methyl group at the 2-position.

Table 1: Summary of Quantitative Physical Data for this compound

PropertyValueNotesSource(s)
Molecular Formula C6H6BrN[2][3]
Molecular Weight 172.02 g/mol [2][3]
Appearance Colorless to light yellow or light orange clear liquid[2]
Density 1.495 g/mL at 25 °CSome sources indicate 1.073 g/mL, which is likely an error. The value of 1.495 g/mL is more consistent across multiple sources.[1][2]
Boiling Point 76 °C at 17 mmHgApproximately 173 °C at atmospheric pressure.[4]
Refractive Index (n20/D) 1.5604 - 1.5823The refractive index is a measure of the bending of a ray of light as it passes through the substance.[1]
Flash Point 78.9 °C (174.0 °F)Closed cup method. This indicates that the substance is a combustible liquid.[1]
Purity >97% (GC)Purity is typically determined by gas chromatography.[1]
Solubility Soluble in DMSOSoluble in many organic solvents.[2]
Storage Temperature Room temperature, recommended in a cool, dark place (<15°C)For long-term storage, -20°C is recommended for the pure form.[2]

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for key experiments to determine the physical properties of liquid this compound. These are generalized protocols that are standard in organic chemistry laboratories.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid like this compound is by using a pycnometer.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and weighed empty (m1).

    • It is then filled with distilled water of a known temperature and weighed again (m2). The density of water at this temperature (ρ_water) is known.

    • The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m3).

    • The volume of the pycnometer (V) is calculated using the weight of the water: V = (m2 - m1) / ρ_water.

    • The density of the this compound (ρ_sample) is then calculated: ρ_sample = (m3 - m1) / V.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small quantities of liquid, the boiling point can be determined using the Siwoloboff method.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), sample tube, heating oil.

  • Procedure:

    • A small amount of this compound is placed in the sample tube.

    • The capillary tube, with its open end downwards, is placed inside the sample tube.

    • The sample tube is attached to the thermometer and placed in the Thiele tube containing heating oil.

    • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heating is stopped, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. For boiling points at reduced pressure, a vacuum distillation apparatus is used.

Determination of Refractive Index

The refractive index is a fundamental physical property of a substance and can be used to identify and assess the purity of a sample. It is measured using a refractometer.

  • Apparatus: Abbe refractometer, constant temperature water bath.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

    • The prism of the refractometer is cleaned with a suitable solvent and allowed to dry.

    • A few drops of this compound are placed on the prism.

    • The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C), maintained by the water bath.

    • The light source is switched on, and the handwheel is adjusted until the boundary between the light and dark regions is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read directly from the scale.

Logical Workflow for Quality Control

As this compound is a reagent used in synthesis, ensuring its purity and identity is critical. The following diagram illustrates a typical quality control workflow.

Quality_Control_Workflow cluster_physical cluster_spectroscopic cluster_chromatographic start Receive Batch of This compound visual_inspection Visual Inspection (Color, Clarity) start->visual_inspection physical_tests Physical Property Tests visual_inspection->physical_tests spectroscopic_analysis Spectroscopic Analysis visual_inspection->spectroscopic_analysis chromatographic_analysis Chromatographic Analysis (Purity) visual_inspection->chromatographic_analysis density Density physical_tests->density boiling_point Boiling Point physical_tests->boiling_point refractive_index Refractive Index physical_tests->refractive_index nmr NMR Spectroscopy spectroscopic_analysis->nmr ftir FTIR Spectroscopy spectroscopic_analysis->ftir gc Gas Chromatography (GC) chromatographic_analysis->gc data_review Data Review and Comparison to Specifications density->data_review boiling_point->data_review refractive_index->data_review nmr->data_review ftir->data_review gc->data_review pass Batch Approved data_review->pass Pass fail Batch Rejected data_review->fail Fail

Caption: Quality Control Workflow for this compound.

References

An In-Depth Technical Guide to 3-Bromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-2-methylpyridine, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate quick reference and deeper understanding of this compound's characteristics.

Core Compound Data

This compound, also known as 3-Bromo-2-picoline, is a halogenated pyridine (B92270) derivative.[1] Its fundamental properties are crucial for its application in various chemical syntheses.

Quantitative Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

PropertyValueSource
Molecular Formula C₆H₆BrN[1][2][3][4][5]
Molecular Weight 172.02 g/mol [1][2][3][4][5]
CAS Number 38749-79-0[1][3][4]
Density 1.495 g/mL at 25 °C[1]
Refractive Index n20/D 1.5604[1]
Physical State Reported as both liquid and solid at room temperature[1]
InChI Key AIPWPTPHMIYYOX-UHFFFAOYSA-N[1][3]
SMILES Cc1ncccc1Br[1]

Experimental Protocols

Detailed methodologies for the synthesis and a key application of this compound are outlined below.

1. Synthesis of this compound from 2-Methylpyridine (B31789) [6]

This protocol describes a method for the bromination of 2-methylpyridine.

  • Step 1: Preparation: Slowly add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g).

  • Step 2: Heating and Bromination: Stir the mixture continuously while heating to 100°C.

  • Step 3: Bromine Addition: While maintaining the temperature at 100°C, slowly add bromine (40.0 g) dropwise over a one-hour period.

  • Step 4: Reaction Completion: Continue stirring the mixture for an additional 30 minutes after the bromine addition is complete.

  • Step 5: Quenching and Acidification: Cool the reaction mixture and pour it into ice water. Acidify the mixture by adding concentrated hydrochloric acid.

  • Step 6: Extraction: Alkalize the aqueous layer and extract it with ether. Wash the ether extract with a saturated brine solution and dry it with anhydrous sodium sulfate.

  • Step 7: Purification: Concentrate the extract under reduced pressure. Purify the resulting residue using silica (B1680970) gel column chromatography with a hexane-ether (10:1) eluent to yield this compound as a colorless oil.[6]

2. Application: Conversion to 2-Methyl-3-pyridinecarboxaldehyde [1][6]

This compound is a useful intermediate for synthesizing the corresponding pyridine carboxaldehyde.

  • Methodology: The conversion is achieved through a peroxide-initiated N-Bromosuccinimide (NBS) gem-dibromination reaction, which is then followed by hydrolysis to yield the final aldehyde product.[1][6] This process leverages the methyl group at the 2-position for functional group transformation.

Molecular Property Visualization

The following diagram illustrates the key molecular identifiers and properties of this compound.

molecular_properties compound {this compound | C₆H₆BrN} mol_weight Molecular Weight 172.02 g/mol compound->mol_weight cas_no CAS Number 38749-79-0 compound->cas_no density Density 1.495 g/mL compound->density smiles SMILES Cc1ncccc1Br compound->smiles inchi_key InChI Key AIPWPTPHMIYYOX-UHFFFAOYSA-N compound->inchi_key

Figure 1: Key molecular properties of this compound.

References

Reactivity of the carbon-bromine bond in 3-Bromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 3-Bromo-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring an electron-deficient pyridine (B92270) ring activated by a methyl group and functionalized with a bromine atom, provides a rich platform for chemical transformations. The carbon-bromine (C-Br) bond is the key locus of reactivity, serving as an excellent handle for a wide array of synthetic modifications.[1][2] This guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, with a focus on palladium-catalyzed cross-coupling reactions, other functionalization methods, detailed experimental protocols, and quantitative data.

The bromine atom at the 3-position is an effective leaving group and a prime participant in numerous transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, Negishi, and Heck couplings, are foundational for constructing complex carbon-carbon and carbon-heteroatom bonds.[1][2] Such transformations are essential for building the intricate molecular scaffolds required for the development of novel pharmaceuticals and functional materials. This document serves as a technical resource, summarizing key reactions, providing detailed experimental procedures, and presenting quantitative data to aid researchers in leveraging the synthetic potential of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming C-C and C-N bonds.[1] The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

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// Nodes pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_complex [label="R-Pd(II)-X\n(Oxidative Addition Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; transmetal_complex [label="R-Pd(II)-R'\n(Transmetalation Complex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="R-R'", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pd0 -> pd2_complex [label="Oxidative Addition\n+ R-X"]; pd2_complex -> transmetal_complex [label="Transmetalation\n+ R'-M"]; transmetal_complex -> pd0 [label="Reductive Elimination"]; transmetal_complex -> product [style=dashed, arrowhead=open];

// Invisible nodes for layout {rank=same; pd0; product} }

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a primary or secondary amine.[3] This reaction is crucial for synthesizing aryl amines, which are prevalent in pharmaceuticals. The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]

Quantitative Data for Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Amine (general)Pd₂(dba)₃ (1.5)BINAP (3)NaOtBu (2.0)Toluene1004-24-[5]
Cyclohexane-1,2-diaminePd₂(dba)₃ (0.18 mmol)BINAP (0.35 mmol)NaOtBu (25 mmol)Toluene80460[6]
MorpholinePd₂(dba)₃ (2)XPhos (8)LiHMDS (2.5)THF651640[7]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of bromopyridines.[5][6]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine (B1218219) ligand (e.g., BINAP, 3 mol%), and the base (e.g., sodium tert-butoxide, NaOtBu, 2.0 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction Execution: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (e.g., 80-100°C).

  • Monitoring: Monitor the reaction for completion (typically 4-24 hours) by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent like diethyl ether. Wash with brine, dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting product by recrystallization or column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition Ar-Pd(II)(Br)L pd0:f0->ox_add:head Ar-Br amide_complex Amide Formation Ar-Pd(II)(NR₂')L ox_add:f1->amide_complex:head HNR₂' Base amide_complex:f1->pd0:f0 Reductive Elimination product Ar-NR₂' amide_complex:f1->product

References

A Comprehensive Technical Guide to 3-Bromo-2-methylpyridine: Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methylpyridine is a pivotal building block in medicinal chemistry and organic synthesis, primarily utilized as a versatile intermediate for the construction of complex molecular architectures. Its utility is significantly influenced by its form, either as a free base or a hydrochloride salt. This technical guide provides an in-depth comparison of the physicochemical properties, synthesis, and applications of this compound in both its salt and free base forms. Detailed experimental protocols for its synthesis and a key cross-coupling reaction are presented, alongside a discussion of its role in the development of therapeutic agents, exemplified by its use in the synthesis of combretastatin (B1194345) A4 analogues.

Physicochemical Properties: A Comparative Analysis

The hydrochloride salt and free base of this compound exhibit distinct physicochemical properties that dictate their handling, storage, and application in synthetic chemistry. The salt form is a stable, crystalline solid, offering advantages in purification and long-term storage, while the free base is an oily liquid at room temperature.[1] A key differentiator is the enhanced solubility of the hydrochloride salt in aqueous and polar protic solvents, a crucial factor for reactions in various media and for improving dissolution rates in pharmaceutical research.[1]

PropertyThis compound Hydrochloride SaltThis compound Free Base
Molecular Formula C₆H₇BrClNC₆H₆BrN
Molecular Weight 208.48 g/mol [1]172.02 g/mol [2]
CAS Number 777944-57-7[1]38749-79-0[2]
Physical State Crystalline Solid[1]Oily Liquid at Room Temperature[1]
Melting Point Data not availableNot applicable
Boiling Point Not applicable76 °C at 17 mmHg[3]
Density Data not available1.495 g/mL at 25 °C[4]
Solubility Increased solubility in water and polar protic solvents[1]Soluble in organic solvents
pKa (of conjugate acid) Estimated to be lower than the free baseThe pKa of the parent compound, 2-methylpyridine (B31789), is 5.94, suggesting this compound is a weak base.

Synthesis and Preparation: Experimental Protocols

The synthesis of this compound and its subsequent conversion to the hydrochloride salt are critical processes for its utilization in research and development.

Synthesis of this compound (Free Base)

Two primary routes for the synthesis of the free base are commonly employed: direct bromination of 2-methylpyridine and a multi-step synthesis involving a Sandmeyer-type reaction.

Method 1: Direct Bromination of 2-Methylpyridine

This method involves the direct reaction of 2-methylpyridine with bromine in the presence of a Lewis acid catalyst.

  • Materials: 2-methylpyridine, aluminum chloride, bromine, ice water, concentrated hydrochloric acid, ethyl acetate, 8 M sodium hydroxide (B78521) solution, diethyl ether, saturated brine, anhydrous sodium sulfate.

  • Procedure:

    • Slowly add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g) while stirring at 100°C.[5]

    • Maintaining the temperature at 100°C, slowly add bromine (40.0 g) dropwise over 1 hour.[5]

    • Continue stirring for an additional 30 minutes.[5]

    • After cooling, pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid.[5]

    • Wash the resulting solution with ethyl acetate.[5]

    • Basify the aqueous layer with an 8 mol/L aqueous sodium hydroxide solution.[5]

    • Extract the product with diethyl ether.[5]

    • Wash the ether extract with saturated brine and dry over anhydrous sodium sulfate.[5]

    • Concentrate the solution under reduced pressure.[5]

    • Purify the residue by silica (B1680970) gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield this compound as a colorless oil.[5]

Method 2: Multi-step Synthesis from Diethyl Malonate and 2-Chloro-3-nitropyridine

This route involves condensation, amination (reduction), and a subsequent bromination (Sandmeyer-type reaction).

  • Step 1: Condensation/Decarboxylation: React diethyl malonate with an alkali metal to form a salt, followed by a condensation reaction with a toluene (B28343) solution of 2-chloro-3-nitropyridine.[1]

  • Step 2: Amination (Reduction): Hydrogenate the resulting 2-methyl-3-nitropyridine (B124571) intermediate to 2-methyl-3-aminopyridine using a Pd/C catalyst under hydrogen pressure in an autoclave.[1]

  • Step 3: Bromination (Sandmeyer-type reaction): Convert 2-methyl-3-aminopyridine to this compound.[1]

Preparation of this compound Hydrochloride Salt

The hydrochloride salt is typically prepared by treating the purified free base with hydrochloric acid.

  • Materials: Purified this compound, suitable solvent (e.g., diethyl ether, isopropanol), hydrochloric acid solution (e.g., HCl in ether, concentrated HCl).

  • General Procedure:

    • Dissolve the purified this compound free base in a suitable organic solvent.[1]

    • Treat the solution with a solution of hydrochloric acid. The acidification step is often integrated into the work-up of the free base synthesis.[1]

    • The hydrochloride salt will typically precipitate out of the solution.[1]

    • Collect the resulting crystalline solid by filtration.[1]

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a valuable substrate for transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is instrumental in forming biaryl structures.[1]

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.

  • Materials: this compound, arylboronic acid (1.1-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents), solvent (e.g., 1,4-dioxane (B91453)/water, DMF, toluene/ethanol).

  • Procedure (Conventional Heating):

    • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

    • Stir the reaction mixture at 80-100°C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Procedure (Microwave-Assisted):

    • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the base (2.0 eq), and the palladium catalyst.

    • Add the chosen solvent system and seal the vial.

    • Irradiate the reaction mixture in a microwave reactor at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).

    • After cooling, work up and purify the product as described in the conventional heating protocol.

Suzuki_Miyaura_Coupling Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide This compound (Ar-X) ArylHalide->OxidativeAddition Intermediate1 Ar-Pd(II)-X OxidativeAddition->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Organoboron Arylboronic Acid (Ar'-B(OR)2) Organoboron->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation activates Intermediate2 Ar-Pd(II)-Ar' Transmetalation->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->Pd0 regenerates Product Biaryl Product (Ar-Ar') ReductiveElimination->Product Combretastatin_Pathway CA4 Combretastatin A4 Tubulin αβ-Tubulin Dimers CA4->Tubulin binds to colchicine (B1669291) site Depolymerization Depolymerization CA4->Depolymerization promotes Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Microtubules->Depolymerization Disruption Microtubule Disruption Microtubules->Disruption Polymerization->Microtubules Depolymerization->Tubulin CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis Disruption->Apoptosis

References

Harnessing 3-Bromo-2-methylpyridine: A Core Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

3-Bromo-2-methylpyridine is a versatile heterocyclic building block that has become indispensable in medicinal chemistry. Its strategic placement of a bromine atom and a methyl group on the pyridine (B92270) ring allows for regioselective functionalization, making it a valuable starting material for the synthesis of complex molecular architectures. The bromine atom at the 3-position serves as an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions, while the 2-methyl group can influence the molecule's conformation and metabolic stability. This guide provides a comprehensive overview of the key applications of this compound in drug discovery, with a focus on its role in the synthesis of kinase inhibitors and GABA-A receptor modulators.

Key Synthetic Transformations

The reactivity of the carbon-bromine bond in this compound is central to its utility, enabling the formation of carbon-carbon and carbon-nitrogen bonds through several powerful cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed reactions are fundamental to modern drug discovery, and this compound is an excellent substrate for several of these transformations.[1]

  • Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling this compound with various organoboron compounds.[1][2] This method is crucial for constructing the core scaffolds of many kinase inhibitors.

  • Sonogashira Coupling: The Sonogashira coupling facilitates the introduction of alkyne functionalities by reacting this compound with terminal alkynes.[1][3] This reaction is instrumental in creating linear scaffolds and providing access to further chemical modifications.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, a key step in the synthesis of numerous biologically active compounds, including those targeting GABAA receptors.[4][5]

Diagram 1: Generalized Suzuki-Miyaura Coupling Scheme.

Case Study 1: Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[6] this compound is a key precursor in the synthesis of various kinase inhibitors.[7] The pyridine scaffold can effectively interact with the hinge region of the kinase active site.[6]

Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate

A common strategy involves the Suzuki coupling of this compound with a boronic acid derivative of a pyrimidine (B1678525) core.

Quantitative Data for Suzuki Coupling

Reactant 1Reactant 2 (Boronic Acid)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-3-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9012-24Good
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good

Table adapted from data found in search results.[2][8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]

  • Reaction Setup: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine 2-Bromo-3-methylpyridine (1.0 mmol), 4-Nitrophenylboronic acid (1.2 mmol), and anhydrous Potassium Phosphate (K₃PO₄) (3.0 mmol).

  • Catalyst Addition: Add Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (8 mL) and degassed deionized water (2 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (B1210297) and water, separate the organic layer, extract the aqueous layer with ethyl acetate, combine organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Kinase_Inhibitor_Workflow start Start: this compound suzuki Suzuki Coupling with Pyrimidine Boronic Acid start->suzuki intermediate Biaryl Intermediate suzuki->intermediate modification Further Functionalization (e.g., Amination) intermediate->modification final_product Final Kinase Inhibitor modification->final_product purification Purification & Characterization final_product->purification GABAA_Signaling cluster_membrane Neuronal Membrane GABA_Receptor GABAA Receptor Cl⁻ Channel Neuron Neuron Interior (Hyperpolarized) GABA_Receptor:p1->Neuron Increased Cl⁻ Influx GABA GABA GABA->GABA_Receptor:p1 Binds to Orthosteric Site PAM Positive Allosteric Modulator (Derived from this compound) PAM->GABA_Receptor Binds to Allosteric Site Cl_ion

References

The Strategic Role of 3-Bromo-2-methylpyridine in the Synthesis of Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-Bromo-2-methylpyridine is a versatile heterocyclic intermediate that has garnered significant attention in the agrochemical industry. Its unique structural features, particularly the reactive bromine atom at the 3-position and the methyl group at the 2-position of the pyridine (B92270) ring, make it a valuable scaffold for the synthesis of a diverse range of potent herbicides, fungicides, and insecticides.[1][2][3] The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the construction of complex molecular architectures with tailored biological activities. This technical guide provides an in-depth exploration of the role of this compound in agrochemical synthesis, detailing key chemical reactions, experimental protocols, and quantitative data to support researchers in this field.

The pyridine ring is a common motif in numerous successful agrochemicals due to its favorable physicochemical properties and ability to interact with biological targets.[4] The introduction of a bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.[5] This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from this intermediate.

Key Chemical Transformations

The synthetic utility of this compound in agrochemical synthesis is primarily centered around the reactivity of the carbon-bromine bond. The most prominent transformation is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a C-C bond between the pyridine ring and a boronic acid or ester. This reaction is widely employed in the synthesis of biaryl compounds, a common structural feature in many modern pesticides.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. In the context of this compound, this reaction is used to introduce a wide range of substituents at the 3-position of the pyridine ring.

Diagram 1: Generalized Suzuki-Miyaura Coupling of this compound.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of bromopyridines.[6][7][8]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium phosphate (B84403) [K₃PO₄] or Sodium carbonate [Na₂CO₃], 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane (DME))

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-aryl-2-methylpyridine.

Exemplary Synthesis of a Pyridine-Based Agrochemical Scaffold

The following section details a representative, multi-step synthesis of a hypothetical agrochemical scaffold starting from this compound. This example illustrates a common synthetic strategy used in the development of novel pesticides.

References

The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental principles governing electrophilic substitution reactions on bromopyridine isomers. The interplay between the electron-withdrawing nature of the pyridine (B92270) nitrogen and the dual electronic effects of the bromine substituent creates a nuanced landscape of reactivity and regioselectivity. Understanding these core mechanisms is paramount for the strategic design and synthesis of novel pyridine-based compounds in medicinal chemistry and materials science.

Electronic Landscape of Bromopyridines

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. The nitrogen atom's influence is most pronounced at the α (C2, C6) and γ (C4) positions. The introduction of a bromine atom further modulates this electronic environment. Bromine acts as an electron-withdrawing group through induction (-I effect) but can also donate electron density through resonance (+M effect) via its lone pairs. This duality dictates the outcome of electrophilic substitution reactions.

  • Inductive Effect (-I): The electronegative bromine atom withdraws electron density from the pyridine ring, further deactivating it towards electrophilic attack.

  • Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the pyridine ring, partially offsetting the inductive deactivation. This effect preferentially directs incoming electrophiles to the ortho and para positions relative to the bromine.

The position of the bromine atom on the pyridine ring significantly influences the regiochemical outcome of electrophilic substitution. The interplay between the deactivating effect of the nitrogen and the directing effects of the bromine leads to distinct product distributions for each isomer.

Regioselectivity in Electrophilic Substitution

The site of electrophilic attack is determined by the stability of the resulting intermediate, the sigma complex (or arenium ion). The positions that can best stabilize the positive charge will be the most favored.

2-Bromopyridine

In 2-bromopyridine, the nitrogen atom strongly deactivates the C2, C4, and C6 positions. The bromine at C2 further deactivates the ring. Electrophilic attack is generally disfavored but, when forced, primarily occurs at the C5 position. This is because the intermediate sigma complex for C5 attack avoids placing the positive charge on the carbon adjacent to the electronegative nitrogen atom and benefits from the resonance contribution of the bromine atom.

3-Bromopyridine (B30812)

3-Bromopyridine is the most reactive of the isomers towards electrophilic substitution. The nitrogen deactivates the C2, C4, and C6 positions. The bromine at C3 directs incoming electrophiles to the C2 and C4 positions (ortho and para to the bromine). However, attack at C2 is disfavored due to its proximity to the ring nitrogen. Therefore, electrophilic substitution on 3-bromopyridine preferentially occurs at the C5 position, which is meta to the bromine and avoids the strong deactivating influence of the nitrogen at the other positions. Nitration of 3-bromopyridine, for instance, yields 3-bromo-5-nitropyridine (B95591) as the major product.

4-Bromopyridine

For 4-bromopyridine, the nitrogen deactivates the α-positions (C2, C6) and the γ-position (C4). The bromine at C4 directs to the ortho positions (C3, C5). Consequently, electrophilic attack is most likely to occur at the C3 or C5 positions.

A visual representation of the directing effects is provided below.

G Directing Effects in Electrophilic Substitution of 3-Bromopyridine cluster_0 Reactant & Directing Influences cluster_1 Intermediate Sigma Complexes cluster_2 Product 3-BP 3-Bromopyridine N N 3-BP->N deactivates C2, C4, C6 Br Br 3-BP->Br directs ortho, para (C2, C4, C6) C2_attack C2 Attack (ortho to Br, ortho to N) Highly Disfavored 3-BP->C2_attack Disfavored C4_attack C4 Attack (para to Br, para to N) Disfavored 3-BP->C4_attack Disfavored C5_attack C5 Attack (meta to Br, meta to N) Favored Pathway 3-BP->C5_attack Favored C6_attack C6 Attack (ortho to Br, ortho to N) Highly Disfavored 3-BP->C6_attack Disfavored E+ E+ E+->3-BP Electrophilic Attack Product Major Product: 5-substituted-3-bromopyridine C5_attack->Product G Experimental Workflow for Nitration of 3-Bromopyridine A 1. Cool H₂SO₄ to 0°C B 2. Add 3-Bromopyridine A->B C 3. Add KNO₃ portion-wise at <10°C B->C D 4. Warm to Room Temperature C->D E 5. Heat to 100°C for 2 hours D->E F 6. Quench with Ice E->F G 7. Neutralize with NaHCO₃ F->G H 8. Extract with CH₂Cl₂ G->H I 9. Wash with Brine H->I J 10. Dry with MgSO₄ I->J K 11. Filter and Evaporate Solvent J->K L 12. Purify Product K->L

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This reaction is of particular importance in the pharmaceutical and materials science industries for the synthesis of biaryl and hetero-biaryl compounds. Pyridine (B92270) moieties are key structural motifs in numerous biologically active molecules and approved drugs. However, the Suzuki-Miyaura coupling of pyridine halides can be challenging due to the potential for the pyridine nitrogen to coordinate with the metal catalyst, which can lead to catalyst inhibition and lower yields.[1] This document provides a detailed guide to the Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine, a common building block in medicinal chemistry. It includes a summary of various reaction conditions, a detailed experimental protocol for a representative reaction, and visualizations of the experimental workflow and the catalytic cycle.

Data Presentation: Comparison of Reaction Protocols

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes quantitative data from various protocols for the coupling of substituted bromopyridines, providing a comparative overview of different reaction conditions.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane (B91453) / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[2]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine (B31603) with 2-methoxyphenylboronic acid.[1]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.
Pd(OAc)₂ / PPh₃Na₂CO₃95% EtOH--Moderate to ExcellentFor dibromothiophenes with (hetero)arylboronic acids.[3]
Pd(dppf)Cl₂--65-100-5-89For pyridine-2-sulfonyl fluoride (B91410) with hetero(aryl) boronic acids.[4]
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (~4:1)85-95>15Moderate to GoodFor 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids.[5]
Pd₂(dba)₃ / Ligand 1KF1,4-Dioxane110-74-82For aryl bromides with 2-pyridylboronate.[6]

Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. It is adapted from established methods for similar substrates.[2][5]

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium Phosphate (B84403) (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Nitrogen or Argon gas

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert atmosphere setup (Nitrogen/Argon manifold)

  • Magnetic stirrer and hot plate with an oil bath

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The recommended solvent ratio is 4:1 dioxane to water.[2]

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) has been consumed (typically 12-24 hours).[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-methyl-3-arylpyridine product.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) catalyst Add Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent Add Solvents (e.g., Dioxane/Water) catalyst->solvent heat Heat and Stir (e.g., 90-100 °C, 12-24h) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool quench Dilute with Ethyl Acetate & Water cool->quench extract Separate Layers & Extract Aqueous Phase quench->extract dry Combine Organic Layers, Wash, Dry, & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Isolated Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

G pd0 Pd(0)L2 (Active Catalyst) pd2_ox R1-Pd(II)L2-X (Oxidative Addition Complex) pd0->pd2_ox oxidative_add Oxidative Addition pd2_trans R1-Pd(II)L2-R2 (Transmetalation Complex) pd2_ox->pd2_trans transmetal Transmetalation bx X-B(OR)2 + Base pd2_ox->bx pd2_trans->pd0 reductive_elim Reductive Elimination product R1-R2 (Coupled Product) pd2_trans->product r1x R1-X (this compound) r1x->pd2_ox r2b R2-B(OR)2 (Arylboronic Acid) + Base r2b->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-2-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science. The following sections detail key coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation, offering tailored procedures for the synthesis of a diverse range of 2-methylpyridine (B31789) derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane (B91453)/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed deionized water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Reaction

The Heck reaction enables the synthesis of substituted alkenes through the coupling of this compound with various olefins.[1]

Data Presentation: Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1002478
2n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile801885
31-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)NaOAc (2.5)DMA1202072
Experimental Protocol: Heck Reaction

This protocol is a general procedure for the Heck reaction with aryl bromides.[2][3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne.[4][5]

Data Presentation: Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF65690
21-HeptynePd(OAc)₂ (2)PPh₃ (4) / CuI (5)i-Pr₂NH (3)DMF80888
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃N (3)Toluene701295
Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[6][7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., THF, 10 mL)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a variety of primary and secondary amines.[8][9]

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.4)Toluene1001892
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1102485
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDS (1.5)THF801688
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from procedures for the amination of 2-bromopyridines.[10]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • Ligand (e.g., BINAP, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Cyanation

The palladium-catalyzed cyanation of this compound provides a direct route to 2-methylnicotinonitrile, a valuable synthetic intermediate.

Data Presentation: Cyanation Reaction Conditions
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)
1K₄[Fe(CN)₆]Pd₂(dba)₃ (1)dppf (2)K₂CO₃ (0.2)DMA1202475
2Zn(CN)₂Pd(PPh₃)₄ (5)--DMF1001288
3TMSCNPd(OAc)₂ (2)dppf (4)CuI (10 mol%)Toluene1101882
Experimental Protocol: Cyanation

This is a general procedure for the palladium-catalyzed cyanation of aryl bromides.[11][12]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Cyanide source (e.g., Zn(CN)₂, 0.6 mmol, 1.2 equiv of CN)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous solvent (e.g., DMF, 5 mL)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound and the cyanide source.

  • Add the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction by TLC or GC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting nitrile by column chromatography.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Product Complex Product Complex Transmetalation Complex->Product Complex Isomerization Product Complex->Pd(0)Ln Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Reactants Add Catalyst/Ligand Add Catalyst/Ligand Combine Reactants->Add Catalyst/Ligand Add Solvent/Base Add Solvent/Base Add Catalyst/Ligand->Add Solvent/Base Inert Atmosphere Inert Atmosphere Add Solvent/Base->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitoring (TLC/LCMS) Monitoring (TLC/LCMS) Heating & Stirring->Monitoring (TLC/LCMS) Quenching Quenching Monitoring (TLC/LCMS)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Decision Tree for Reaction Condition Selection

G Coupling_Type Select Coupling Type Suzuki Suzuki Coupling_Type->Suzuki C(sp2)-C(sp2) Heck Heck Coupling_Type->Heck C(sp2)-C(sp2) (Alkene) Sonogashira Sonogashira Coupling_Type->Sonogashira C(sp2)-C(sp) Buchwald Buchwald Coupling_Type->Buchwald C(sp2)-N Boronic_Acid Substrate: Arylboronic Acid Suzuki->Boronic_Acid Suzuki Alkene Substrate: Alkene Heck->Alkene Heck Terminal_Alkyne Substrate: Terminal Alkyne Sonogashira->Terminal_Alkyne Sonogashira Amine Substrate: Amine Buchwald->Amine Buchwald-Hartwig Suzuki_Conditions Catalyst: Pd(PPh₃)₄ Base: K₃PO₄ Solvent: Dioxane/H₂O Boronic_Acid->Suzuki_Conditions Choose Conditions Heck_Conditions Catalyst: Pd(OAc)₂ Base: Et₃N Solvent: DMF Alkene->Heck_Conditions Choose Conditions Sonogashira_Conditions Catalyst: Pd(PPh₃)₂Cl₂/CuI Base: Et₃N Solvent: THF Terminal_Alkyne->Sonogashira_Conditions Choose Conditions Buchwald_Conditions Catalyst: Pd₂(dba)₃/BINAP Base: NaOt-Bu Solvent: Toluene Amine->Buchwald_Conditions Choose Conditions

Caption: Decision tree for selecting initial cross-coupling reaction conditions.

References

Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C–N) bonds.[1][2] This reaction is particularly vital in pharmaceutical and materials science, where aryl and heteroaryl amines are common structural motifs.[3][4] The utility of this reaction stems from its broad substrate scope and functional group tolerance, often replacing harsher, traditional methods like nucleophilic aromatic substitution.[1]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-bromo-2-methylpyridine, a sterically hindered and electronically distinct heteroaryl halide. The proximity of the methyl group to the site of substitution presents unique challenges, making the careful selection of catalyst, ligand, base, and solvent critical for achieving high yields.[1][5] Sterically hindered phosphine (B1218219) ligands have proven to be remarkably effective for such challenging substrates.[1][6]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5] Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[2][5]

Key Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the interplay of several factors:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources that are reduced in situ to the active Pd(0) species.[2]

  • Ligand: The choice of phosphine ligand is paramount. For sterically hindered substrates like this compound, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or chelating phosphines (e.g., BINAP, Xantphos) are often required to promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation.[1][6][7]

  • Base: A strong, non-nucleophilic base is essential for deprotonating the amine coupling partner. Sodium tert-butoxide (NaOtBu) is frequently used, although other bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) can be effective, particularly with base-sensitive substrates.[8][9]

  • Solvent: Anhydrous, aprotic solvents like toluene (B28343), dioxane, or THF are standard choices to maintain a water-free environment and ensure solubility of the reaction components.[9]

Data Presentation: Reaction Conditions & Yields

The following table summarizes various conditions reported for the Buchwald-Hartwig amination of substituted bromopyridines, providing a comparative guide for reaction optimization.

Amine PartnerPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Cyclohexane-1,2-diaminePd₂(dba)₃ (1.0)(±)-BINAP (2.0)NaOtBu (1.4)Toluene80460[10]
p-ToluidinePd(OAc)₂ (10)Xantphos (15)Cs₂CO₃ (1.5)Toluene100-89[11]
Morpholine[Pd(cinnamyl)Cl]₂ (1)tBuXPhos (2)LiHMDS (2.4)Toluene8012-24High[9]
AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene1108High[12]
N-MethylanilinePd(OAc)₂ (1)CM-phos (4)K₂CO₃ (2.5)t-BuOH--High[13]

Note: The table includes data for analogous bromopyridine systems to illustrate effective conditions, as specific data for this compound can be limited. These conditions serve as excellent starting points for optimization.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a generalized procedure adaptable for coupling various primary and secondary amines with this compound.

Materials:

  • This compound

  • Amine coupling partner (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equivalents)

  • Anhydrous Toluene (or other suitable aprotic solvent)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica (B1680970) gel column chromatography or recrystallization to yield the desired N-(2-methylpyridin-3-yl)amine.[10][12]

Visualizations

General Reaction Scheme

G A Setup: Add Pd source, ligand, and base to flask B Add this compound and amine partner A->B C Add anhydrous solvent (e.g., Toluene) B->C D Heat reaction mixture (80-110 °C) with stirring C->D E Monitor progress (TLC / LC-MS) D->E F Work-up: Quench, extract, and dry E->F G Purification: Column chromatography or recrystallization F->G H Characterization of pure product G->H

References

Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a robust and widely utilized cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic electronic materials. Pyridine derivatives are key structural motifs in a vast array of biologically active compounds. The Sonogashira coupling of 3-bromo-2-methylpyridine provides a direct and efficient route to synthesize 2-methyl-3-alkynylpyridines, which are versatile intermediates for the development of novel therapeutic agents and functional materials.

This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the Sonogashira coupling of this compound with terminal alkynes.

Sonogashira Coupling: Reaction and Catalytic Cycle

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction proceeds through a catalytic cycle involving the palladium catalyst, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(X)L₂ Pd0->PdII_complex Ar-X ArylHalide This compound (Ar-X) OxAdd Oxidative Addition PdII_alkynyl Ar-Pd(II)(C≡C-R)L₂ PdII_complex->PdII_alkynyl R-C≡C-Cu Alkyne Terminal Alkyne (R-C≡C-H) Cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) Alkyne->Cu_acetylide Base, CuI Base Base (e.g., Et₃N) CuI CuI Transmetalation Transmetalation PdII_alkynyl->Pd0 Reductive Elimination Product 2-Methyl-3-alkynylpyridine (Ar-C≡C-R) PdII_alkynyl->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Summary of Reaction Conditions for Sonogashira Coupling of Bromopyridines

The successful Sonogashira coupling of this compound is dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The following table summarizes various conditions reported for the Sonogashira coupling of bromopyridine derivatives, which can serve as a starting point for optimizing the reaction with this compound.

CatalystLigandCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ (2.5 mol%)PPh₃ (5.0 mol%)CuI (5.0 mol%)Et₃NDMF100372-96[1][2]
PdCl₂(PPh₃)₂ (5 mol%)-CuI (5 mol%)Et₃NDMF65-Good to Excellent[3]
Pd(PPh₃)₂Cl₂-CuIDiisopropylamineTHFRoom Temp389
Pd(PPh₃)₂Cl₂ (0.05 eq)-CuI (0.025 eq)Diisopropylamine (7.0 eq)THFRoom Temp389
Pd(PPh₃)₄ (0.15 eq)-CuI (0.3 eq)Et₃NTHF/Et₃N (2:1)Room Temp1643-97[4]
Pd(OAc)₂XPhos-K₂CO₃DMF100-High Conversion

Detailed Experimental Protocol

This protocol is adapted from optimized conditions for the Sonogashira coupling of a structurally similar substrate, 2-amino-3-bromopyridine, and is expected to be highly effective for this compound.[1][2]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (B44618) (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate (B1210297), hexanes, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound, Pd(CF₃COO)₂, PPh₃, and CuI to a dry flask. B 2. Evacuate and backfill the flask with an inert gas (N₂ or Ar). A->B C 3. Add anhydrous DMF and Et₃N via syringe. B->C D 4. Add the terminal alkyne dropwise. C->D E 5. Heat the reaction mixture to 100 °C. D->E F 6. Monitor the reaction progress by TLC or LC-MS. E->F G 7. Cool the reaction to room temperature. F->G H 8. Dilute with ethyl acetate and wash with water and brine. G->H I 9. Dry the organic layer over Na₂SO₄ and concentrate. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: General experimental workflow for the Sonogashira coupling reaction.

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) trifluoroacetate (0.025 mmol, 8.3 mg), triphenylphosphine (0.05 mmol, 13.1 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

    • Through the septum, add anhydrous dimethylformamide (DMF, 5 mL) followed by triethylamine (Et₃N, 2.0 mmol, 0.28 mL) via syringe.

    • Stir the mixture at room temperature for 15 minutes.

    • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture at this temperature for 3 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methyl-3-alkynylpyridine.

Troubleshooting

Low yields in Sonogashira couplings can arise from several factors. Here are some common issues and potential solutions:

  • Oxygen Sensitivity: The reaction is sensitive to oxygen, which can lead to the deactivation of the palladium catalyst and homocoupling of the alkyne (Glaser coupling). Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.

  • Catalyst Deactivation: The formation of palladium black is an indication of catalyst decomposition. This can be caused by high temperatures or impurities. Consider lowering the reaction temperature or using a more stable palladium catalyst/ligand system.

  • Inactive Substrates: If this compound proves to be less reactive, increasing the reaction temperature, using a more electron-rich and bulky phosphine (B1218219) ligand (e.g., XPhos, SPhos), or switching to a different palladium precursor may improve the yield.

  • Base Selection: The choice of base is crucial for the deprotonation of the terminal alkyne. While triethylamine is commonly used, other bases such as diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K₂CO₃) in a suitable solvent can be explored.

Conclusion

The Sonogashira coupling provides an efficient and versatile method for the synthesis of 2-methyl-3-alkynylpyridines from this compound. The protocol detailed herein, utilizing a Pd(CF₃COO)₂/PPh₃ catalyst system with a CuI co-catalyst in DMF with Et₃N as the base, offers a reliable starting point for this transformation.[1][2] Optimization of the reaction conditions may be necessary depending on the specific terminal alkyne used. This methodology is a valuable tool for researchers in drug discovery and materials science for the construction of novel and complex heterocyclic molecules.

References

Application Notes and Protocols for the Development of Anti-Inflammatory Agents from 3-Bromo-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel anti-inflammatory agents derived from pyridine-based structures, with a focus on the versatile precursor, 3-Bromo-2-methylpyridine. The following sections detail the synthetic pathways, key biological targets, and experimental protocols for assessing the anti-inflammatory potential of these compounds.

Introduction

Pyridine (B92270) derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including significant anti-inflammatory properties.[1] The strategic modification of the pyridine scaffold allows for the fine-tuning of activity against key inflammatory mediators. This compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines, which have emerged as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[2][3]

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which exist as two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[4] Therefore, the development of selective COX-2 inhibitors is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[4] Additionally, the NF-κB and STAT3 signaling pathways are crucial in regulating the expression of pro-inflammatory genes, making them important targets for novel anti-inflammatory therapeutics.[5][6]

This document outlines the synthesis of a representative imidazo[1,2-a]pyridine (B132010) derivative and provides detailed protocols for evaluating its anti-inflammatory efficacy through in vitro and in vivo assays.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

A common and effective method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone.[7] Subsequent bromination at the C3 position yields a key intermediate for further functionalization. While direct synthesis from this compound is plausible through various organic transformations, a representative synthesis of a related analogue, 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, is presented below, starting from 2-amino-4-methylpyridine (B118599).

Protocol for the Synthesis of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine: [7][8]

Step 1: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine (B1295337)

  • To a solution of 2-amino-4-methylpyridine (1.0 equivalent) in ethanol, add 3-chloro-2-butanone (B129570) (1.1 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield 2,7-dimethylimidazo[1,2-a]pyridine.

Step 2: Bromination to 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

  • Dissolve 2,7-dimethylimidazo[1,2-a]pyridine (1.0 equivalent) in chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.

Biological Evaluation of Anti-Inflammatory Activity

The anti-inflammatory potential of the synthesized compounds can be assessed using a combination of in vitro and in vivo assays.

In Vitro COX Inhibition Assay

This assay determines the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes, providing insights into their potency and selectivity.[4][9]

Protocol for In Vitro COX Inhibition Assay: [4]

  • Enzyme and Compound Preparation: Prepare solutions of purified ovine COX-1 or human recombinant COX-2 enzyme. Prepare stock solutions of the test compounds and a reference drug (e.g., Celecoxib) in DMSO and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme solution.

    • Add the test compound or reference drug at various concentrations.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding arachidonic acid and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

    • Measure the absorbance at 590 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[10][11][12]

Protocol for Carrageenan-Induced Paw Edema Assay: [10]

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.

  • Experimental Groups: Divide the animals into groups (n=6):

    • Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose, orally)

    • Group II-IV: Test compound at different doses (e.g., 10, 20, 40 mg/kg, orally)

    • Group V: Reference drug (e.g., Indomethacin, 10 mg/kg, orally)

  • Procedure:

    • Administer the vehicle, test compound, or reference drug to the respective groups.

    • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Quantitative Data Summary

The following tables summarize representative data for the anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives, demonstrating their potential as potent and selective COX-2 inhibitors.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives. [2][3][13][14]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Derivative 5e>100.05>200
Derivative 5f>100.05>200
Derivative 5j>100.05>200
Derivative 6f15.40.07217
Celecoxib5.20.0686.7

Table 2: In Vivo Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives in Carrageenan-Induced Rat Paw Edema. [13]

TreatmentDose (mg/kg)Edema Inhibition (%) at 3h
Vehicle Control-0
Derivative 5j12.38 (ED50)50
Indomethacin10~60

Visualizations

Signaling Pathways

inflammatory_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition receptor Pro-inflammatory Stimuli (e.g., LPS) IKK IKK receptor->IKK Activates STAT3 STAT3 receptor->STAT3 Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates STAT3_nuc STAT3 STAT3->STAT3_nuc Translocates COX2_protein COX-2 Protein Prostaglandins Prostaglandins COX2_protein->Prostaglandins Catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein DNA DNA NFkB_nuc->DNA STAT3_nuc->DNA COX2_gene COX-2 Gene (Transcription) DNA->COX2_gene COX2_gene->COX2_protein Translation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->NFkB Inhibits (via IκBα stabilization) Inhibitor->STAT3 Inhibits (phosphorylation) Inhibitor->COX2_protein Inhibits

Key inflammatory signaling pathways and points of inhibition.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound (Precursor) synthesis Chemical Synthesis (e.g., Tschitschibabin reaction, Bromination) start->synthesis product Imidazo[1,2-a]pyridine Derivative synthesis->product invitro In Vitro Assay (COX-1/COX-2 Inhibition) product->invitro invivo In Vivo Assay (Carrageenan-Induced Paw Edema) product->invivo data Data Analysis (IC50, % Inhibition) invitro->data invivo->data

Workflow for synthesis and evaluation of anti-inflammatory agents.

References

Application Notes and Protocols: 3-Bromo-2-methylpyridine as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-2-methylpyridine as a foundational building block in the synthesis of advanced functional materials. The unique electronic and structural properties of the 2-methylpyridine (B31789) core, combined with the versatility of the bromo substituent for cross-coupling reactions, make it an invaluable synthon for creating materials with tailored photophysical and electronic characteristics. This document outlines key applications in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and chemical sensors, complete with detailed experimental protocols and performance data.

Application in Phosphorescent OLEDs (PhOLEDs)

This compound is a crucial starting material for the synthesis of ligands used in phosphorescent iridium(III) and platinum(II) complexes, which are highly efficient emitters in OLEDs. The 2-methyl-3-pyridyl moiety can be incorporated into cyclometalating or ancillary ligands to fine-tune the photophysical properties of the resulting metal complexes, such as emission color, quantum yield, and excited-state lifetime.

A common strategy involves the Suzuki or Negishi cross-coupling of this compound with an appropriate aryl or heteroaryl boronic acid (or organozinc reagent) to form a bidentate ligand precursor. This ligand is then reacted with an iridium or platinum salt to form the final phosphorescent complex.

Workflow for the Synthesis of an Iridium(III) Emitter Precursor:

G A This compound C Suzuki Coupling A->C B Phenylboronic Acid B->C D 2-Methyl-3-phenylpyridine (Ligand Precursor) C->D F Cyclometalation/Ligand Exchange D->F E Iridium Trichloride E->F G Phosphorescent Iridium(III) Complex F->G

Caption: Synthetic workflow for an Iridium(III) complex.

Experimental Protocol: Synthesis of 2-Methyl-3-phenylpyridine via Suzuki Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (B28343) (solvent)

  • Water (degassed)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 15 minutes.

  • Add toluene and degassed water in a 4:1 ratio (e.g., 8 mL toluene and 2 mL water per 1 mmol of this compound).

  • Stir the mixture vigorously and heat to 90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 2-methyl-3-phenylpyridine.

Catalytic Cycle for Suzuki Coupling:

G cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D R-B(OH)2 E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Performance Data for PhOLEDs

The following table summarizes typical performance data for phosphorescent OLEDs incorporating ligands derived from substituted pyridines. These values are representative and can vary based on the specific ligand structure, ancillary ligands, and device architecture.

Emitter CoreLigand TypeEQEmax (%)λem (nm)CIE (x, y)
Iridium(III)Phenylpyridine-based~25510-530 (Green)(0.32, 0.61)
Iridium(III)Bipyridine-based~20470-490 (Blue)(0.15, 0.35)
Platinum(II)Phenylpyridine-based~18580-620 (Red)(0.65, 0.34)

Application in Organic Solar Cells (OSCs)

Derivatives of this compound can be employed in the synthesis of hole-transporting materials (HTMs) for perovskite and organic solar cells. The nitrogen atom in the pyridine (B92270) ring can act as a coordination site to passivate defects at the perovskite surface, while the extended π-conjugation, achieved through cross-coupling reactions, facilitates efficient hole transport.

Experimental Protocol: Synthesis of a Bipyridyl-based HTM Precursor

This protocol outlines a Negishi coupling reaction to form a 2,3'-bipyridine (B14897) derivative, a common core for HTMs.

Materials:

  • This compound (1.0 eq)

  • 2-Bromopyridine (B144113) (1.1 eq)

  • n-Butyllithium (1.1 eq, in hexanes)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq, in THF)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 eq)

  • Triphenylphosphine (PPh₃) (0.06 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of the Organozinc Reagent:

    • In a flame-dried flask under an inert atmosphere, dissolve 2-bromopyridine in anhydrous THF and cool to -78 °C.

    • Slowly add n-butyllithium and stir for 30 minutes.

    • In a separate flask, prepare a solution of anhydrous ZnCl₂ in THF.

    • Slowly transfer the 2-lithiopyridine solution to the ZnCl₂ solution at 0 °C and allow it to warm to room temperature over 1 hour.

  • Negishi Coupling:

    • In another flame-dried flask under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and PPh₃ in anhydrous THF.

    • Slowly add the prepared 2-pyridylzinc chloride solution to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by GC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.

    • Purify the crude product by column chromatography to obtain the 2-methyl-2,3'-bipyridine.

Representative Performance of Perovskite Solar Cells with Pyridine-based HTMs

The table below shows representative performance data for perovskite solar cells using different types of hole-transporting materials.

HTM TypePCE (%)V_oc (V)J_sc (mA/cm²)FF (%)
Spiro-OMeTAD (standard)~221.1224.580
Bipyridyl-based polymer~191.0823.076
Small molecule with pyridyl moiety~201.1023.578

Application in Chemical Sensors

The pyridine nitrogen of this compound derivatives can serve as a binding site for metal ions. By functionalizing the pyridine ring with a fluorophore through cross-coupling reactions, fluorescent chemosensors can be designed. The binding of a metal ion to the pyridine nitrogen can modulate the photophysical properties of the fluorophore, leading to a detectable change in fluorescence (quenching or enhancement), which allows for the sensitive and selective detection of the target metal ion.

Logical Workflow for a Chemosensor:

G cluster_0 Sensor Design cluster_1 Sensing Mechanism A This compound (Binding Site Precursor) C Suzuki Coupling A->C B Fluorophore with Boronic Acid B->C D Pyridine-Fluorophore Conjugate (Chemosensor) C->D E Chemosensor G Complexation E->G F Metal Ion (e.g., Hg²⁺) F->G H Fluorescence Quenching/ Enhancement G->H

Caption: Design and sensing mechanism of a pyridine-based fluorescent chemosensor.

Representative Sensing Performance

The performance of a fluorescent chemosensor is characterized by its selectivity and sensitivity (limit of detection).

Target IonSensor CoreDetection Limit (μM)Response Type
Hg²⁺Pyridine-Pyrene~0.1Quenching
Cu²⁺Bipyridyl-Coumarin~1.5Ratiometric
Zn²⁺Pyridine-Anthracene~0.5Enhancement

Disclaimer: The experimental protocols provided are generalized and may require optimization for specific substrates and reaction scales. The performance data presented in the tables are representative values for similar classes of materials and are intended for comparative purposes. Actual performance will depend on the specific molecular design, synthesis, and device fabrication or testing conditions.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Laboratory Scale Synthesis and Work-up of Brominated Pyridines

This document provides detailed protocols and application notes for the laboratory-scale synthesis of 2-bromo, 3-bromo, and 4-bromopyridine (B75155). It includes methodologies for synthesis, work-up, and purification, along with critical safety information.

Introduction

Brominated pyridines are essential building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their utility stems from their role as versatile intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitutions, and the formation of organometallic reagents. This allows for the introduction of diverse functionalities onto the pyridine (B92270) scaffold, a common core in many bioactive molecules.[1]

The synthesis of specific bromopyridine isomers can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Consequently, direct bromination often requires harsh conditions and may lead to mixtures of products.[1][2] More selective and reliable methods, such as the Sandmeyer reaction starting from aminopyridines, are frequently employed, especially for the synthesis of 2- and 4-bromoisomers.[3][4]

This guide outlines common and effective laboratory-scale methods for the synthesis of the three primary isomers of monobromopyridine.

Overview of Synthetic Strategies

Several methods exist for the bromination of pyridines, with the choice depending on the desired isomer and the available starting materials.[1]

  • From Aminopyridines (Diazotization): This is a robust and widely used method, particularly for synthesizing 2-bromopyridine (B144113). The process involves the diazotization of an aminopyridine using a nitrite (B80452) source in the presence of hydrobromic acid and bromine, followed by the decomposition of the diazonium salt.[3][5]

  • Direct Electrophilic Bromination: The pyridine ring is resistant to electrophilic attack. Direct bromination with Br₂ typically requires high temperatures and the presence of oleum (B3057394) (fuming sulfuric acid) or a Lewis acid catalyst, and it preferentially yields 3-bromopyridine (B30812).[1][6][7]

  • From Pyridine N-Oxides: The N-oxide group activates the pyridine ring, facilitating electrophilic substitution at the 4-position. After bromination, the N-oxide group can be removed.[8]

  • Halogen-Lithium Exchange: This method involves treating a bromopyridine with an organolithium reagent (like n-BuLi) to form a lithiated pyridine intermediate, which can then react with various electrophiles.[9]

Comparative Summary of Synthesis Methods

The following table summarizes key quantitative data for the synthesis of different bromopyridine isomers.

ProductStarting MaterialMethodKey ReagentsReaction ConditionsTypical Yield (%)
2-Bromopyridine 2-Aminopyridine (B139424)DiazotizationHBr, Br₂, NaNO₂0°C or lower86–92%[3][5]
3-Bromopyridine PyridineDirect BrominationBr₂, H₂SO₄ (80-95%)130–140°C, 7-8 hours~65%[6][7]
4-Bromopyridine PyridineDirect BrominationBr₂, FeBr₃40–50°C, 1-1.5 hoursNot specified[4]
4-Bromopyridine Pyridine N-OxideBrominationPBr₃ or NBSRoom temp. to refluxNot specified[8]
4-Bromopyridine HCl 4-AminopyridineDiazotizationCopper(II) halide, Nitrous acid25°C, 16 hoursNot specified[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromopyridine via Diazotization

This protocol is adapted from a procedure in Organic Syntheses.[3][5] It involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and excess bromine.

Reaction Scheme: 2-Aminopyridine → (HBr, Br₂, NaNO₂) → 2-Bromopyridine

Experimental Procedure:

  • Setup: In a well-ventilated fume hood, equip a 5 L three-necked flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.

  • Initial Cooling: Add 790 mL (7 moles) of 48% hydrobromic acid to the flask and cool to between -10°C and -20°C using an ice-salt bath.

  • Addition of Amine: Over ~10 minutes, add 150 g (1.59 moles) of 2-aminopyridine to the stirred, cold acid.[3]

  • Addition of Bromine: While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms. The first half of the bromine should be added over 30 minutes, and the second half over 15 minutes.[3]

  • Diazotization: Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise over 2 hours, ensuring the reaction temperature is strictly maintained at 0°C or below. Renew the ice-salt bath as needed.[3][10]

  • Stirring: After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.

  • Neutralization (Work-up): Prepare a solution of 600 g (15 moles) of sodium hydroxide (B78521) in 600 mL of water. Add this alkaline solution slowly to the reaction mixture, ensuring the temperature does not rise above 20–25°C. The mixture's color will darken initially and then become light yellow.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract with four 250 mL portions of diethyl ether. The layers may not separate easily; filtering the intermediate layer may be necessary.[3]

  • Drying: Combine the ether extracts and dry them over 100 g of solid potassium hydroxide for 1 hour.[3][11]

  • Purification: Filter off the drying agent and distill the ether. The remaining residue is then distilled under reduced pressure. Collect the fraction boiling at 74–75°C/13 mmHg. The expected yield is 216–230 g (86–92%).[3][5]

Protocol 2: Synthesis of 3-Bromopyridine via Direct Bromination

This method involves the high-temperature electrophilic bromination of pyridine in the presence of sulfuric acid.[6][7]

Reaction Scheme: Pyridine → (Br₂, H₂SO₄) → 3-Bromopyridine

Experimental Procedure:

  • Setup: In a fume hood, equip a suitable reaction flask with a dropping funnel, condenser, and mechanical stirrer.

  • Initial Mixture: Add 15 mL (185 mmol) of pyridine to 90-95% sulfuric acid at 0°C.

  • Bromine Addition: Slowly add 8.8 g (50 mmol) of bromine dropwise to the mixture.[6]

  • Heating: Heat the reaction mixture to 130–140°C and maintain this temperature for 7-8 hours.[7]

  • Quenching (Work-up): After the reaction is complete, cool the mixture and carefully pour it into ice water.

  • Neutralization: Adjust the pH of the aqueous solution to 8 using a 6N sodium hydroxide solution.

  • Extraction: Extract the product from the aqueous layer with petroleum ether (3 x 60 mL).[6]

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification: Filter to remove the desiccant and concentrate the organic layer under reduced pressure. Purify the crude product by distillation using a Vigreux column to obtain 3-bromopyridine.[6]

Protocol 3: Synthesis of 4-Bromopyridine Hydrochloride

This method can be achieved via direct bromination followed by salt formation.[4][8]

Reaction Scheme: Pyridine → (Br₂, FeBr₃) → 4-Bromopyridine → (HCl) → 4-Bromopyridine Hydrochloride

Experimental Procedure:

  • Setup: To a reaction vessel in a fume hood, add pyridine, a suitable solvent (e.g., acetic acid or dichloromethane), and a catalytic amount of iron(III) bromide (FeBr₃).[8]

  • Bromination: Add liquid bromine dropwise. Maintain the reaction temperature between 40-50°C with stirring for 1-1.5 hours to form 4-bromopyridine.[4]

  • Work-up: After the reaction, the mixture is worked up. This typically involves neutralization and extraction with an organic solvent.

  • Salt Formation: The resulting 4-bromopyridine is treated with hydrochloric acid (HCl) to form the hydrochloride salt. This is an acid-base reaction where the pyridine nitrogen is protonated.[8]

  • Purification: The crude 4-bromopyridine hydrochloride can be purified by recrystallization from a suitable solvent to obtain a high-purity product.[8]

Visualized Workflows and Diagrams

The following diagrams illustrate the key experimental workflows.

G Synthesis Workflow for 2-Bromopyridine cluster_prep Reaction Setup & Execution cluster_workup Work-up cluster_purify Purification A 1. Add 48% HBr to 3-neck flask B 2. Cool to -10°C in ice-salt bath A->B C 3. Add 2-Aminopyridine B->C D 4. Add Br2 dropwise at <= 0°C C->D E 5. Add NaNO2 solution at <= 0°C (Diazotization) D->E F 6. Stir for 30 min E->F G 7. Neutralize with NaOH solution (T < 25°C) F->G H 8. Extract with Diethyl Ether (x4) G->H I 9. Dry combined organic layers with KOH H->I J 10. Filter and remove ether I->J K 11. Vacuum Distill (74-75°C/13mmHg) J->K L Pure 2-Bromopyridine K->L G General Aqueous Work-Up Protocol A Reaction Mixture in Flask B 1. Quench Reaction (e.g., pour into ice water) A->B C 2. Neutralize (Adjust pH with acid/base) B->C D 3. Transfer to Separatory Funnel & Add Organic Solvent C->D E 4. Extract Product into Organic Layer D->E F 5. Separate Layers E->F G Aqueous Layer (Discard or re-extract) F->G Aqueous H Organic Layer F->H Organic I 6. Wash Organic Layer (e.g., with water, brine) H->I J 7. Dry with Anhydrous Agent (e.g., Na2SO4, MgSO4) I->J K 8. Filter and Concentrate (Remove solvent via rotary evaporation) J->K L Crude Product for Purification K->L

References

Application of 3-Bromo-2-methylpyridine in the Development of Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The escalating challenge of herbicide resistance in weed populations necessitates the continuous discovery and development of novel herbicidal compounds with diverse modes of action. 3-Bromo-2-methylpyridine has emerged as a valuable and versatile building block in the synthesis of new agrochemicals. Its pyridine (B92270) core is a common feature in numerous biologically active molecules, and the presence of both a bromo and a methyl group at specific positions allows for a variety of chemical modifications, making it an ideal scaffold for creating diverse chemical libraries for herbicide screening.

The bromine atom at the 3-position serves as a key functional handle for introducing various aryl or heteroaryl groups through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the substituents on the appended rings, which can significantly influence the herbicidal potency and selectivity of the resulting compounds. The methyl group at the 2-position can also be functionalized or can play a crucial role in the binding of the molecule to its biological target.

Recent research has demonstrated that pyridine-containing compounds can exhibit potent herbicidal activity through various mechanisms, including the inhibition of key plant enzymes. One of the most promising targets for novel herbicides derived from pyridine scaffolds is Protoporphyrinogen (B1215707) Oxidase (PPO). PPO is a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, when exposed to light and oxygen, generates highly reactive singlet oxygen species that cause rapid cell membrane disruption and plant death.

This document provides a comprehensive overview of the application of this compound in the development of a novel class of pyridine-based herbicides, with a focus on PPO inhibitors. It includes detailed experimental protocols for the synthesis of a representative herbicidal compound and for the biological evaluation of its efficacy. Quantitative data from representative studies are summarized to facilitate comparison and further research.

Data Presentation

The following tables summarize the herbicidal activity of a series of novel pyrazole (B372694) derivatives containing a phenylpyridine moiety, which can be synthesized using precursors derived from this compound. The data is presented as percent inhibition of various weed species in post-emergence applications.

Table 1: Post-Emergence Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives

Compound IDR1R2Digitaria sanguinalis (% Inhibition)Abutilon theophrasti (% Inhibition)Setaria viridis (% Inhibition)
6a ClF405050
6b BrCl304030
6c ClCF3506050
6d BrCF3405040
6e ClCH3203020
7a ClCF3102010
7b BrCl5105
Pyroxasulfone --404040

Data adapted from a study on novel pyrazole derivatives containing phenylpyridine moieties. The compounds were applied at a rate of 150 g a.i./ha.[1]

Table 2: IC50 Values of Novel Synthetic Auxin Herbicides Containing a Pyridine Moiety

Compound IDIAA in vitro Inhibition IC50 (μM)
9u 6.153
9w 4.389
Halauxifen-methyl (Commercial Standard) 9.061

Data from a study on novel synthetic auxin herbicides containing 6-indolylpyridine oxime ester/amine derivatives.[2][3]

Experimental Protocols

I. Synthesis of a Representative Phenylpyridine Herbicide Candidate

This protocol describes a general method for the synthesis of a phenylpyridine derivative via a Suzuki coupling reaction, a common strategy for utilizing this compound.

Materials:

  • This compound

  • 4-Chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and ethyl acetate to the reaction mixture and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure phenylpyridine derivative.

  • Characterize the final product using analytical techniques such as NMR and mass spectrometry.

II. Herbicide Bioassay Protocols

These protocols are designed to assess the herbicidal efficacy of newly synthesized compounds in both pre-emergence and post-emergence applications.

A. Pre-emergence Bioassay

This assay evaluates the effect of the compound on germinating seeds.

Materials:

  • Seeds of test weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis)

  • Pots or trays filled with sterile soil mix

  • Synthesized herbicidal compound

  • Acetone or other suitable solvent

  • Water

  • Pipettes

  • Growth chamber or greenhouse with controlled temperature and light conditions

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone).

  • Prepare a series of dilutions of the stock solution to achieve the desired application rates.

  • Fill pots or trays with the soil mix and level the surface.

  • Apply the different concentrations of the test compound solution evenly to the soil surface. An untreated control (solvent only) must be included.

  • Allow the solvent to evaporate completely.

  • Sow a predetermined number of seeds of each weed species uniformly across the treated soil.

  • Cover the seeds with a thin layer of soil.

  • Place the pots or trays in a growth chamber or greenhouse with optimal conditions for germination and growth (e.g., 25°C, 16-hour photoperiod).

  • Water the pots as needed.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the growth inhibition and phytotoxicity symptoms (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (complete kill).

B. Post-emergence Bioassay

This assay evaluates the effect of the compound on established seedlings.

Materials:

  • Seedlings of test weed species grown to the 2-3 leaf stage

  • Pots with established seedlings

  • Synthesized herbicidal compound

  • Acetone or other suitable solvent

  • Water

  • Surfactant (e.g., Tween 20)

  • Spray bottle or a laboratory sprayer

Procedure:

  • Grow the test weed species in pots until they reach the 2-3 true leaf stage.

  • Prepare a stock solution of the test compound in a suitable solvent and then prepare a series of dilutions. Add a surfactant to the final spray solutions to improve leaf coverage.

  • Spray the seedlings with the different concentrations of the test compound solution until the foliage is uniformly wet. An untreated control (solvent and surfactant only) must be included.

  • Return the pots to the growth chamber or greenhouse.

  • After 14-21 days, visually assess the herbicidal effect by rating the percentage of injury, including symptoms like chlorosis, necrosis, and overall growth reduction, on a scale of 0% to 100%.

Mandatory Visualizations

Logical Relationships in Herbicide Development

Herbicide_Development_Workflow Workflow for Novel Herbicide Development cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation 3_Bromo_2_methylpyridine This compound (Starting Material) Suzuki_Coupling Suzuki Coupling with Arylboronic Acid 3_Bromo_2_methylpyridine->Suzuki_Coupling Novel_Pyridine_Herbicide Novel Pyridine-based Herbicide Candidate Suzuki_Coupling->Novel_Pyridine_Herbicide Pre_emergence_Assay Pre-emergence Bioassay (on seeds) Novel_Pyridine_Herbicide->Pre_emergence_Assay Post_emergence_Assay Post-emergence Bioassay (on seedlings) Novel_Pyridine_Herbicide->Post_emergence_Assay Data_Analysis Data Analysis (IC50, % Inhibition) Pre_emergence_Assay->Data_Analysis Post_emergence_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: Workflow for Novel Herbicide Development.

Experimental Workflow for Herbicide Bioassay

Bioassay_Workflow Experimental Workflow for Herbicide Bioassays Start Start Compound_Prep Prepare Herbicide Stock and Dilutions Start->Compound_Prep Plant_Prep Prepare Weed Seeds or Seedlings Start->Plant_Prep Pre_Emergence Pre-emergence Application (to soil) Compound_Prep->Pre_Emergence Post_Emergence Post-emergence Application (to foliage) Compound_Prep->Post_Emergence Plant_Prep->Pre_Emergence Plant_Prep->Post_Emergence Incubation Incubate in Controlled Environment (14-21 days) Pre_Emergence->Incubation Post_Emergence->Incubation Data_Collection Collect Data: % Inhibition, Phytotoxicity Incubation->Data_Collection Analysis Analyze Results and Determine Efficacy Data_Collection->Analysis End End Analysis->End

Caption: Experimental Workflow for Herbicide Bioassays.

Signaling Pathway of PPO-Inhibiting Herbicides

PPO_Inhibition_Pathway Mechanism of Action of PPO-Inhibiting Herbicides cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA Aminolevulinic Acid (ALA) Glutamate->ALA Protoporphyrinogen_IX_chloro Protoporphyrinogen IX ALA->Protoporphyrinogen_IX_chloro PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX_chloro->PPO_Enzyme Protoporphyrinogen_IX_cyto Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Leaks out Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Spontaneous_Oxidation Spontaneous Oxidation (non-enzymatic) Protoporphyrinogen_IX_cyto->Spontaneous_Oxidation Excess_Protoporphyrin_IX Excess Protoporphyrin IX Spontaneous_Oxidation->Excess_Protoporphyrin_IX Singlet_Oxygen Singlet Oxygen (1O2) (Reactive Oxygen Species) Excess_Protoporphyrin_IX->Singlet_Oxygen generates PPO_Inhibitor PPO-Inhibiting Herbicide (e.g., Pyridine Derivative) PPO_Inhibitor->PPO_Enzyme Inhibits Light_O2 Light + O2 Light_O2->Singlet_Oxygen Lipid_Peroxidation Lipid Peroxidation & Membrane Damage Singlet_Oxygen->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

References

Troubleshooting & Optimization

Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the separation of 3-bromo-2-methylpyridine and 5-bromo-2-methylpyridine (B113479) isomers.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic separation of 3-bromo- (B131339) and 5-bromo-2-methylpyridine isomers.

Issue 1: Poor resolution between the 3-bromo and 5-bromo-2-methylpyridine peaks in column chromatography.

  • Question: I am running a silica (B1680970) gel column to separate my 3-bromo and 5-bromo-2-methylpyridine mixture, but the fractions are still a mix of both isomers. How can I improve the separation?

  • Answer: Poor resolution in column chromatography for these isomers is a common challenge due to their similar polarities. Here are several steps you can take to improve separation:

    • Optimize the Mobile Phase: The choice of eluent is critical. A common starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like diethyl ether or ethyl acetate.[1]

      • Action: Try a less polar mobile phase to increase the retention time and allow for better separation. For example, if you are using a 10:1 hexane:diethyl ether mixture, try changing to a 20:1 or even 30:1 ratio.

      • Action: Introduce a small amount of a polar modifier. For pyridine (B92270) compounds, adding a trace amount of a base like triethylamine (B128534) or ammonia (B1221849) can improve peak shape and resolution by deactivating acidic sites on the silica gel.[1] A mobile phase of petroleum ether, ether, and ammonia in a 95:5:0.04 ratio has been shown to be effective.

    • Column Packing and Dimensions: A long and narrow column will generally provide better resolution than a short and wide one.

      • Action: Ensure your column is packed uniformly to avoid channeling. A slurry packing method is often preferred.

    • Flow Rate: A slower flow rate allows for more equilibration between the stationary and mobile phases, which can lead to better separation.

      • Action: Reduce the flow rate of the mobile phase.

Issue 2: Peak tailing in HPLC analysis.

  • Question: My HPLC chromatogram for the bromo-2-methylpyridine isomers shows significant peak tailing. What is causing this and how can I fix it?

  • Answer: Peak tailing for basic compounds like pyridines on silica-based columns is often caused by strong interactions between the basic nitrogen and acidic residual silanol (B1196071) groups on the stationary phase.

    • Use a Modern Column:

      • Action: Switch to a high-purity, end-capped C18 column or a column with a stationary phase specifically designed for the analysis of basic compounds.

    • Mobile Phase Additives:

      • Action: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), to block the active silanol sites.

      • Action: Adjust the pH of the mobile phase. Using a buffer to maintain a consistent pH can improve peak shape. For basic compounds, a lower pH can protonate the analyte, which may reduce tailing, but care must be taken not to operate outside the stable pH range of the column.

    • Sample Solvent:

      • Action: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

Issue 3: Inconsistent retention times in GC-MS analysis.

  • Question: The retention times for my 3-bromo and 5-bromo-2-methylpyridine isomers are shifting between runs on my GC-MS. What could be the cause?

  • Answer: Fluctuations in retention times in GC can be due to several factors:

    • Temperature Program: Inconsistent oven temperature ramping can lead to shifts in retention time.

      • Action: Verify that the GC oven is accurately following the set temperature program.

    • Carrier Gas Flow Rate: Variations in the carrier gas flow rate will directly impact retention times.

      • Action: Check for leaks in the gas lines and ensure the pressure or flow controller is functioning correctly.

    • Column Bleed and Contamination: Over time, the stationary phase can degrade (bleed) or become contaminated, which can affect retention.

      • Action: Condition the column according to the manufacturer's instructions. If the problem persists, you may need to trim the first few centimeters of the column or replace it.

    • Injection Volume and Technique: Inconsistent injection volumes or techniques can lead to minor shifts in retention times.

      • Action: Use an autosampler for precise and reproducible injections.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating 3-bromo and 5-bromo-2-methylpyridine isomers on a laboratory scale?

A1: The most common method for laboratory-scale purification is column chromatography using silica gel as the stationary phase.[1] This technique is cost-effective and allows for the separation of milligram to gram quantities of the isomer mixture.

Q2: Can I use High-Performance Liquid Chromatography (HPLC) for the separation of these isomers?

A2: Yes, HPLC methods have been developed for the separation of brominated pyridine derivatives.[1] Reversed-phase HPLC using a C18 column is a common approach. The separation can be optimized by adjusting the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and using additives to improve peak shape.

Q3: Is Gas Chromatography (GC) suitable for analyzing the purity of the separated isomers?

A3: GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for analyzing the purity of the collected fractions. It offers high resolution for separating the isomers and provides mass spectral data for confirmation of their identity.

Q4: Why is it so difficult to separate these two isomers?

A4: The primary difficulty lies in their very similar physical and chemical properties. As positional isomers, they have the same molecular weight and similar polarities and boiling points, making them challenging to separate by distillation or simple chromatographic techniques.

Q5: Are there any non-chromatographic methods to separate these isomers?

A5: While chromatographic methods are the most common, fractional crystallization could potentially be explored. This would depend on the isomers having different solubilities in a particular solvent system and their ability to form well-defined crystals. However, this is often less straightforward and may require significant methods development.

Data Presentation

The following table summarizes typical quantitative data for the separation of 3-bromo and 5-bromo-2-methylpyridine isomers based on common chromatographic techniques. Please note that specific values can vary depending on the exact experimental conditions.

ParameterColumn ChromatographyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Stationary Phase Silica Gel (60 Å, 230-400 mesh)C18 (5 µm, 4.6 x 250 mm)5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Hexane:Diethyl Ether (e.g., 20:1)Acetonitrile:Water (e.g., 60:40) with 0.1% TFAHelium (1 mL/min)
Typical Retention Time (3-bromo-) Elutes later~5.2 min~10.5 min
Typical Retention Time (5-bromo-) Elutes earlier~4.8 min~10.2 min
Resolution (Rs) > 1.0 (with optimized conditions)> 1.5> 2.0
Typical Yield (per isomer) > 90% (from a purified mixture)Preparative HPLC can yield >95%Analytical technique, not for preparative yield
Purity of Separated Isomer > 98%> 99%N/A

Experimental Protocols

Protocol 1: Preparative Column Chromatography

This protocol outlines a general procedure for the separation of a mixture of 3-bromo and 5-bromo-2-methylpyridine using silica gel column chromatography.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of sample to be separated.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 2% diethyl ether in hexane).

    • Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., to 5% diethyl ether in hexane).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure isomers.

    • Combine the pure fractions for each isomer.

    • Remove the solvent under reduced pressure to obtain the purified isomers.

Protocol 2: Analytical High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the analytical separation of the two isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 50% B

    • 13-15 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Mandatory Visualization

Separation_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_separation Separation cluster_analysis Analysis & Isolation cluster_qc Quality Control synthesis Bromination of 2-Methylpyridine workup Aqueous Work-up synthesis->workup crude Crude Isomer Mixture (3-bromo- and 5-bromo-) workup->crude separation_choice Choose Separation Technique crude->separation_choice column_chrom Preparative Column Chromatography separation_choice->column_chrom   Lab Scale prep_hplc Preparative HPLC separation_choice->prep_hplc High Purity    fractions Collect Fractions column_chrom->fractions prep_hplc->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine evaporation Solvent Evaporation combine->evaporation pure_isomers Purified Isomers evaporation->pure_isomers qc_analysis Purity Analysis pure_isomers->qc_analysis hplc_analysis Analytical HPLC qc_analysis->hplc_analysis gcms_analysis GC-MS Analysis qc_analysis->gcms_analysis nmr_analysis NMR Spectroscopy qc_analysis->nmr_analysis

Caption: Workflow for the separation and purification of 3-bromo and 5-bromo-2-methylpyridine isomers.

Troubleshooting_Logic cluster_resolution cluster_tailing cluster_retention start Chromatographic Issue Identified issue What is the issue? start->issue issue->poor_resolution Poor Resolution issue->peak_tailing Peak Tailing issue->inconsistent_rt Inconsistent Retention Time optimize_mp Optimize Mobile Phase (change polarity/additives) poor_resolution->optimize_mp change_column Change Column Dimensions (longer/narrower) optimize_mp->change_column reduce_flow Reduce Flow Rate change_column->reduce_flow end_node Re-analyze reduce_flow->end_node use_new_column Use High-Purity/ End-Capped Column peak_tailing->use_new_column additives Add Mobile Phase Additives (e.g., TEA) use_new_column->additives adjust_ph Adjust Mobile Phase pH additives->adjust_ph adjust_ph->end_node check_temp Verify Temperature Program inconsistent_rt->check_temp check_flow Check Carrier Gas Flow Rate check_temp->check_flow condition_column Condition/Trim Column check_flow->condition_column condition_column->end_node

References

Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Bromo-2-methylpyridine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase and eluent system for the purification of this compound?

A1: The most common stationary phase for the purification of this compound is silica (B1680970) gel.[1] A frequently used eluent system is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as diethyl ether or ethyl acetate (B1210297).[1][2] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) analysis prior to performing the column.

Q2: How can I determine the optimal solvent system for my column?

A2: The ideal solvent system can be determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between this compound and any impurities. A good starting point is a mixture of hexane and ethyl acetate.[3][4] For effective separation, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[3][5]

Q3: My this compound seems to be degrading on the silica gel column. What can I do?

A3: Pyridine (B92270) derivatives can sometimes be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[6] To mitigate this, you can consider deactivating the silica gel by pre-treating it with a base like triethylamine (B128534).[5][7] Alternatively, using a different stationary phase such as neutral or basic alumina (B75360) can be a viable option.[5][8]

Q4: I am observing significant peak tailing in my fractions. What is the cause and how can I prevent it?

A4: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[6] It is often caused by strong interactions between the basic nitrogen of the pyridine ring and acidic silanol (B1196071) groups on the silica surface.[6] To reduce tailing, you can add a small amount of a competing base, such as triethylamine (e.g., 0.1-1%), to your eluent system.[9] This will help to block the active silanol sites.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system (polarity too high or too low).[5] - Column overloading.[6] - Co-elution with a closely related impurity.- Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the product.[3][5] - Reduce the amount of crude material loaded onto the column. As a general rule, the sample amount should be 1-5% of the silica gel mass.[9] - Consider using a longer, narrower column for better resolution or employing gradient elution.[4]
Product is Stuck on the Column (No Elution) - The solvent system is not polar enough.[5] - The compound may have decomposed on the silica gel.[5]- Gradually increase the polarity of the mobile phase. A gradient elution can be effective.[5] - To check for decomposition, run a 2D TLC. If the spot deviates from the diagonal, it suggests instability.[5][8] In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[5]
Streaking of the Compound on TLC and Column - The sample is overloaded.[5] - The compound is strongly interacting with the silica gel due to its basicity.[5] - Poor solubility of the compound in the eluent.- Dilute the sample before loading it onto the column.[5] - Add a small amount of triethylamine or another suitable base to the eluent to minimize strong interactions with the silica.[9] - Ensure the compound is fully dissolved in a minimal amount of the initial mobile phase before loading.[3]
Low Recovery of the Product - Compound degradation on the column.[6] - Irreversible adsorption to the stationary phase.- Use a deactivated stationary phase (e.g., with triethylamine) or switch to alumina.[5] - If the compound is particularly polar, after eluting with your primary solvent system, flush the column with a more polar solvent (e.g., methanol (B129727) in dichloromethane) to recover any strongly adsorbed material.[7]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

1. Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate (or diethyl ether)

  • Triethylamine (optional)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes/flasks

  • TLC plates and chamber

  • UV lamp for visualization

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate using various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system where the desired product has an Rf of approximately 0.2-0.4.[3][5]

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the least polar eluent determined from your TLC analysis (e.g., 9:1 hexane/ethyl acetate).

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, then add another layer of sand on top to prevent disturbance of the silica bed when adding the sample and eluent.[5]

    • Wash the packed column with the initial mobile phase, ensuring the solvent level does not drop below the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a low-boiling point solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Allow the sample to absorb into the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting with the predetermined mobile phase.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.[3]

  • Product Isolation:

    • Once the fractions containing the pure product have been identified by TLC, combine them.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[3]

  • Purity Assessment:

    • Assess the purity of the final product using analytical techniques such as HPLC, GC, or NMR spectroscopy.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Solvent System) packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading (Crude Product) packing->loading elution Elution & Fraction Collection loading->elution monitoring Fraction Monitoring (TLC) elution->monitoring isolation Combine Pure Fractions & Evaporate Solvent monitoring->isolation Identify pure fractions purity Purity Assessment (NMR, HPLC, etc.) isolation->purity

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Poor Separation? overloading Column Overloaded? start->overloading Yes solvent Incorrect Solvent Polarity? start->solvent No overloading->solvent No sol_reduce Reduce Sample Load overloading->sol_reduce Yes tailing Peak Tailing Observed? solvent->tailing No sol_optimize Optimize Eluent via TLC solvent->sol_optimize Yes degradation Product Degrading? tailing->degradation No sol_base Add Base (e.g., TEA) to Eluent tailing->sol_base Yes sol_deactivate Deactivate Silica or Use Alumina degradation->sol_deactivate Yes end Improved Purification degradation->end No sol_reduce->end sol_optimize->end sol_base->end sol_deactivate->end

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Overcoming Poor Regioselectivity in Pyridine Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide direct, actionable guidance for overcoming challenges related to the regioselective bromination of pyridines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the direct electrophilic bromination of unsubstituted pyridine (B92270) challenging and often unselective?

A1: Direct electrophilic bromination of pyridine is difficult due to the electron-deficient nature of the pyridine ring. The nitrogen atom withdraws electron density, deactivating the ring towards electrophilic attack.[1] Furthermore, under acidic conditions often used for bromination, the pyridine nitrogen is protonated, which further deactivates the ring. When the reaction does proceed, it typically requires harsh conditions (e.g., high temperatures, strong acids) and often results in low yields and poor regioselectivity, favoring substitution at the 3-position.[2][3]

Q2: I need to introduce a bromine atom at the 2- or 4-position of my pyridine substrate. What is the most common strategy to achieve this?

A2: The most common and effective strategy for directing bromination to the 2- and 4-positions is to first convert the pyridine to its corresponding N-oxide. The N-oxide group is electron-donating through resonance, which activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions.[4][5][6] After successful bromination, the N-oxide can be readily deoxygenated to yield the desired brominated pyridine.

Q3: My goal is to achieve bromination at the 3-position. Are there more reliable methods than direct bromination?

A3: Yes, for 3-selective bromination, a novel and effective method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates.[3][7][8] This one-pot protocol temporarily transforms the electron-deficient pyridine into a series of polarized alkenes that undergo facile and highly regioselective bromination with reagents like N-bromosuccinimide (NBS).[3][7]

Q4: Can I achieve meta-bromination (relative to a substituent) if direct bromination is not feasible?

A4: Yes, a recently developed electrochemical protocol allows for meta-bromination by installing a directing group on the pyridine nitrogen. This method utilizes inexpensive and safe bromine salts at room temperature and avoids the use of catalysts and oxidants.[1][9][10]

Q5: What is "directed ortho-metalation" and how can it be used for regioselective bromination of pyridines?

A5: Directed ortho-metalation involves the use of a directing metalating group (DMG) on the pyridine ring. This group coordinates to a strong base (typically an organolithium reagent like n-BuLi or LDA), directing the deprotonation (metalation) to the adjacent ortho-position. The resulting organometallic intermediate can then be quenched with an electrophilic bromine source to introduce a bromine atom at a specific position.[11][12][13][14] This method is powerful for functionalizing specific positions that are otherwise difficult to access.

Troubleshooting Guides

Method 1: Bromination via Pyridine N-Oxide (C2/C4-Selectivity)
Issue Potential Cause(s) Troubleshooting Steps
Low yield of brominated product Incomplete N-oxidation of the starting pyridine.- Ensure complete conversion to the N-oxide before proceeding with bromination (monitor by TLC or NMR).- Use a stronger oxidizing agent or prolong the reaction time for the N-oxidation step.
Inefficient bromination of the N-oxide.- For C2-bromination, ensure the use of an appropriate activating agent like p-toluenesulfonic anhydride (B1165640) or oxalyl bromide.[4][5][6]- Optimize the reaction temperature; some brominations of N-oxides require heating.
Decomposition of starting material or product.- Perform the reaction at a lower temperature.- Use a milder brominating agent.
Poor regioselectivity (mixture of 2- and 4-isomers) Steric hindrance around the 2-position may favor 4-bromination.- If 2-bromination is desired, consider using a bulkier activating group on the N-oxide to potentially block the 4-position.
Electronic effects of other substituents on the ring.- The electronic nature of existing substituents can influence the regioselectivity. Consider alternative strategies if the desired selectivity cannot be achieved.
Formation of di-brominated products Use of excess brominating agent.- Use a stoichiometric amount or a slight excess of the brominating agent.- Add the brominating agent slowly to the reaction mixture.
Failure to deoxygenate the N-oxide Incomplete reaction with the reducing agent.- Use a stronger reducing agent (e.g., PCl3, PBr3, or catalytic hydrogenation).- Increase the reaction time or temperature for the deoxygenation step.
Method 2: Directed Ortho-Metalation (Position-Specific Bromination)
Issue Potential Cause(s) Troubleshooting Steps
Low yield of brominated product Incomplete metalation.- Use a stronger base (e.g., s-BuLi or t-BuLi instead of n-BuLi).- Ensure strictly anhydrous conditions, as water will quench the organolithium reagent.- Optimize the reaction temperature; some metalations require very low temperatures (-78 °C) to prevent side reactions.[11]
Inefficient trapping of the organometallic intermediate.- Use a more reactive electrophilic bromine source (e.g., 1,2-dibromoethane).- Ensure the bromine source is added at a low temperature to prevent decomposition of the organometallic species.
Formation of nucleophilic addition product to the pyridine ring The organolithium reagent is acting as a nucleophile instead of a base.- Use a more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) to disfavor nucleophilic addition.[13][14]- Perform the reaction at a lower temperature.[15]
Incorrect regioselectivity The directing group is not controlling the position of metalation effectively.- Ensure the chosen directing group is known to direct to the desired position.- Steric hindrance from other substituents may be overriding the directing effect of the DMG.
Method 3: Zincke Imine Strategy (3-Selective Bromination)
Issue Potential Cause(s) Troubleshooting Steps
Low yield of 3-bromopyridine Incomplete formation of the Zincke imine intermediate.- Ensure the use of an effective activating agent for the pyridine nitrogen (e.g., Tf2O).[7]- Optimize the stoichiometry of the secondary amine used for ring opening.
Inefficient bromination of the Zincke imine.- Use a suitable brominating agent like NBS.[7]- Optimize the reaction temperature for the bromination step; some substrates require low temperatures (-78 °C) to achieve high selectivity.[7]
Incomplete ring closure.- Ensure sufficient heating and an adequate source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate) for the ring-closing step.[7]
Formation of regioisomeric brominated products The bromination of the Zincke imine is not fully selective.- Lowering the reaction temperature during the addition of the brominating agent can improve selectivity.[7]

Quantitative Data Summary

Table 1: Regioselective Bromination of Pyridine N-Oxides

SubstrateBrominating Agent/ConditionsProduct(s)Ratio (C2:C4)Yield (%)Reference
Pyridine N-oxide(COBr)2, Et3N, CH2Br2, 0 °C2-Bromopyridine (B144113)>95:5~90[16]
Quinoline N-oxidep-Ts2O, TBABr2-Bromoquinoline>95:5High[4][5]
Isoquinoline N-oxidep-Ts2O, TBABr1-Bromoisoquinoline>95:5High[4][5]

Table 2: 3-Selective Bromination via Zincke Imine Intermediate

Pyridine SubstrateBrominating AgentProductRegioselectivity (3- vs 5-)Yield (%)Reference
2-PhenylpyridineNBS, -78 °C2-Phenyl-3-bromopyridine>20:192[7]
2-ChloropyridineNBS, TFA2-Chloro-3-bromopyridine-Good

Experimental Protocols

Protocol 1: C2-Bromination of Pyridine N-Oxide with Oxalyl Bromide

This protocol is adapted from the work of Chen and Cui et al.[6]

  • Materials:

    • Substituted pyridine N-oxide (1.0 mmol)

    • Oxalyl bromide ((COBr)2) (2.0 mmol)

    • Triethylamine (B128534) (Et3N) (2.0 mmol)

    • Dichloromethane (CH2Cl2), anhydrous

  • Procedure:

    • Dissolve the pyridine N-oxide (1.0 mmol) in anhydrous CH2Cl2 in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine (2.0 mmol) to the stirred solution.

    • Add oxalyl bromide (2.0 mmol) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 2-bromopyridine derivative.

Protocol 2: 3-Selective Bromination of Pyridine via a One-Pot Zincke Imine Strategy

This protocol is based on the method developed by McNally and coworkers.[3][7]

  • Materials:

    • Substituted pyridine (1.0 equiv)

    • Triflic anhydride (Tf2O) (1.0 equiv)

    • Dibenzylamine (B1670424) (1.2 equiv)

    • Collidine (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.0 equiv)

    • Ammonium acetate (B1210297) (NH4OAc) (10 equiv)

    • Ethyl acetate (EtOAc), anhydrous

    • Ethanol (EtOH)

  • Procedure:

    • Ring Opening: To a solution of the pyridine (1.0 equiv) in anhydrous EtOAc at -78 °C under an inert atmosphere, add collidine (1.0 equiv) followed by the dropwise addition of Tf2O (1.0 equiv). Stir for 10 minutes, then add dibenzylamine (1.2 equiv). Allow the reaction to warm to room temperature and stir for 30 minutes.

    • Bromination: Cool the resulting solution of the Zincke imine intermediate to -78 °C and add a solution of NBS (1.0 equiv) in EtOAc dropwise. Stir at -78 °C for the time required to achieve high selectivity (this may need optimization for different substrates).

    • Ring Closure: To the reaction mixture, add NH4OAc (10 equiv) and EtOH. Heat the mixture to 60 °C and stir until the ring closure is complete (monitor by TLC or LC-MS).

    • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 3-bromopyridine.

Visualizations

experimental_workflow_zincke cluster_start Step 1: Ring Opening cluster_bromination Step 2: Bromination cluster_end Step 3: Ring Closure start Substituted Pyridine reagents1 1. Tf2O, Collidine 2. Dibenzylamine start->reagents1 intermediate1 Zincke Imine Intermediate reagents1->intermediate1 reagents2 NBS, -78 °C intermediate1->reagents2 intermediate2 Brominated Zincke Imine reagents2->intermediate2 reagents3 NH4OAc, EtOH, 60 °C intermediate2->reagents3 final_product 3-Bromopyridine reagents3->final_product signaling_pathway_n_oxide Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation (e.g., m-CPBA) Activated_Complex Activated N-Oxide Complex (e.g., with (COBr)2) N_Oxide->Activated_Complex Activation Brominated_N_Oxide 2-Bromo or 4-Bromopyridine N-Oxide Activated_Complex->Brominated_N_Oxide Nucleophilic attack by Br- Final_Product 2-Bromo or 4-Bromopyridine Brominated_N_Oxide->Final_Product Deoxygenation (e.g., PCl3)

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of bromopyridine derivatives.

Troubleshooting Guides

Issue: Low to No Yield

Low or non-existent yields in Suzuki coupling reactions with bromopyridines are a common challenge. The electron-deficient nature of the pyridine (B92270) ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction. Here is a systematic guide to troubleshooting this issue.

1. Catalyst System and Ligand Choice

The selection of the palladium source and ligand is critical for a successful coupling reaction with bromopyridines.

  • Problem: Inefficient formation of the active Pd(0) catalyst from the Pd(II) precatalyst, or the chosen ligand may not be suitable for the electron-deficient bromopyridine substrate.[1] Bulky and electron-rich ligands are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Solutions:

    • Screen Catalysts and Ligands: There is no one-size-fits-all solution for Suzuki reactions.[1] A screening of different palladium sources and ligands is often the most effective approach.

    • Consider Pre-formed Catalysts: Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial.

    • Bulky, Electron-Rich Ligands: For challenging substrates like 2-bromopyridines, bulky, electron-rich phosphine (B1218219) ligands such as SPhos or Buchwald ligands can be effective in preventing catalyst deactivation by the pyridine nitrogen.[2][3]

2. Base and Solvent Selection

The base and solvent are crucial for the transmetalation step and for ensuring the solubility of all reaction components.

  • Problem: The selected base may be too weak or not sufficiently soluble in the reaction medium to effectively activate the boronic acid for transmetalation.[1] An inappropriate solvent can result in poor solubility of reagents and consequently, low reaction rates.[1]

  • Solutions:

    • Base Strength and Type: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, particularly for less reactive bromopyridines.[2][4] The use of aqueous base solutions can sometimes be beneficial.[5]

    • Solvent Polarity: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[6] A mixture of solvents, such as toluene/water or dioxane/water, can also be effective.[7] The choice of solvent should be optimized for the specific substrates being used.

3. Stability and Purity of Starting Materials

The integrity of the bromopyridine and the organoboron reagent is paramount.

  • Problem: Pyridinyl boronic acids are susceptible to decomposition through protodeboronation, a process where the carbon-boron bond is cleaved.[1] This side reaction diminishes the amount of available nucleophile and reduces the overall yield.[1][8] Impurities in the starting materials can also poison the catalyst.

  • Solutions:

    • Use Boronic Esters: Pinacol (B44631) esters or MIDA boronates are generally more stable than their corresponding boronic acids and can help prevent protodeboronation.[1]

    • Verify Reagent Quality: Use fresh, high-purity bromopyridine, organoboron reagent, palladium catalyst, and ligand.[1][4]

    • Stoichiometry: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid derivative can help to compensate for any decomposition and drive the reaction towards completion.[1]

4. Reaction Conditions

Inadequate reaction conditions can prevent the reaction from proceeding efficiently.

  • Problem: The reaction temperature might be too low for the catalytic cycle to proceed at an adequate rate, or the reaction time may be insufficient for the reaction to reach completion.

  • Solutions:

    • Temperature Optimization: Most Suzuki coupling reactions require heating, typically in the range of 80-110 °C.[1]

    • Microwave Irradiation: The use of a microwave reactor can dramatically shorten reaction times and often leads to higher yields.[1][9]

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation and promote the homocoupling of the boronic acid.[4] It is crucial to thoroughly degas the solvent and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][4]

Issue: Significant Side Product Formation

The presence of significant side products can complicate purification and reduce the yield of the desired product.

1. Homocoupling of the Boronic Acid

  • Problem: The coupling of two boronic acid molecules to form a symmetrical biaryl is a common side reaction. This is often promoted by the presence of oxygen or the inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[1]

  • Solutions:

    • Rigorous Degassing: Ensure the reaction is performed under a strictly inert atmosphere to minimize the presence of oxygen.[1]

    • Control Stoichiometry: Using an excess of the bromopyridine can sometimes minimize the homocoupling of the more valuable boronic acid partner.[1]

2. Protodeboronation

  • Problem: As mentioned previously, the cleavage of the C-B bond in the boronic acid is a common issue, particularly with electron-deficient heteroaryl boronic acids.[1][8]

  • Solutions:

    • Use Stable Boron Reagents: Employ more stable boronic esters like pinacol esters.[1]

    • Minimize Reaction Time: Shorter reaction times can sometimes "outrun" the decomposition of the boronic acid.[1]

3. Dehalogenation

  • Problem: The replacement of the bromine atom on the pyridine ring with a hydrogen atom can occur. This happens when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture, such as a solvent or an amine base.[10]

  • Solutions:

    • Careful Selection of Solvent and Base: Avoid using bases that can act as hydride donors.[4]

    • Efficient Catalyst System: A highly active and efficient catalyst system will favor the desired cross-coupling pathway over dehalogenation.

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3.0)Dioxane80-10012-2474-82[1]
Pd(dppf)Cl₂ (3)-K₂CO₃ (3.0)MeCN/H₂OReflux1-2~90[11]
Pd(OAc)₂ (3-6)SPhos (6-18)Na₃PO₄ (3.0)Toluene/H₂O10016-243-15*[12]
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane70-8018-2260[8]
Pd(OAc)₂ (0.1)PPh₃ (0.2)K₂CO₃ (3.0)Toluene130Not Specified78[1]

*Note: This particular reaction with 2-bromopyridine (B144113) and an electron-rich arylboronic pinacol ester showed low yields under these conditions, highlighting that optimization is often required.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine with an Arylboronic Acid

This is a representative protocol and may require optimization for specific substrates.

Materials:

  • Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 4:1 MeCN/H₂O mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon) three times to establish an inert atmosphere.[1]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Suzuki Coupling start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Fresh Catalyst/Ligand? - Stable Boronic Acid/Ester? - Pure Bromopyridine? start->check_reagents check_reagents->start Re-run with fresh reagents check_atmosphere 2. Ensure Inert Atmosphere - Proper Degassing? - Positive Inert Gas Pressure? check_reagents->check_atmosphere Reagents OK check_atmosphere->start Improve degassing technique check_conditions 3. Review Reaction Conditions - Optimal Temperature? - Sufficient Reaction Time? check_atmosphere->check_conditions Atmosphere OK check_conditions->start Adjust T or time optimize_catalyst 4. Optimize Catalyst System - Screen Different Ligands? - Screen Different Pd Sources? check_conditions->optimize_catalyst Conditions OK optimize_base_solvent 5. Optimize Base/Solvent - Stronger Base Needed? - Different Solvent System? optimize_catalyst->optimize_base_solvent Still Low Yield success Improved Yield optimize_base_solvent->success Optimization Successful

Caption: A logical workflow for diagnosing and resolving low-yield Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)(R²)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Bromopyridine) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ (Activated by Base) boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with palladium-catalyzed reactions of pyridines. This resource provides troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with a pyridine (B92270) substrate is giving a very low yield or not working at all. What are the most common reasons for this?

Low yields in palladium-catalyzed reactions involving pyridines are a frequent challenge. The primary culprits often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves. A systematic approach to troubleshooting is crucial for identifying the root cause.

Key areas to investigate include:

  • Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting catalytic turnover.[1][2][3] Additionally, the active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.[4][5] The formation of palladium black, which is aggregated, inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[4][5]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For pyridine substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to shield the palladium from the pyridine nitrogen and promote the desired reaction pathway.[1][2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. The base must be strong enough to facilitate the reaction but not so harsh as to cause substrate or product degradation.[2] The solvent needs to be anhydrous and capable of dissolving all reaction components.[2] While heat can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition.[4][6]

  • Reagent Purity and Stability: Impurities in the pyridine starting material, coupling partner, solvent, or base can act as catalyst poisons.[2] Furthermore, some coupling partners, like pyridine boronic acids, can be unstable and prone to side reactions such as protodeboronation.[4][7][8]

Q2: I suspect my palladium catalyst is deactivating. What are the visual cues, and how can I prevent it?

Catalyst deactivation is a primary cause of incomplete or stalled reactions. A common visual indicator is the formation of a black precipitate, known as palladium black, which consists of inactive Pd(0) clusters.[4][5]

Potential Causes and Prevention Strategies:

Cause Prevention Strategy
Coordination of Pyridine Nitrogen Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or NHC ligands to sterically hinder the pyridine nitrogen from binding to the palladium center.[1][2]
Insufficient Ligand-to-Palladium Ratio Increase the ligand-to-palladium ratio (e.g., from 1:1 to 1:2 or higher) to ensure the palladium center remains coordinatively saturated and less prone to aggregation.[4]
Presence of Oxygen Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen throughout the reaction.[4][5]
High Reaction Temperature Determine the lowest effective temperature for the reaction. While some reactions require heat, excessive temperatures can accelerate catalyst decomposition.[4][9]
Ligand Oxidation/Degradation Ensure ligands are stored under an inert atmosphere. The presence of phosphine oxides can be detrimental.[5][10]
In-situ Reduction Issues Use a pre-catalyst that is more stable and readily forms the active Pd(0) species, such as Buchwald's G2, G3, or G4 pre-catalysts.[1][4]

Below is a diagram illustrating the common pathways of catalyst deactivation.

cluster_active Active Catalytic Cycle cluster_inactive Inactive Species Active Pd(0) Active Pd(0) Pd Black Pd Black Active Pd(0)->Pd Black Aggregation (High Temp, Low Ligand) Pyridine-Coordinated Pd Pyridine-Coordinated Pd Active Pd(0)->Pyridine-Coordinated Pd Pyridine Binding Oxidized Pd(II) Oxidized Pd(II) Active Pd(0)->Oxidized Pd(II) Oxygen Poisoned Pd Complex Poisoned Pd Complex Active Pd(0)->Poisoned Pd Complex Impurities

Catalyst Deactivation Pathways

Q3: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

Side reactions compete with the desired transformation, reducing the yield and complicating purification. Identifying the major byproducts through techniques like LCMS or NMR is the first step in troubleshooting.[4][10]

Side Reaction Common Cause(s) Mitigation Strategy
Hydrodehalogenation Replacement of the halide with a hydrogen atom.Use bulky ligands that favor reductive elimination. Ensure strictly anaerobic conditions.[1]
Homocoupling Dimerization of the starting aryl halide or coupling partner.Often prevalent at higher temperatures. Screen for a more active catalyst/ligand system that promotes the desired reaction at a lower temperature.[1] In Sonogashira reactions, this is known as Glaser coupling and can be minimized by using copper-free conditions.[9]
Protodeboronation Cleavage of the C-B bond in the boronic acid (Suzuki reactions).Pyridine boronic acids can be unstable.[4] Use more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[3][7]
Diarylation In Buchwald-Hartwig amination with primary amines, a second amination can occur.Use a slight excess of the primary amine. Employ ligands known to favor monoarylation (e.g., BrettPhos).[1]

The following workflow can guide the troubleshooting process for low yields.

Start Low Yield Observed Check_Reagents 1. Verify Reagent Purity (Substrates, Solvent, Base) Start->Check_Reagents Check_Inertness 2. Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Check_Reagents->Check_Inertness Reagents OK Success Improved Yield Check_Reagents->Success Impurity Found & Removed Optimize_Ligand 3. Screen Ligands (Bulky, Electron-Rich) Check_Inertness->Optimize_Ligand System is Inert Check_Inertness->Success Oxygen Excluded Optimize_Conditions 4. Optimize Conditions (Base, Solvent, Temperature) Optimize_Ligand->Optimize_Conditions Ligand Screened Optimize_Ligand->Success Optimal Ligand Found Analyze_Byproducts 5. Analyze Byproducts (LCMS, NMR) Optimize_Conditions->Analyze_Byproducts Still Low Yield Optimize_Conditions->Success Optimal Conditions Found Analyze_Byproducts->Optimize_Ligand Identify Side Reactions

Troubleshooting Workflow for Low Yields

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions in a Suzuki-Miyaura Coupling of a 2-Halopyridine

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: In an array of oven-dried reaction vials equipped with magnetic stir bars, add the 2-halopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the selected base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vials with septa, and place them in a reaction block. Evacuate and backfill the vials with argon or nitrogen three times.[3]

  • Catalyst and Ligand Addition: Prepare stock solutions of the palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2 mol %) and various ligands (e.g., SPhos, XPhos, P(t-Bu)₃; 4 mol %) in a degassed solvent. Add the appropriate catalyst and ligand solutions to each vial via syringe.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture such as dioxane/water) to each vial via syringe to achieve the desired concentration (typically 0.1-0.5 M).[4][7]

  • Reaction Execution: Place the reaction block on a pre-heated stirrer hotplate set to the desired temperature (e.g., 80-110 °C) and stir for a set time (e.g., 12-24 hours).[2][6]

  • Analysis: After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent, and analyze by LCMS or GCMS to determine conversion and identify the optimal conditions.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 3-Bromopyridine (B30812)

This protocol provides a starting point for the amination of challenging pyridine substrates.

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst; 2 mol %), the bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos; 4 mol %), and the base (e.g., NaOt-Bu, LHMDS; 1.5 equiv).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.[2]

  • Reagent Addition: Add the 3-bromopyridine (1.0 equiv) and the amine (1.2 equiv) to the tube under a positive flow of argon.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.[2]

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir for the required duration, monitoring the reaction by TLC or LCMS.[6]

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Summary

Systematic screening of reaction parameters is crucial for optimizing yield. The following tables provide examples of how different components can affect the outcome of palladium-catalyzed reactions with pyridine substrates.

Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield

Reaction: 2-Bromopyridine with Phenylboronic Acid

Entry Palladium Source (2 mol%) Ligand (4 mol%) Base (2 equiv) Solvent Temp (°C) Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10035
2Pd(OAc)₂P(t-Bu)₃K₂CO₃Dioxane/H₂O10078
3Pd₂(dba)₃SPhosK₃PO₄Dioxane10092
4Pd₂(dba)₃XPhosK₃PO₄Dioxane10095
5Pd₂(dba)₃SPhosCs₂CO₃Toluene11094

Data is illustrative and compiled based on general trends reported in the literature.[3][8]

Table 2: Effect of Conditions on Buchwald-Hartwig Amination Yield

Reaction: 3-Chloropyridine with Aniline

Entry Pre-catalyst (2 mol%) Base (1.5 equiv) Solvent Temp (°C) Yield (%)
1Pd₂(dba)₃ / RACEMAPK₂CO₃Toluene11025
2Pd(OAc)₂ / XPhosNaOt-BuToluene10088
3XPhos Pd G3NaOt-BuToluene10096
4RuPhos Pd G3LHMDSDioxane9094
5XPhos Pd G3K₃PO₄t-AmylOH11091

Data is illustrative and based on principles outlined in the cited literature.[1][2]

References

How to remove unwanted isomers in 3-Bromo-2-picoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-2-picoline. The focus is on identifying and resolving issues related to the formation of unwanted isomers.

Troubleshooting Guide

Q1: My direct bromination of 2-picoline resulted in a high percentage of the 5-Bromo-2-picoline isomer. How can I improve the regioselectivity for 3-Bromo-2-picoline?

Possible Cause: The direct bromination of 2-picoline is known to produce a mixture of isomers, primarily 3-Bromo-2-picoline and 5-Bromo-2-picoline, due to competing electrophilic substitution at positions 3 and 5.[1][2] The reaction conditions, particularly the catalyst and temperature, can influence the isomer ratio.

Recommended Solutions:

  • Optimize Reaction Conditions: While direct bromination inherently lacks high selectivity, adjusting reaction parameters can favor the formation of the 3-bromo isomer to some extent. This includes careful control of the reaction temperature and the choice of Lewis acid catalyst. However, this method often results in low yields of the desired product after purification.[1][3]

  • Alternative Synthetic Route: For higher regioselectivity, a multi-step synthesis starting from a precursor with a directing group is recommended.[1] A common and effective alternative is the Sandmeyer-type reaction starting from 2-methyl-3-aminopyridine.[1] This approach avoids the direct bromination of the picoline ring and provides better control over the position of bromination.

Q2: I am struggling to separate 3-Bromo-2-picoline from the 5-Bromo-2-picoline isomer. What are the most effective purification methods?

Possible Cause: 3-Bromo-2-picoline and 5-Bromo-2-picoline have very close boiling points, making their separation by standard distillation challenging.[1][2]

Recommended Solutions:

  • Column Chromatography: This is the most widely reported method for separating these isomers on a laboratory scale.[1][3] Silica (B1680970) gel is typically used as the stationary phase, with a non-polar eluent system.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC can be employed. This method offers better separation efficiency than standard column chromatography.

  • Fractional Distillation under Reduced Pressure: While difficult, fractional distillation using a column with high theoretical plates under reduced pressure may achieve partial separation. However, this is often less effective than chromatographic methods.

Q3: My overall yield of pure 3-Bromo-2-picoline is consistently low. What are the potential reasons and how can I improve it?

Possible Cause: Low yields can stem from incomplete reactions, side product formation, or loss of product during purification. In the case of direct bromination, the formation of multiple isomers that are difficult to separate is a major contributor to the low yield of the desired pure compound.[2][3]

Recommended Solutions:

  • Adopt a More Selective Synthesis Route: As mentioned in Q1, switching to a synthesis pathway that minimizes the formation of the 5-bromo isomer, such as the Sandmeyer reaction, will significantly improve the yield of the target molecule by reducing the amount of inseparable isomeric byproduct.[1]

  • Optimize Purification Protocol: Fine-tuning the column chromatography conditions (e.g., silica gel activity, eluent composition, column dimensions, and loading) can minimize product loss during this critical step.

  • Ensure Complete Reaction: Use analytical techniques like TLC or GC-MS to monitor the reaction progress and ensure the starting material is fully consumed before workup.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthesis routes that provide better selectivity for 3-Bromo-2-picoline compared to direct bromination?

Yes, several alternative routes offer improved regioselectivity. A highly effective method involves a multi-step synthesis starting from 2-chloro-3-nitropyridine. This route proceeds via methylation, reduction of the nitro group, and finally, a Sandmeyer reaction to introduce the bromine atom at the desired position.[1][2][4]

Workflow for an Alternative, Highly Selective Synthesis of 3-Bromo-2-picoline

A 2-chloro-3-nitropyridine B 2-methyl-3-nitropyridine A->B Methylation C 2-methyl-3-aminopyridine B->C Reduction D 3-Bromo-2-picoline C->D Sandmeyer Reaction

Caption: Alternative synthesis of 3-Bromo-2-picoline with high regioselectivity.

Q2: How can I accurately quantify the ratio of 3-Bromo-2-picoline to its isomers in my product mixture?

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable analytical methods for quantifying the isomer ratio in the crude product mixture. These techniques provide excellent separation of the isomers and allow for accurate determination of their relative abundance. High-Performance Liquid Chromatography (HPLC) can also be used for this purpose.

Q3: How do isomeric impurities like 5-Bromo-2-picoline affect downstream applications?

The presence of isomeric impurities can have significant consequences in drug development and other applications. Since 3-Bromo-2-picoline is often used as a building block in the synthesis of more complex molecules, the inclusion of the wrong isomer can lead to the formation of undesired products.[1] This can result in:

  • Reduced yield of the target molecule in subsequent steps.

  • Difficult purification of the final product.

  • Potential for altered biological activity or toxicity in pharmaceutical applications.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-picoline via Direct Bromination

This protocol is adapted from literature procedures and often results in a mixture of isomers.[3]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, add aluminum chloride (200 g).

  • Addition of 2-picoline: Slowly add 2-picoline (46.6 g) dropwise to the aluminum chloride while stirring. Heat the mixture to 100°C.

  • Bromination: Add bromine (40.0 g) dropwise over 1 hour at 100°C. Continue stirring for an additional 30 minutes.

  • Workup:

    • Cool the reaction mixture and pour it into ice water.

    • Acidify the mixture with concentrated hydrochloric acid.

    • Wash the aqueous solution with ethyl acetate (B1210297) to remove non-basic impurities.

    • Basify the aqueous layer with an 8 mol/L aqueous sodium hydroxide (B78521) solution.

    • Extract the product with diethyl ether.

  • Purification:

    • Wash the combined organic extracts with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography.

Protocol 2: Purification of 3-Bromo-2-picoline using Column Chromatography

This protocol provides a general guideline for the separation of 3-Bromo-2-picoline from its 5-bromo isomer.

  • Column Preparation: Pack a glass column with silica gel slurried in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a mixture of hexane (B92381) and diethyl ether. A common starting ratio is 10:1 (hexane:diethyl ether).[3] The polarity of the eluent can be gradually increased to facilitate the separation.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure 3-Bromo-2-picoline.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Workflow for Synthesis and Purification of 3-Bromo-2-picoline

cluster_synthesis Direct Bromination Synthesis cluster_purification Purification A 2-picoline + Br2/AlCl3 B Reaction Mixture (3-Bromo & 5-Bromo isomers) A->B 100°C C Crude Product B->C Workup D Column Chromatography (Silica Gel) C->D Eluent: Hexane/Diethyl Ether E Pure 3-Bromo-2-picoline D->E F 5-Bromo-2-picoline (Isomer) D->F

Caption: General workflow for the synthesis and purification of 3-Bromo-2-picoline.

Quantitative Data Summary

Synthesis MethodKey ReagentsTypical Yield of 3-Bromo-2-picolinePurity after ChromatographyReference
Direct Bromination2-picoline, Br₂, AlCl₃Low (e.g., 12%)>95%[1][3]
Sandmeyer Reaction2-methyl-3-aminopyridine, HBr, NaNO₂Higher than direct bromination>98%[1]

Note: The yield for the Sandmeyer reaction is generally higher due to improved regioselectivity, leading to less isomeric byproduct formation and easier purification.

References

Stabilizing 3-Bromo-2-methylpyridine by conversion to hydrochloride salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization of 3-bromo-2-methylpyridine through its conversion to a hydrochloride salt. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often converted to its hydrochloride salt?

A1: this compound exists as an oily liquid at room temperature, which can be difficult to handle, accurately dispense, and store. Conversion to its hydrochloride salt transforms it into a more stable crystalline solid.[1] This solid form facilitates easier handling, purification through recrystallization, and enhances long-term storage stability.[1] Furthermore, the salt exhibits significantly increased solubility in water and other polar protic solvents, which is advantageous for various reaction conditions and in pharmaceutical research.[1]

Q2: What is the primary chemical change when converting the free base to the hydrochloride salt?

A2: The conversion is an acid-base reaction. The basic nitrogen atom of the pyridine (B92270) ring is protonated by hydrochloric acid (HCl). This forms an ionic salt, specifically a pyridinium (B92312) chloride.

Q3: How does the stability of the hydrochloride salt compare to the free base?

Q4: What are the key handling precautions for this compound and its hydrochloride salt?

A4: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It is crucial to handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The hydrochloride salt is also an irritant and is very hygroscopic, meaning it readily absorbs moisture from the air.[2] Therefore, it should be stored in a tightly sealed container in a dry, cool, well-ventilated place, preferably under an inert atmosphere.[3]

Data Presentation

Table 1: Comparison of Physical and Stability Properties

PropertyThis compound (Free Base)This compound HCl (Salt)
CAS Number 38749-79-0777944-57-7[1]
Molecular Formula C₆H₆BrNC₆H₇BrClN[1]
Molecular Weight 172.02 g/mol 208.48 g/mol [1]
Physical Form Oily liquid at room temperature[1]Crystalline solid[1]
Solubility Soluble in non-polar organic solvents.Increased solubility in water and polar protic solvents.[1] Insoluble in diethyl ether.
Storage/Stability Stable for up to 3 years at -20°C.Generally more stable for long-term storage.[1] Pyridine HCl is stable for at least 2 years at RT under inert gas.[3]
Handling Oily liquid, can be difficult to handle.Crystalline solid, easier to handle and weigh.[1] Very hygroscopic.[2]

Experimental Protocols

Protocol 1: Conversion of this compound to its Hydrochloride Salt using HCl in Diethyl Ether

This protocol is a common and effective method for producing a solid, anhydrous hydrochloride salt.

Materials:

  • This compound (free base)

  • Anhydrous diethyl ether (Et₂O)

  • Hydrogen chloride solution (e.g., 2 M in diethyl ether) or anhydrous HCl gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (if using HCl solution) or gas dispersion tube (if using HCl gas)

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous diethyl ether (approximately 10-20 mL of ether per 1 gram of the free base).

  • Stirring: Begin stirring the solution at room temperature.

  • Acidification:

    • Method A (HCl Solution): Slowly add a solution of hydrogen chloride in diethyl ether dropwise to the stirred solution. The hydrochloride salt will begin to precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

    • Method B (Gaseous HCl): Bubble anhydrous hydrogen chloride gas through the stirred solution using a gas dispersion tube. The salt will precipitate out of the solution. Monitor the reaction progress and stop the gas flow once precipitation is complete.

  • Isolation: Once precipitation is complete, continue stirring for another 15-30 minutes to ensure full conversion. Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted free base or other soluble impurities.

  • Drying: Dry the white crystalline solid under vacuum to remove residual solvent. Store the final product in a tightly sealed container in a desiccator to protect it from moisture.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Product "oils out" instead of precipitating as a solid. 1. The solution is too concentrated, and the melting point of the nascent salt is below the temperature of the solution. 2. The rate of precipitation is too rapid. 3. Impurities are present, leading to melting point depression.1. Add more anhydrous diethyl ether to the mixture to further dilute it. 2. Cool the reaction mixture in an ice bath before and during the addition of HCl. 3. Add the HCl solution or gas at a slower rate to control the precipitation. 4. If the product remains oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod.
Low yield of the hydrochloride salt. 1. Incomplete precipitation due to insufficient HCl. 2. The salt has some solubility in the reaction solvent. 3. Loss of product during filtration and washing.1. Ensure an excess of HCl is added to drive the reaction to completion. Test the pH of the supernatant to ensure it is acidic. 2. Cool the reaction mixture thoroughly in an ice bath before filtration to minimize solubility losses. 3. Use a minimal amount of cold solvent for washing the collected solid.
The final product is sticky or deliquescent. 1. The product is hygroscopic and has absorbed atmospheric moisture. 2. Incomplete drying, leaving residual solvent.1. Handle the product quickly in a dry environment or a glove box if possible. 2. Ensure the product is thoroughly dried under high vacuum. 3. Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅) or under an inert atmosphere.
Discolored (e.g., yellow or brown) product. 1. Impurities present in the starting this compound free base. 2. Degradation of the free base prior to conversion.1. Purify the this compound free base (e.g., by column chromatography) before salt formation. 2. If the salt is already formed, attempt recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Visualizations

experimental_workflow cluster_start Preparation cluster_reaction Salt Formation cluster_isolation Workup & Purification cluster_final Final Product start Dissolve this compound in anhydrous diethyl ether add_hcl Slowly add HCl (in ether or as gas) with stirring start->add_hcl precipitate Precipitate Forms add_hcl->precipitate filter_solid Filter the solid (Büchner funnel) precipitate->filter_solid wash_solid Wash with cold anhydrous ether filter_solid->wash_solid dry_solid Dry under vacuum wash_solid->dry_solid final_product Stable Crystalline Hydrochloride Salt dry_solid->final_product

Caption: Experimental workflow for hydrochloride salt formation.

troubleshooting_flowchart start Observe experimental outcome during salt formation outcome1 Is the product oily instead of solid? start->outcome1 outcome2 Is the final product sticky? outcome1->outcome2 No solution1a Add more anhydrous solvent outcome1->solution1a Yes outcome3 Is the yield low? outcome2->outcome3 No solution2a Dry thoroughly under high vacuum outcome2->solution2a Yes solution3a Ensure excess HCl was used outcome3->solution3a Yes success Problem Resolved outcome3->success No solution1b Cool solution in ice bath solution1a->solution1b solution1c Scratch flask to induce crystallization solution1b->solution1c solution1c->success solution2b Store in desiccator under inert atmosphere solution2a->solution2b solution2b->success solution3b Cool mixture before filtering solution3a->solution3b solution3b->success

References

Technical Support Center: Managing Difficult-to-Separate Pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing pyridine (B92270) isomers with close boiling points. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and purification of these critical compounds.

Frequently Asked Questions (FAQs)

Q1: Why are pyridine isomers with close boiling points so difficult to separate?

A1: The primary challenge lies in their similar physicochemical properties. Isomers of picoline (methylpyridine) and lutidine (dimethylpyridine) often have boiling points that differ by less than 25°C, and in some cases, by only 1-2°C.[1][2] This similarity makes conventional fractional distillation highly inefficient and energy-intensive, as it requires columns with a very high number of theoretical plates.[2][3] Furthermore, their structural similarity results in comparable polarities and solubilities, complicating separation by standard chromatographic or extraction methods.

Q2: What are the primary methods for separating close-boiling pyridine isomers?

A2: When fractional distillation is ineffective, several alternative techniques can be employed. The main strategies include:

  • Enhanced Distillation: Azeotropic or extractive distillation alters the relative volatilities of the isomers by introducing an entrainer or solvent.[4][5]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), particularly with mixed-mode or specialized columns, can exploit subtle differences in isomer interactions with the stationary phase.[6][7]

  • Complexation and Crystallization: This method involves reacting the isomer mixture with a specific agent to form a salt or complex with one isomer, which can then be separated by filtration or crystallization due to differences in solubility.[8][9][10]

  • Selective Enclathration (Host-Guest Chemistry): This technique uses a "host" molecule to selectively encapsulate a specific "guest" isomer, allowing for its separation from the mixture.[3][11]

Q3: What is extractive distillation and how does it apply to pyridine isomers?

A3: Extractive distillation involves adding a high-boiling, non-volatile solvent (the extractive agent) to the isomer mixture.[4] This agent interacts differently with each isomer, altering their relative volatilities and making them easier to separate via distillation. The extractive agent is introduced near the top of the distillation column and flows downwards. For example, water can be used as an extractive solvent to separate pyridine from toluene.[5] The choice of agent is critical and depends on the specific isomers being separated.

Q4: Can chromatography reliably separate isomers like 3-picoline and 4-picoline?

A4: Yes, chromatography can be a powerful tool. While challenging, separation is achievable by optimizing several parameters:

  • Stationary Phase: Switching from a standard C18 column to a phenyl, cyano, or specialized column designed for hydrogen bonding can alter selectivity.[7][12]

  • Mobile Phase pH: Adjusting the pH of the mobile phase can change the ionization state of the pyridine isomers (most have a pKa between 5 and 6), significantly impacting their retention times.[12]

  • Technique: Advanced techniques like pH-zone-refining counter-current chromatography have been shown to successfully separate novel pyridine derivatives with high purity.[13]

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Ineffective Separation via Fractional Distillation

Q: I am attempting to separate a mixture of 3-picoline and 4-picoline by fractional distillation, but the purity of my fractions is very low. What is going wrong?

A: This is a common and expected challenge. 3-picoline and 4-picoline have nearly identical boiling points (144°C and 145°C, respectively), making their separation by standard fractional distillation practically impossible, even with extensive energy resources.[1]

Solutions:

  • Switch to Azeotropic Distillation: Introduce an "entrainer" that forms azeotropes with the isomers. Using an aqueous solution of a C1-C6 monohydroxy alcohol as an entrainer can increase the boiling point difference between the azeotropes formed with each isomer, making separation more feasible.[14]

  • Employ Chemical Separation: React the mixture with a compound that selectively targets one isomer. For example, reacting a picoline mixture with a compound containing an aldehyde group can increase the boiling point difference between 3- and 4-picoline to over 40°C, allowing for simple distillation.[15] Another method involves using oxalic acid to selectively crystallize gamma-picoline (4-picoline) as an oxalate (B1200264) salt, leaving beta-picoline (3-picoline) in the mother liquor.[9][10]

Issue 2: Peak Tailing in HPLC Analysis

Q: My HPLC chromatograms for pyridine derivatives show significant peak tailing. How can I achieve sharper, more symmetrical peaks?

A: Peak tailing for basic compounds like pyridines is typically caused by strong, undesirable interactions with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[12]

Solutions:

  • Adjust Mobile Phase pH: Operate at a pH that ensures the pyridine is in a consistent ionic state.

    • Low pH (e.g., < 4): The pyridine will be protonated. Adding a competing base (like triethylamine) to the mobile phase can help saturate the active silanol sites, reducing tailing.

    • High pH (e.g., > 8): The pyridine will be neutral. This often yields excellent peak shape but requires a pH-stable column (e.g., hybrid or polymer-based), as traditional silica (B1680970) dissolves at high pH.[12]

  • Change Stationary Phase: If using a standard C18 column, switch to a phase with different interaction mechanisms, such as a phenyl, cyano, or a polar-embedded phase, which can reduce silanol interactions.[12]

  • Use a Specialized Column: Consider columns specifically designed for separating basic compounds or those that operate in hydrogen-bonding mode, which can offer unique selectivity for isomers.[7]

Issue 3: Low Recovery After Complexation/Crystallization

Q: I used a complexation method to separate 2,6-lutidine from other isomers, but my final yield is very low. What are the potential causes and solutions?

A: Low recovery can stem from incomplete precipitation, dissolution of the product during washing, or decomposition.

Solutions:

  • Optimize Reaction Conditions: Ensure the stoichiometry of the complexing agent (e.g., urea (B33335) for 2,6-lutidine or cupric chloride for γ-picoline) is correct.[8][16] Temperature control is also crucial; for instance, the formation of gamma-picoline oxalate is achieved by slow cooling to 20-30°C to maximize crystallization.[9]

  • Refine Washing Steps: Wash the isolated crystals with a non-polar organic solvent in which the complex is insoluble to remove surface impurities without dissolving the product.[16]

  • Ensure Complete Recovery from the Complex: After separation, the pure isomer must be efficiently liberated from its complex. For oxalate salts, this can be achieved by dry distillation.[9] For copper complexes, steam distillation can be used to recover the non-complexed isomers first.[8]

Data Presentation

Table 1: Boiling Points of Common Pyridine Isomers

CompoundIsomerBoiling Point (°C)
Picoline (Methylpyridine)2-Picoline (α)128 - 129
3-Picoline (β)144
4-Picoline (γ)145
Lutidine (Dimethylpyridine)2,3-Lutidine162 - 163
2,4-Lutidine157
2,5-Lutidine157
2,6-Lutidine144
3,4-Lutidine165
3,5-Lutidine170

Data sourced from multiple chemical suppliers and literature. Boiling points can vary slightly with atmospheric pressure.

Table 2: Comparison of Separation Techniques for Picoline Isomers (3-picoline vs. 4-picoline)

TechniquePrincipleAgents/ConditionsAchieved PurityReference
Azeotropic Distillation Forms new azeotropes with different boiling pointsEntrainer: Aqueous C1-C6 monohydroxy-alcoholsImproved separation efficiency[14]
Chemical Reaction + Distillation Reacts 4-picoline to increase its boiling pointAldehyde-containing compound + solid catalyst> 99% (3-picoline)[15]
Complexation/Crystallization Selective precipitation of one isomerAnhydrous oxalic acidSubstantially pure 4-picoline[9][10]
Selective Adsorption Differential adsorption onto a zeolitePotassium-exchanged type X zeolite adsorbentHigh-purity 4-picoline[17]

Experimental Protocols

Protocol 1: Separation of γ-Picoline (4-Picoline) via Oxalate Salt Crystallization

This protocol is based on the principle that γ-picoline forms a substantially insoluble oxalate salt, while β-picoline and 2,6-lutidine do not under these conditions.[9][10]

Methodology:

  • Anhydrous Conditions: Start with a mixture of picoline isomers (e.g., from a beta-gamma picoline fraction). Render the mixture anhydrous by distilling off approximately 10% of the basic material.

  • Acid Addition: In a reaction vessel, add anhydrous oxalic acid to the mixture. The amount of oxalic acid should be molecularly equivalent to the amount of γ-picoline present in the mixture after the initial distillation step.

  • Dissolution: Gently heat the mixture to form a clear solution of oxalic acid dissolved in the pyridine bases.

  • Controlled Crystallization: Slowly cool the solution over a period of 1.5 to 3 hours to a temperature between 20°C and 30°C. This controlled cooling is critical to selectively crystallize the γ-picoline oxalate salt.

  • Isolation: Separate the precipitated crystals from the mother liquor (containing β-picoline and 2,6-lutidine) via centrifugation or vacuum filtration.

  • Liberation of γ-Picoline: Decompose the isolated oxalate salt by dry distillation. Heat the crystals in a distillation apparatus with a bath temperature of 150°C to 200°C. The γ-picoline will distill off, leaving behind the decomposed oxalic acid residue.

  • Final Purification: Stir the collected γ-picoline distillate with a concentrated aqueous sodium hydroxide (B78521) solution to remove any acidic decomposition byproducts, then dry the organic layer over solid sodium hydroxide.

Protocol 2: HPLC Method Development for Pyridine Isomer Separation

This protocol provides a starting point for developing an HPLC method to separate pyridine derivatives.

Methodology:

  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • If separation is poor, switch to a Phenyl-Hexyl or a Cyano phase column to introduce different (pi-pi) interactions.[12]

    • For highly similar isomers, consider a specialized column such as a SHARC 1 column, which separates based on hydrogen bonding.[7]

  • Mobile Phase Preparation (Initial Conditions):

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile (ACN)

    • Start with an isocratic elution (e.g., 80% A / 20% B) or a shallow gradient (e.g., 10% to 50% B over 15 minutes).

  • Optimization - Addressing Poor Resolution:

    • pH Adjustment: Prepare mobile phases with different pH values (e.g., pH 3 using formic acid, pH 5 using ammonium (B1175870) acetate). Analyze the sample under each condition to see how retention time and selectivity are affected.

    • Solvent Type: If using ACN, try substituting it with methanol. The different solvent properties can alter selectivity.

    • Additives: For peak tailing, add a competing base like 0.1% triethylamine (B128534) (TEA) to the mobile phase (ensure pH compatibility with the column).

  • Detection: Use a UV detector set to a wavelength where pyridines absorb, typically around 254-260 nm.[6]

Visualizations

Decision_Tree_for_Separation start Start: Isomer Mixture (e.g., Picolines, Lutidines) bp_diff Boiling Point Difference > 25°C? start->bp_diff frac_dist Use Fractional Distillation bp_diff->frac_dist Yes alt_method Choose Alternative Method bp_diff->alt_method No scale Scale of Separation? alt_method->scale azeo_dist Azeotropic or Extractive Distillation complex Complexation or Crystallization chrom Advanced Chromatography (HPLC) enclath Selective Enclathration (Host-Guest) analytical Analytical / Small Scale scale->analytical Analytical prep Preparative / Industrial Scale scale->prep Industrial analytical->chrom prep->azeo_dist prep->complex prep->enclath Experimental_Workflow cluster_prep Preparation & Reaction cluster_sep Separation & Recovery start Picoline Isomer Mixture (β, γ, 2,6-Lut) distill 1. Anhydrous Distillation (Remove ~10% of mixture) start->distill add_acid 2. Add Anhydrous Oxalic Acid distill->add_acid cool 3. Slow Cooling (1.5-3h) to 20-30°C add_acid->cool centrifuge 4. Centrifuge / Filter cool->centrifuge crystals Solid: γ-Picoline Oxalate centrifuge->crystals liquid Liquid: β-Picoline, 2,6-Lutidine centrifuge->liquid dry_distill 5. Dry Distill Crystals (150-200°C) crystals->dry_distill purify 6. Purify with NaOH(aq) & Dry dry_distill->purify final_product Pure γ-Picoline purify->final_product Peak_Tailing_Mechanism cluster_0 Mechanism of Peak Tailing cluster_1 Mitigation Strategy: Competing Base silica Silica Surface Free Silanol (Acidic Site) interaction Strong Interaction (Adsorption) silica:SiOH->interaction Binds Strongly pyridine Pyridine (Basic Analyte) pyridine->silica:p1 Approaches Surface silica2 Silica Surface Free Silanol tea Triethylamine (TEA) (Competing Base) tea->silica2:SiOH Masks Acidic Site pyridine2 Pyridine pass Elutes Symmetrically pyridine2->pass Weak Interaction

References

Sandmeyer-type reaction as an alternative synthesis route

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sandmeyer-type reactions as an alternative synthesis route.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in Sandmeyer reactions?

Low yields in Sandmeyer reactions typically stem from three main areas: incomplete diazotization of the starting aniline (B41778), premature decomposition of the aryl diazonium salt, or issues with the copper(I) catalyst.[1] Side reactions, such as the formation of phenols or biaryl compounds, can also significantly reduce the yield of the desired product.[1][2]

Q2: How can I determine if the initial diazotization step is complete?

A simple and effective method to verify the completion of the diazotization is to use starch-iodide paper. The presence of excess nitrous acid, which is necessary for the reaction to go to completion, will turn the paper blue. A persistent blue color indicates that all of the primary aromatic amine has been consumed.[1]

Q3: What is the optimal temperature for a Sandmeyer reaction?

The diazotization step is critical and must be performed at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[1][3] The subsequent reaction with the copper(I) salt is often conducted at a slightly elevated temperature, though this is highly dependent on the specific substrate and the desired product.[1]

Q4: Can I use a copper(II) salt instead of a copper(I) salt?

While the classic Sandmeyer reaction is catalyzed by copper(I) salts, some variations have been developed that utilize other transition metal salts, including copper(II).[1][2] However, for the traditional Sandmeyer reaction, copper(I) is the active catalyst.[1]

Q5: My reaction mixture has turned into a dark, tar-like substance. What is the likely cause?

The formation of dark, polymeric materials often points to the decomposition of the diazonium salt and subsequent radical side reactions. This can be triggered by elevated temperatures, the presence of impurities, or an incorrect reaction pH.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes and Solutions

CauseRecommended Action
Incomplete Diazotization - Verify Reagent Stoichiometry: Ensure at least one equivalent of sodium nitrite (B80452) and a sufficient excess of acid (e.g., 2.5-3.0 equivalents of HCl) are used.[1] - Monitor Temperature: Strictly maintain a temperature range of 0-5°C during the addition of sodium nitrite.[1] - Test for Excess Nitrous Acid: Use starch-iodide paper to confirm a slight excess of nitrous acid at the end of the diazotization step.[1]
Decomposition of Diazonium Salt - Maintain Low Temperature: Keep the diazonium salt solution at 0-5°C at all times. - Use Immediately: Use the diazonium salt in the subsequent Sandmeyer step as soon as it is formed. Do not store the solution.[1] - Control Addition Rate: Add the diazonium salt solution slowly to the copper(I) salt solution to manage the reaction rate and temperature.[1]
Inactive Catalyst - Use Freshly Prepared Cu(I) Salt: Copper(I) salts can oxidize over time. Using a freshly prepared or properly stored catalyst is recommended. - Ensure Complete Dissolution: Make sure the copper(I) salt is fully dissolved or adequately suspended in the appropriate acid before adding the diazonium salt.
Issue 2: Formation of Significant Byproducts

Common Byproducts and Prevention Strategies

ByproductFormation MechanismPrevention Strategy
Phenols Reaction of the diazonium salt with water, especially at elevated temperatures.Maintain strict temperature control (0-5°C) during diazotization and the initial stages of the Sandmeyer reaction.[1]
Azo Compounds Coupling of the diazonium salt with unreacted starting amine or other electron-rich aromatic compounds.Ensure complete diazotization by using a slight excess of nitrous acid. Maintain a sufficiently acidic pH to suppress the coupling reaction.[1]
Biaryl Compounds Dimerization of the aryl radical intermediate.Use a sufficiently high concentration of the copper(I) salt to efficiently trap the aryl radical. Controlled, slow addition of the diazonium salt can also minimize radical-radical coupling.[1][2]

Quantitative Data Summary

The following tables provide a summary of representative yields for various Sandmeyer-type reactions under different conditions.

Table 1: Sandmeyer Bromination Yields [4]

SubstrateReagentsSolventTemperature (°C)Yield (%)
AnilineEthyl nitrite, Br₂, (NH₄)₂S₂O₈Not specifiedNot specified55-80
2-AminothiazoleCuBr, n-butyl nitriteAcetonitrile6046 (monobromo)
2-AminothiazoleCuBr₂, n-butyl nitriteAcetonitrile25-6579 (dibromo)
Arenediazonium saltsKBr, CuBr/CuBr₂ (10 mol%), dibenzo-18-crown-6, 1,10-phenanthrolineAcetonitrile20-2556-99

Table 2: Sandmeyer Cyanation Yields [4]

SubstrateReagentsSolventTemperature (°C)Yield (%)
Arenediazonium o-benzenedisulfonimidesTetrabutylammonium cyanideAcetonitrileRoom Temp34-92
Diazonium saltsKCN, CuCN (10 mol%), 1,10-phenanthroline, dibenzo-18-crown-6, Cu(BF₄)₂AcetonitrileRoom Temp52-93

Experimental Protocols

Protocol 1: Sandmeyer Chlorination of Aniline

This protocol is adapted from a procedure for the synthesis of chlorobenzene (B131634).

1. Diazotization of Aniline:

  • In a 600 mL beaker, combine 20 mL of aniline and 57 mL of distilled water.

  • While stirring on a magnetic stirrer, slowly add 57 mL of 37% hydrochloric acid in small portions.

  • Cool the mixture to 0°C or below in a salt-ice bath. A white precipitate of aniline hydrochloride will form.

  • In a separate container, dissolve 16 g of sodium nitrite in 33 mL of distilled water.

  • Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension, ensuring the temperature does not rise above 5°C.

  • Continue stirring for a few minutes after the addition is complete.

2. Sandmeyer Reaction:

  • In a 1 L three-neck round-bottom flask, dissolve 27.72 g of copper(I) chloride in 113 mL of 37% hydrochloric acid. The solution will be dark green to black.

  • Cool this solution to 0°C or below in a salt-ice bath.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

3. Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel and separate the lower organic layer (chlorobenzene).

  • Wash the organic layer sequentially with 30 mL of 37% hydrochloric acid, 30 mL of 10% sodium hydroxide (B78521) solution, and 30 mL of distilled water.

  • Dry the chlorobenzene over anhydrous calcium chloride.

  • The final product can be purified by distillation.

Protocol 2: Sandmeyer Bromination of 2-Amino-4-(trifluoromethyl)benzonitrile

This protocol describes the synthesis of a brominated aniline derivative.[5]

1. Diazotization:

  • Dissolve one equivalent of the starting aniline in 48% hydrobromic acid.

  • Cool the solution to 0-5°C in an ice-water bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C.

2. Sandmeyer Reaction:

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.

  • Cool the CuBr solution to 0°C.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

3. Work-up and Purification:

  • Extract the product with dichloromethane.

  • Wash the organic layer with sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude aryl bromide.

  • Further purification can be achieved by column chromatography.

Protocol 3: Sandmeyer Cyanation of an Aniline Substrate

This is a general procedure for the cyanation of anilines.

1. Diazotization:

  • Follow the diazotization procedure outlined in Protocol 1, using the desired aniline substrate.

2. Sandmeyer Reaction:

  • In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide.

  • Cool the cyanide solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction to proceed at a controlled temperature until nitrogen evolution ceases.

3. Work-up and Purification:

  • The work-up procedure will vary depending on the substrate but generally involves extraction of the product into an organic solvent, followed by washing and drying.

  • Purification is typically achieved through recrystallization or column chromatography.

Visualizations

Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Aryl Amine Aryl Amine Diazonium Salt Diazonium Salt Aryl Amine->Diazonium Salt NaNO₂, H⁺, 0-5°C Aryl Radical Aryl Radical Diazonium Salt->Aryl Radical Cu(I)X N₂ N₂ Diazonium Salt->N₂ Loss of Nitrogen Aryl Halide/Cyanide Aryl Halide/Cyanide Aryl Radical->Aryl Halide/Cyanide Cu(II)X₂ Cu(I)X Cu(I)X

Caption: The two-step mechanism of the Sandmeyer reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Sandmeyer Reaction check_diazotization Check Diazotization Step start->check_diazotization incomplete_diazo Incomplete Diazotization check_diazotization->incomplete_diazo No check_temp Check Temperature Control check_diazotization->check_temp Yes solution1 Verify Stoichiometry Use Starch-Iodide Paper incomplete_diazo->solution1 salt_decomposition Diazonium Salt Decomposition check_temp->salt_decomposition No check_catalyst Check Catalyst Activity check_temp->check_catalyst Yes solution2 Maintain 0-5°C Use Diazonium Salt Immediately salt_decomposition->solution2 inactive_catalyst Inactive Catalyst check_catalyst->inactive_catalyst No side_reactions Check for Side Reactions check_catalyst->side_reactions Yes solution3 Use Fresh Cu(I) Salt inactive_catalyst->solution3 byproducts Significant Byproduct Formation side_reactions->byproducts Yes solution4 Optimize pH Control Addition Rate byproducts->solution4

Caption: A logical workflow for troubleshooting low yields.

References

Validation & Comparative

Reactivity Showdown: 3-Bromo-2-methylpyridine vs. 3-Chloropyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Synthetic Chemistry Professionals

In the synthesis of novel pharmaceuticals and complex organic materials, the strategic selection of building blocks is paramount. Halogenated pyridines are indispensable intermediates, frequently utilized in palladium-catalyzed cross-coupling reactions to forge critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide presents an objective, data-supported comparison of the reactivity between 3-bromo-2-methylpyridine and its 3-chloro counterparts in three cornerstone coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.

The fundamental difference in performance between these substrates is governed by two opposing factors: the inherent electronic reactivity of the carbon-halogen bond and the steric hindrance imposed by substituents on the pyridine (B92270) ring.

  • Electronic Effects : The reactivity of aryl halides in palladium-catalyzed coupling reactions is principally dictated by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step. The generally accepted reactivity trend is C-I > C-Br > C-Cl.[1][2][3] The weaker, more polarizable C-Br bond in this compound allows for faster oxidative addition to the palladium(0) catalyst compared to the stronger C-Cl bond in 3-chloropyridines.[4] This translates to a requirement for milder reaction conditions and often results in higher yields.[3]

  • Steric Effects : The 2-methyl group in this compound, being ortho to the site of coupling, introduces significant steric hindrance.[5] This bulk can impede the approach of the palladium catalyst to the C-Br bond, potentially slowing the reaction rate or necessitating the use of specialized bulky ligands to facilitate the coupling.[6][7]

This guide will dissect the interplay of these factors across different reaction types, providing researchers with the data needed to make informed decisions for optimizing their synthetic routes.

Comparative Analysis of Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. In this context, the superior intrinsic reactivity of the C-Br bond generally makes this compound a more efficient substrate than 3-chloropyridines, though catalyst and ligand choice is critical to overcoming steric challenges.

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst/LigandConditionsYield (%)Reference
13-BromopyridinePhenylboronic AcidPd(OAc)₂ / Benzimidazolium SaltDMF/H₂O, 120 °C, MW75-85%[8]
23-ChloropyridinePhenylboronic AcidPd(OAc)₂ / Benzimidazolium SaltDMF/H₂O, 120 °C, MW40-55%[8]
3This compound4-Methoxyphenylboronic AcidPd(PPh₃)₄Dioxane/H₂O, K₃PO₄, 90 °C~70-80%Extrapolated from[9]
43-Chloropyridine4-Methoxyphenylboronic AcidPd₂(dba)₃ / XPhost-BuOH, K₃PO₄, 100 °C~60-70%Extrapolated from general principles

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup : In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the halopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[8][10]

  • Solvent Addition : Add a degassed solvent mixture, typically Dioxane/Water or DMF/Water (e.g., 4:1 ratio).[8][11]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a specific ligand (e.g., SPhos, XPhos). For less reactive chlorides, a more active catalyst system is often necessary.[3]

  • Reaction : Heat the mixture with stirring at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress using TLC or LC-MS.[8][11]

  • Work-up and Purification : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[10]

Comparative Analysis of Reactivity in Buchwald-Hartwig Amination

For the synthesis of crucial C-N bonds, the Buchwald-Hartwig amination follows a similar reactivity trend where aryl bromides are significantly more reactive than aryl chlorides.[4] The steric hindrance of the 2-methyl group in this compound is a key consideration, often requiring bulky, electron-rich phosphine (B1218219) ligands (Buchwald-type ligands) to achieve high efficiency.[5]

Quantitative Data Summary: Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst/LigandConditionsYield (%)Reference
12-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPToluene (B28343), NaOBut, 80 °C60%[12]
2Aryl ChlorideAnilinePd(OAc)₂ / BrettPhosToluene, NaOBut, 110 °CHigh Yields Reported[13]
3This compoundMorpholinePd₂(dba)₃ / RuPhosDioxane, NaOBut, 100 °C~85-95%Extrapolated from general principles
43-ChloropyridineMorpholinePd₂(dba)₃ / RuPhosDioxane, NaOBut, 100-120 °C~70-80%Extrapolated from general principles

Note: Data for entries 3 and 4 are representative examples based on established principles. The choice of ligand is critical for successful amination of sterically hindered and/or less reactive substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup : To an oven-dried reaction vessel, add the halopyridine (1.0 equiv.), the amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOBut) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv.).[13]

  • Catalyst System : Add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%) and the appropriate phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4 mol%).[12][13]

  • Solvent and Degassing : Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vessel and purge thoroughly with an inert gas.

  • Reaction : Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by GC-MS or LC-MS).[13]

  • Work-up and Purification : After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by silica (B1680970) gel chromatography to yield the desired aryl amine.[13]

Comparative Analysis of Reactivity in Sonogashira Coupling

The Sonogashira reaction, for the formation of C(sp)-C(sp²) bonds, also shows a strong dependence on the halide. The reactivity order is I > Br >> Cl, making 3-chloropyridines significantly less reactive substrates that often require higher temperatures and catalyst loadings.[14]

Quantitative Data Summary: Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst SystemConditionsYield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIDMF, 100 °CHigh Yields Reported[15]
23-Amino-5-bromopyridineTerminal AlkynePd(PPh₃)₄ / CuITHF, Et₃N, RefluxGood Yields Reported[16]
3This compoundTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃N, 70 °C~80-90%Extrapolated from general principles
43-ChloropyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N, 100 °C~40-60%Extrapolated from general principles

Note: Data for entries 3 and 4 are representative examples. Copper-free Sonogashira protocols may also be employed, particularly for sensitive substrates.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup : In a Schlenk flask under an inert atmosphere, dissolve the halopyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as DMF or a mixture of THF and an amine base (e.g., triethylamine (B128534) or diisopropylamine).[15][16]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[16]

  • Reaction : Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The reaction is typically complete within a few hours.[15]

  • Work-up and Purification : Quench the reaction with aqueous ammonium (B1175870) chloride or water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the product by column chromatography on silica gel.

Visualizing the Reaction Dynamics

To better understand the underlying principles of these coupling reactions, the following diagrams illustrate the catalytic cycle and a decision-making workflow.

G pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition Faster for C-Br Slower for C-Cl aryl_halide Aryl-X (R-Br or R-Cl) aryl_halide->oxidative_addition pd_complex L₂Pd(II)(Aryl)(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation organometallic Organometallic Reagent (M-R') organometallic->transmetalation pd_complex2 L₂Pd(II)(Aryl)(R') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Aryl-R' Product reductive_elimination->product

Caption: Generalized catalytic cycle for cross-coupling reactions.

G start Substrate Selection Decision reactivity Need High Reactivity & Milder Conditions? start->reactivity bromo Choose this compound reactivity->bromo Yes cost Cost-Effectiveness is Key & Forcing Conditions are Tolerable? reactivity->cost No steric Overcome Steric Hindrance bromo->steric chloro Consider 3-Chloropyridines develop Develop Robust Conditions (Higher Temp, Active Catalyst) chloro->develop optimize Optimize Ligand & Conditions (e.g., Bulky Ligands) steric->optimize cost->bromo No cost->chloro Yes

References

Aryl Bromides vs. Aryl Iodides in Suzuki-Miyaura Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. A critical parameter influencing the efficiency of this reaction is the choice of the aryl halide. This guide provides a detailed comparison of the performance of aryl bromides and aryl iodides in the Suzuki-Miyaura coupling, supported by experimental data and protocols to aid researchers in their synthetic endeavors.

Performance Comparison: Reactivity and Reaction Conditions

The fundamental difference between aryl iodides and aryl bromides in the Suzuki-Miyaura coupling lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[1] This disparity directly impacts the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] The weaker C-I bond undergoes oxidative addition more readily, leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions compared to aryl bromides.[1]

This general reactivity trend of I > Br is a consistent theme across many palladium-catalyzed cross-coupling reactions.[1] Consequently, aryl iodides often outperform aryl bromides, reacting under milder conditions and frequently providing higher yields.[1] However, there can be nuances to this reactivity. For instance, some studies have observed that with certain catalyst systems, such as those employing "classical" Pd/PPh₃, aryl iodides can exhibit unexpectedly poor reactivity at lower temperatures (e.g., ~50 °C) compared to their bromide counterparts.[3] This has been attributed to the poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].[3]

The following table summarizes the typical performance differences between aryl bromides and aryl iodides in Suzuki-Miyaura coupling based on illustrative data.

FeatureAryl Iodide (Representative)Aryl Bromide (Representative)
Substrate 4-Iodotoluene4-Bromotoluene
Coupling Partner Phenylboronic AcidPhenylboronic Acid
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (2 mol%)
Base Na₂CO₃Na₂CO₃
Solvent Toluene/EtOH/H₂OToluene/EtOH/H₂O
Temperature 80 °C100 °C
Time 2 h12 h
Yield 95%85%

This data is illustrative of general trends reported in the literature.[1]

The Catalytic Cycle: A Visual Representation

The mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex.

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Oxidative Addition Ar-X ArPdR Ar-Pd(II)-R (Ln) ArPdX->ArPdR Transmetalation R-B(OR)₂ ArPdR->Pd0 Reductive Elimination Ar-R ArR Biaryl (Ar-R) ArX Aryl Halide (Ar-X) Organoborane Organoborane (R-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Procedure

The following is a general and representative experimental protocol for a Suzuki-Miyaura coupling reaction that can be adapted to compare the reactivity of an aryl bromide and an aryl iodide.

Materials:

  • Aryl halide (aryl bromide or aryl iodide, 1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 1.5 mmol)

  • Solvent (e.g., a mixture of Toluene, Ethanol, and Water)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.1 mmol), palladium catalyst (0.02 mmol), and base (1.5 mmol).

  • Add the solvent system to the reaction vessel.

  • The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified reaction time.

  • Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Conclusion

References

Navigating the Synthesis of 2,3-Disubstituted Pyridines: A Comparative Guide to Alternatives for 3-Bromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, 2,3-disubstituted pyridines represent a critical structural motif. 3-Bromo-2-methylpyridine has traditionally served as a versatile building block for introducing the 2-methyl-3-pyridyl moiety, primarily through palladium-catalyzed cross-coupling reactions. However, the choice of starting material can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides a comprehensive comparison of alternative reagents to this compound, offering researchers, scientists, and drug development professionals the data needed to make informed decisions for their synthetic endeavors.

This comparison will focus on the performance of alternative reagents in the widely used Suzuki-Miyaura cross-coupling reaction, with additional insights into other relevant transformations like the Sonogashira and Buchwald-Hartwig reactions. The primary alternatives to be discussed are other 3-halo-2-methylpyridines (chloro and iodo derivatives), 2-methyl-3-pyridyl triflate, and the corresponding potassium 2-methyl-3-pyridyltrifluoroborate.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the coupling partner is paramount, and in the case of halopyridines, the general trend of reactivity is I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus most susceptible to oxidative addition to the palladium catalyst.

While a direct head-to-head comparison of all alternatives under identical conditions is scarce in the literature, a compilation of data from various sources allows for a meaningful performance evaluation.

Table 1: Comparison of this compound and its Analogs in Suzuki-Miyaura Coupling with Phenylboronic Acid

ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Citation
This compoundPd(OAc)₂ / LigandK₂CO₃DMF/H₂O1200.17~70-80[1]
3-Chloro-2-methylpyridine (B1302946)Pd(OAc)₂ / LigandK₂CO₃DMF/H₂O1200.17~50-60[1]
3-Iodo-2-methylpyridine (B88220)Pd(PPh₃)₄Na₂CO₃Propylene Carbonate/H₂O130N/A93[2]
2-Methyl-3-pyridyl TriflatePd(PPh₃)₄K₃PO₄Dioxane100N/A75-90**[3]

* Yields are estimated based on graphical data for 3-halopyridines in a microwave-assisted Suzuki-Miyaura reaction. The original paper did not specify a 2-methyl substituent, but the trend is expected to be similar.[1] ** Yields reported for the coupling of various 3-pyridyl triflates with alkenyl pinacol (B44631) boronates; yields with phenylboronic acid are expected to be in a similar range.[3]

From the table, it is evident that 3-Iodo-2-methylpyridine offers the highest yield, albeit at a higher temperature. The reactivity difference between the bromo and chloro analogs is also clear, with the bromo derivative providing a significantly higher yield under the same reaction conditions.[1] 2-Methyl-3-pyridyl triflate also demonstrates excellent reactivity, providing high yields under relatively mild conditions.

Alternative Synthetic Strategies

Beyond simple substitution of the leaving group, alternative synthetic strategies can be employed to generate the desired 2-methyl-3-pyridyl linkage.

Potassium 2-methyl-3-pyridyltrifluoroborate

Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that serve as excellent coupling partners in Suzuki-Miyaura reactions. They can be synthesized from the corresponding boronic acids or via an in-situ quench of an organolithium or Grignard reagent.[4]

The Suzuki-Miyaura coupling of potassium heteroaryltrifluoroborates with aryl halides proceeds in good to excellent yields.[5] This approach reverses the roles of the coupling partners, where the pyridine (B92270) moiety is the nucleophile and the aryl group is the electrophile. This can be advantageous when the desired aryl halide is more readily available or when the corresponding arylboronic acid is unstable.

Direct C-H Functionalization

A more atom-economical approach is the direct C-H functionalization of 2-methylpyridine. This strategy avoids the pre-functionalization of the pyridine ring with a halogen or triflate. While challenging due to the inherent reactivity of the pyridine ring, methods for the direct arylation of pyridines at the C3 position are being developed. These reactions often require specific directing groups or specialized catalyst systems.

Performance in Other Cross-Coupling Reactions

The reactivity trends observed in the Suzuki-Miyaura coupling are generally applicable to other palladium-catalyzed cross-coupling reactions.

  • Sonogashira Coupling: For the formation of C-C triple bonds, the reactivity order of I > Br > Cl is also observed. 3-Iodo-2-methylpyridine would be the most reactive substrate, allowing for milder reaction conditions. Protocols for the Sonogashira coupling of 3-bromopyridines are well-established and can be adapted for this compound.[6][7]

  • Buchwald-Hartwig Amination: In C-N bond formation, aryl bromides are significantly more reactive than aryl chlorides.[8] The reactivity trend is generally I > Br > OTf > Cl.[8] Therefore, this compound would be a more efficient substrate than 3-chloro-2-methylpyridine for this transformation.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 3-Halopyridines

The following is a general procedure that can be adapted for 3-bromo-, 3-chloro-, and 3-iodo-2-methylpyridine.

Materials:

  • 3-Halo-2-methylpyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., a benzimidazolium salt, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., DMF/H₂O mixture)

Procedure:

  • To a microwave vial, add the 3-halo-2-methylpyridine, phenylboronic acid, palladium catalyst, ligand, and base.

  • Add the solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) for the specified time (e.g., 10 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This is a generalized protocol based on a literature procedure for halopyridines.[1] Optimal conditions may vary depending on the specific substrate and desired product.

General Procedure for Suzuki-Miyaura Coupling of 2-Methyl-3-pyridyl Triflate

Materials:

  • 2-Methyl-3-pyridyl triflate (1.0 eq)

  • Alkenyl pinacol boronate or Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (10 mol%)

  • K₃PO₄ (3.0 eq)

  • Dioxane

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the 2-methyl-3-pyridyl triflate, boronic acid/ester, Pd(PPh₃)₄, and K₃PO₄.

  • Add dioxane and stir the mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[3]

Decision-Making Workflow

The selection of the most appropriate reagent depends on a variety of factors including cost, availability, required reactivity, and the specific synthetic route. The following diagram illustrates a logical workflow for this decision-making process.

G start Start: Need to synthesize a 2-methyl-3-arylpyridine cost_priority Is cost the primary concern? start->cost_priority reactivity_priority Are mild conditions and high yield critical? cost_priority->reactivity_priority No chloro Use 3-Chloro-2-methylpyridine (Expect lower yield and harsher conditions) cost_priority->chloro Yes bromo Use this compound (Good balance of reactivity and cost) reactivity_priority->bromo No, a balance is needed iodo_triflate Use 3-Iodo-2-methylpyridine or 2-Methyl-3-pyridyl Triflate (Higher reactivity, potentially higher cost) reactivity_priority->iodo_triflate Yes alternative_strategy Consider alternative synthetic route? trifluoroborate Synthesize and use Potassium 2-methyl-3-pyridyltrifluoroborate (Reverses coupling polarity, stable reagent) alternative_strategy->trifluoroborate Yes, reverse polarity ch_activation Explore Direct C-H Arylation (Atom economical, requires optimization) alternative_strategy->ch_activation Yes, for atom economy end Proceed with synthesis alternative_strategy->end No chloro->end bromo:s->alternative_strategy:n bromo->end iodo_triflate->end trifluoroborate->end ch_activation->end

Caption: Decision workflow for selecting a 2-methyl-3-pyridyl precursor.

Conclusion

While this compound remains a reliable and effective reagent, a thorough evaluation of its alternatives can lead to significant process improvements. For reactions where high reactivity and mild conditions are paramount, 3-iodo-2-methylpyridine and 2-methyl-3-pyridyl triflate are superior choices, often justifying their potentially higher cost. 3-Chloro-2-methylpyridine stands as a more economical option, particularly for large-scale syntheses where harsher reaction conditions can be implemented and lower yields are acceptable. Furthermore, exploring alternative synthetic strategies, such as utilizing potassium 2-methyl-3-pyridyltrifluoroborate or developing direct C-H activation protocols, can open new avenues for the efficient and sustainable synthesis of 2,3-disubstituted pyridines. This guide provides the necessary data and frameworks to assist researchers in navigating these choices and optimizing their synthetic routes.

References

A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast landscape of heterocyclic chemistry, substituted pyridines are of paramount importance as core structures in numerous pharmaceuticals and functional materials. This guide provides a detailed comparison of the Suzuki-Miyaura coupling performance of two isomeric building blocks: 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. This analysis is supported by experimental data to inform catalyst selection, reaction optimization, and synthetic strategy.

Executive Summary

The relative positions of the bromine atom and the methyl group on the pyridine (B92270) ring significantly influence the reactivity of this compound and 2-Bromo-3-methylpyridine in Suzuki-Miyaura coupling reactions. While both are valuable substrates, their steric and electronic profiles lead to differences in reaction kinetics and overall yields. Experimental data suggests that 2-Bromo-3-methylpyridine can readily participate in high-yielding Suzuki couplings under standard conditions. In contrast, while this compound is also a viable substrate, achieving comparable yields may require careful optimization of the catalytic system and reaction parameters due to potential steric hindrance from the adjacent methyl group.

Data Presentation: A Quantitative Comparison

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of the two isomers with arylboronic acids.

Bromopyridine IsomerArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-3-methylpyridine 4-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85[1]
This compound Phenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃1,4-Dioxane/H₂O (4:1)1001281[2]

Discussion of Reactivity

2-Bromo-3-methylpyridine: In this isomer, the bromine atom is at the 2-position, and the methyl group is at the 3-position. The bromine atom is readily accessible for oxidative addition to the palladium catalyst. The adjacent methyl group at the 3-position exerts a moderate electronic donating effect, which can slightly activate the C-Br bond towards oxidative addition. The steric hindrance from the 3-methyl group on the approaching palladium catalyst is generally considered to be less significant.

This compound: Here, the bromine atom is at the 3-position, and the methyl group is at the 2-position. The primary factor influencing its reactivity is the steric hindrance imposed by the adjacent methyl group at the 2-position. This steric bulk can impede the approach of the bulky palladium catalyst to the C-Br bond, potentially slowing down the rate-determining oxidative addition step of the catalytic cycle. However, with the appropriate choice of a less sterically demanding and highly active catalyst, such as one employing a ferrocenyl-based phosphine (B1218219) ligand (e.g., dppf), high yields can still be achieved.

Experimental Protocols

Suzuki-Miyaura Coupling of 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic Acid[1]

Materials:

  • 2-Bromo-3-methylpyridine

  • 4-Nitrophenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Anhydrous Potassium Phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

Procedure:

  • To an oven-dried Schlenk flask under a nitrogen atmosphere, add 2-Bromo-3-methylpyridine (1.0 mmol, 1.0 equiv.), 4-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous Potassium Phosphate (3.0 mmol, 3.0 equiv.).

  • Add the Palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous 1,4-Dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously under the inert atmosphere for 18 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 3-Methyl-2-(4-nitrophenyl)pyridine.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid[2]

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.2 mmol, 1.2 equiv.), and Potassium Carbonate (2.0 mmol, 2.0 equiv.).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 3 mol%).

  • Add 1,4-Dioxane (4 mL) and Water (1 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-methyl-3-phenylpyridine.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R¹-R² Reductive_Elimination->R1-R2 R-X R¹-X (Bromopyridine) R-X->Oxidative_Addition R2-B(OR)2 R²-B(OR)₂ (Boronic Acid/Ester) R2-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromopyridine, Boronic Acid, Base, Catalyst solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heating Heat to Desired Temperature inert->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring quench Cool and Quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Conclusion

Both this compound and 2-Bromo-3-methylpyridine are effective substrates for the Suzuki-Miyaura cross-coupling reaction, a critical transformation in the synthesis of valuable chemical entities. The choice between these isomers may depend on the desired substitution pattern of the final product. However, for synthetic planning, it is important to consider the potential for steric hindrance with this compound, which may necessitate the use of more specialized and highly active palladium catalysts to achieve optimal yields. In contrast, 2-Bromo-3-methylpyridine appears to be a more straightforward coupling partner under standard Suzuki-Miyaura conditions. The experimental data provided serves as a valuable starting point for the development and optimization of synthetic routes utilizing these versatile building blocks.

References

A Comparative Guide to DFT Studies on 3-Bromo-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of recent Density Functional Theory (DFT) studies on 3-Bromo-2-methylpyridine and its derivatives. By summarizing key computational methodologies and quantitative data, this document aims to offer researchers a clear overview of the theoretical approaches used to characterize these versatile compounds, which are pivotal intermediates in organic synthesis and medicinal chemistry.

Overview of Computational Approaches

DFT has become an indispensable tool for predicting the structural, electronic, and spectroscopic properties of pyridine (B92270) derivatives.[1] It offers a balance between computational cost and accuracy, making it more advantageous for experimentalists than traditional ab initio Hartree–Fock (HF) calculations for properties like vibrational frequencies and geometric parameters.[1] The most prevalent functional used in the surveyed studies is Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP). This is often paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), to achieve reliable results.[1][2][3]

The following table summarizes the computational protocols employed in recent DFT studies on various bromo-methylpyridine derivatives.

Table 1: Comparison of DFT Computational Protocols for Bromo-methylpyridine Derivatives

Derivative StudiedDFT FunctionalBasis SetSoftwareReference
6-amino-3-bromo-2-methylpyridineB3LYP6-311++G(d,p)Gaussian 09[2]
3-bromo-2-hydroxypyridineB3LYP6-311++G(d,p)Gaussian 09[1][4]
5-aryl-2-methylpyridin-3-amine seriesB3LYP6-31G(d,p)Gaussian 09[3]
6-bromo-2-methylpyridin-3-amineB3LYP6–311g++(d, p)Not Specified[5]
6-bromo-3-(...)-imidazo[4,5-b]pyridineB3LYP6–311G(d,p)Not Specified[6]
2-bromo-3-hydroxy-6-methyl pyridineB3LYP6-311G(d,p)Gaussian (unspecified)[7]

Below is a generalized workflow for performing DFT analysis on such derivatives, from initial structure input to final property analysis.

DFT_Analysis_Workflow cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis & Interpretation Input Molecular Structure Input (e.g., this compound derivative) Opt Geometry Optimization Input->Opt Freq Vibrational Frequency Calculation Opt->Freq Verify Minimum Energy Structure Props Electronic Property Calculation (HOMO, LUMO, MEP, etc.) Opt->Props Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom Vib Vibrational Spectra (IR, Raman) Freq->Vib Elec Electronic Properties & Reactivity Props->Elec Dock Molecular Docking (Biological Activity) Elec->Dock

Caption: A generalized workflow for DFT analysis of pyridine derivatives.

Comparative Analysis of Calculated Properties

DFT calculations provide valuable quantitative data on the electronic structure of molecules. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE), and the molecular dipole moment. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[8] A smaller gap suggests higher reactivity.

The diagram below illustrates how different DFT-calculated descriptors correlate with macroscopic chemical and biological properties.

DFT_Property_Relationships cluster_dft DFT-Calculated Descriptors cluster_props Inferred Properties cluster_app Applications HOMO_LUMO HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity & Kinetic Stability HOMO_LUMO->Reactivity MEP Molecular Electrostatic Potential (MEP) Sites Electrophilic/Nucleophilic Attack Sites MEP->Sites Dipole Dipole Moment (µ) Polarity Molecular Polarity Dipole->Polarity NBO Natural Bond Orbital (NBO) Analysis Charge Intramolecular Charge Transfer NBO->Charge Bioactivity Biological Activity (e.g., Enzyme Inhibition) Reactivity->Bioactivity Sites->Bioactivity Materials Material Properties (e.g., Liquid Crystals) Polarity->Materials

Caption: Relationship between DFT descriptors and molecular properties.

The following table presents a comparison of calculated electronic properties for several this compound derivatives and related isomers from different studies.

Table 2: Comparison of Calculated Electronic Properties for Bromo-methylpyridine Derivatives

DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Reference
6-bromo-2-methylpyridin-3-amine-5.58-0.984.603.653[5]
6-bromo-3-(...)-imidazo[4,5-b]pyridineNot ReportedNot Reported2.3591Not Reported[6]
5-(4-chlorophenyl)-2-methylpyridin-3-amineNot ReportedNot ReportedNot Reported3.9239[3]
2-methyl-5-phenylpyridin-3-amineNot ReportedNot ReportedNot Reported2.7658[3]
Unsubstituted Pyridine (for comparison)Not ReportedNot ReportedNot Reported2.364[5]

Note: Direct comparison should be made cautiously as different basis sets were used. The study on 5-aryl-2-methylpyridin-3-amine derivatives (an isomer) reported a range of dipole moments from ~2.76 to ~3.92 Debye.[3]

These studies demonstrate that substitutions on the pyridine ring significantly influence the electronic properties. For example, all analyzed methylpyridine derivatives in one study exhibited higher dipole moments than unsubstituted pyridine, indicating enhanced molecular polarity.[5] Such computational insights are crucial for designing molecules with specific electronic characteristics for applications in materials science or as potential drug candidates.

Application in Elucidating Molecular Properties

Vibrational Spectra Analysis: DFT calculations are highly effective for predicting and interpreting vibrational spectra (Infrared and Raman).[8] The theoretical spectra often show excellent agreement with experimental data, aiding in the assignment of complex vibrational modes.[8] For instance, in a study on 2-bromo-5-methylpyridine, DFT was used to definitively assign the CH3 symmetric stretching frequency at 2963 cm⁻¹ and the symmetric bending mode at 1345 cm⁻¹.[8] This computational approach is invaluable for understanding how substituents and protonation affect the vibrational frequencies of this compound derivatives.[8]

Reactivity and Biological Activity Prediction: The frontier molecular orbitals (HOMO and LUMO) are key to understanding a molecule's reactivity.[8] The HOMO-LUMO energy gap can describe charge transfer mechanisms within the molecule.[2] In studies involving drug development, these calculations are often paired with molecular docking simulations. For example, a computational study on various methylpyridine derivatives investigated their binding affinities against human kinesin Eg5, a promising cancer chemotherapy target. The study found that 6-bromo-2-methylpyridin-3-amine displayed the highest binding affinity (–6.0 kcal/mol) among the tested compounds, significantly higher than unsubstituted pyridine (–4.0 kcal/mol).[5] This highlights how DFT can guide the selection of promising candidates for further experimental validation.

References

Unraveling the Byproducts in 3-Bromo-2-methylpyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 3-Bromo-2-methylpyridine, a key building block in pharmaceutical chemistry, presents challenges in achieving high purity. Understanding and characterizing the byproducts of common synthetic routes is critical for process optimization and ensuring the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of the byproducts generated during the synthesis of this compound, supported by experimental data and detailed analytical protocols.

Two principal synthetic pathways are commonly employed for the synthesis of this compound: direct bromination of 2-methylpyridine (B31789) (2-picoline) and a multi-step synthesis commencing from 2-chloro-3-nitropyridine. Each route, while viable, is accompanied by the formation of distinct byproducts that can complicate purification and impact yield.

Comparison of Synthetic Routes and Major Byproducts

The choice of synthetic route has a significant impact on the byproduct profile. Direct bromination is a more direct approach but often suffers from a lack of regioselectivity, leading to isomeric impurities. The multi-step synthesis offers greater control over the final product but involves more synthetic steps, each with the potential for incomplete conversion and the generation of pathway-specific impurities.

Synthetic RouteMajor Byproduct(s)Key Separation ChallengeReported Yield of this compound
Direct Bromination of 2-Methylpyridine5-Bromo-2-methylpyridine, Di-brominated pyridinesSimilar boiling points and chromatographic behavior of isomers.[1][2]Low, around 12% after purification.[1][3]
Multi-step SynthesisUnreacted intermediates (e.g., 2-methyl-3-nitropyridine, 2-methyl-3-aminopyridine), Phenolic impurities (in Sandmeyer reaction).[4]Dependent on the specific intermediate.Generally higher than direct bromination.[4]

Characterization of Byproducts

Accurate identification and quantification of byproducts are paramount. A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive analysis of the reaction mixture.

Analytical Techniques for Byproduct Identification
TechniquePurposeTypical Observations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compounds.Provides retention times for separating isomers and mass spectra for structural elucidation of byproducts.[4][5]
High-Performance Liquid Chromatography (HPLC) Quantification and purity assessment.Allows for the determination of the relative percentages of the main product and impurities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the desired product and byproducts.Distinct chemical shifts and coupling patterns help differentiate between isomers like this compound and 5-Bromo-2-methylpyridine.[3][6][7]

Experimental Protocols

Synthesis of this compound via Direct Bromination

This protocol is adapted from established methods for the direct bromination of 2-picoline.[3][8]

Materials:

  • 2-Methylpyridine (2-picoline)

  • Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Concentrated hydrochloric acid (HCl)

  • 8 M Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred mixture of aluminum chloride (200 g), add 2-methylpyridine (46.6 g) dropwise.

  • Heat the mixture to 100°C.

  • Add bromine (40.0 g) dropwise over 1 hour at 100°C.

  • Continue stirring for an additional 30 minutes.

  • After cooling, pour the reaction mixture into ice water.

  • Acidify the solution with concentrated hydrochloric acid.

  • Wash the acidic solution with ethyl acetate.

  • Make the aqueous layer basic with an 8 M aqueous sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane-diethyl ether (10:1) eluent to yield this compound as a colorless oil.[3]

Characterization by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for separating aromatic isomers (e.g., DB-5ms).

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Run a temperature program to separate the components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • The mass spectrometer will acquire mass spectra of the eluting components, allowing for their identification by comparing with spectral libraries and fragmentation patterns.

Visualizing the Synthesis and Analysis

Synthesis Pathways

Synthesis_Pathways cluster_0 Direct Bromination cluster_1 Multi-step Synthesis 2-Methylpyridine 2-Methylpyridine Reaction_Mixture Reaction_Mixture 2-Methylpyridine->Reaction_Mixture Br₂, AlCl₃ This compound This compound Reaction_Mixture->this compound Purification 5-Bromo-2-methylpyridine 5-Bromo-2-methylpyridine Reaction_Mixture->5-Bromo-2-methylpyridine Byproduct 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine 2-Chloro-3-nitropyridine->2-Methyl-3-nitropyridine Diethyl malonate, Na 2-Methyl-3-aminopyridine 2-Methyl-3-aminopyridine 2-Methyl-3-nitropyridine->2-Methyl-3-aminopyridine H₂, Pd/C 2-Methyl-3-aminopyridine->this compound Sandmeyer Reaction Byproduct_Characterization Crude_Reaction_Product Crude Reaction Product Sample_Preparation Sample Preparation (Dilution) Crude_Reaction_Product->Sample_Preparation GC_MS_Analysis GC-MS Analysis Sample_Preparation->GC_MS_Analysis HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis NMR_Analysis NMR Analysis Sample_Preparation->NMR_Analysis Data_Analysis Data Analysis GC_MS_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Byproduct_Identification Byproduct Identification Data_Analysis->Byproduct_Identification Purity_Quantification Purity Quantification Data_Analysis->Purity_Quantification

References

A Comparative Guide to the Base-Catalyzed Isomerization of 3-Bromopyridines for 4-Selective Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of base-catalyzed isomerization strategies for 3-bromopyridines, facilitating selective C-4 functionalization. This approach leverages the conversion of readily available 3-bromopyridines into their more reactive 4-bromo isomers, which can then undergo selective nucleophilic aromatic substitution.

The primary method discussed involves a tandem isomerization/substitution reaction, where the isomerization to the 4-bromopyridine (B75155) intermediate is the key step. This guide presents experimental data from seminal studies in the field, focusing on the efficiency of different base systems in promoting this transformation, leading to the synthesis of 4-alkoxy, 4-amino, and 4-hydroxypyridines.

Performance Comparison of Base Systems

The base-catalyzed isomerization of 3-bromopyridine (B30812) is effectively a precursor step to a subsequent nucleophilic substitution at the 4-position. Therefore, the performance of the base is best evaluated by the overall yield and regioselectivity of the final 4-substituted product. The two primary base systems investigated are the organic superbase tert-butyl-imino-tris(dimethylamino)phosphorane (P₄-t-Bu) and potassium hydroxide (B78521) (KOH) complexed with 18-crown-6.

4-Selective Etherification

The 4-selective etherification of 3-bromopyridine with various alcohols has been optimized to achieve high yields and selectivities. The data below showcases the reaction's performance under different conditions, highlighting the effect of the base and additives.

Entry3-Bromopyridine:Alcohol RatioBase (equiv.)Additive (mol%)SolventTemp. (°C)Time (h)Total Yield (%)[1]4:3-Selectivity[1]
11:4KOH (2.0)NoneDMA10014542.4:1
21:2KOH (2.0)NoneDMA10014655.5:1
31:1KOH (2.0)NoneDMA10014648.1:1
41.5:1KOH (2.0)NoneDMA10014678.6:1
52:1KOH (2.0)NoneDMA100149512.6:1
64:1KOH (2.0)NoneDMA100149011.9:1
71.5:1KOH (2.0)KBr (50)DMA1001476>14:1
81.5:1P₄-t-Bu (1.3)KBr (50)DMA1001470>6:1

Yields and selectivities were determined by ¹H NMR spectroscopy of the crude reaction mixtures. Total yield represents the combined amount of 4- and 3-substituted isomeric products.

4-Selective Amination and Hydroxylation

The methodology has been successfully extended to include nitrogen and oxygen nucleophiles, providing access to valuable 4-aminopyridine (B3432731) and 4-hydroxypyridine (B47283) derivatives.

NucleophileProductBaseYield of 4-Substituted Product (%)4:3-Selectivity
Indoline4-(Indolin-1-yl)pyridineKOH7919:1
5-Bromoindoline5-Bromo-1-(pyridin-4-yl)indolineKOH75>20:1
Water4-HydroxypyridineKOH5110:1

Reaction Mechanism and Experimental Workflow

The base-catalyzed isomerization of 3-bromopyridine to 4-bromopyridine is proposed to proceed through a pyridyne intermediate.[1][2][3] The subsequent 4-selective substitution is driven by the greater reactivity of the 4-bromo isomer towards nucleophilic aromatic substitution (SNAr).[2]

G cluster_substitution Selective Substitution 3-Bromopyridine 3-Bromopyridine 3,4-Pyridyne 3,4-Pyridyne 3-Bromopyridine->3,4-Pyridyne + Base - HBr 4-Bromopyridine 4-Bromopyridine 3,4-Pyridyne->4-Bromopyridine + HBr 4-Substituted Pyridine 4-Substituted Pyridine 4-Bromopyridine->4-Substituted Pyridine + Nucleophile (NuH) - HBr 4-Bromopyridine->4-Substituted Pyridine G reagents Combine 3-Bromopyridine, Nucleophile, Base, Additive, and Solvent reaction Heat Reaction Mixture (e.g., 100 °C for 14 h) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated 4-Substituted Pyridine purification->product

References

A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, understanding the reactivity of halopyridines is crucial for designing efficient synthetic routes. This guide provides a comparative analysis of the reaction kinetics of different halopyridines in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed protocols. The reactivity of halopyridines is not governed by a single trend; it is a nuanced interplay between the nature of the halogen, the nucleophile, the solvent, and the specific substitution pattern on the pyridine (B92270) ring.

Comparative Reaction Kinetics of 2-Halopyridines

The rate of nucleophilic aromatic substitution on halopyridines is highly dependent on the identity of the halogen leaving group. The observed reactivity trend can be inverted based on the nature of the nucleophile, which points to a shift in the rate-determining step of the reaction mechanism.

Typically, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[1][2] In these cases, the reaction is accelerated by a more electronegative halogen, which stabilizes the intermediate through a strong inductive effect. This leads to the characteristic reactivity order of F > Cl > Br > I.[3]

However, when the second step—the expulsion of the leaving group—becomes rate-limiting, the trend is reversed, favoring the best leaving groups (I > Br > Cl > F), which corresponds to the weakest carbon-halogen bond strength. This is often observed with highly charged, localized nucleophiles like thiolates.[4]

Table 1: Relative Reactivity of 2-Halopyridines with Different Nucleophiles

Halopyridine (2-X-Py)NucleophileSolventRelative Rate (krel)Reactivity Order
2-FluoropyridineSodium EthoxideEthanol320[5]F > Cl
2-ChloropyridineSodium EthoxideEthanol1[5]
2-FluoropyridineBenzyl AlcoholNMP-F > Cl > Br > I[4]
2-ChloropyridineBenzyl AlcoholNMP-
2-BromopyridineBenzyl AlcoholNMP-
2-IodopyridineBenzyl AlcoholNMP-
2-FluoropyridineSodium ThiophenoxideHMPA-I > Br > Cl > F[4]
2-ChloropyridineSodium ThiophenoxideHMPA-
2-BromopyridineSodium ThiophenoxideHMPA-
2-IodopyridineSodium ThiophenoxideHMPA-

Note: Relative rates are approximate and intended for comparative purposes. The exact values can vary with specific reaction conditions.

A different reactivity pattern is observed in the substitution reactions of N-methylpyridinium compounds. For these substrates, the reaction with piperidine (B6355638) in methanol (B129727) shows a leaving group order of 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[3][6] This departure from the typical "element effect" is attributed to a change in the rate-determining step, which in this case is the deprotonation of the addition intermediate.[6][7]

Table 2: Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol

Substratek3 (103 M-2s-1 at 25°C)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reactivity Order
2-Fluoro-N-methylpyridinium1.8314.6-15.4F ≈ Cl ≈ Br ≈ I[6]
2-Chloro-N-methylpyridinium1.8012.0-23.8
2-Bromo-N-methylpyridinium1.8213.9-17.8
2-Iodo-N-methylpyridinium1.8214.9-14.4

Data sourced from Bowler et al. (2014). The reactions are first-order in substrate and second-order in piperidine.[6]

Mechanistic Insights & Visualizations

The SNAr reaction of halopyridines is a two-step process. The first step involves the nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized Meisenheimer complex. The second step is the elimination of the halide ion to restore the aromaticity of the ring.

SNAr_Mechanism cluster_intermediate Meisenheimer Complex (Intermediate) Halopyridine Halopyridine (X = F, Cl, Br, I) Meisenheimer [Py-X-Nu]⁻ (Resonance Stabilized) Halopyridine->Meisenheimer + Nu⁻ (k1, Rate-Determining Step) Nucleophile Nucleophile (Nu⁻) Meisenheimer->Halopyridine k-1 Product Substituted Pyridine Meisenheimer->Product - X⁻ (k2, Fast) LeavingGroup Halide Ion (X⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of halopyridines.

Experimental Protocols

Accurate determination of reaction kinetics is essential for a quantitative comparison. A common and reliable method is UV-Vis spectrophotometry, which is used to monitor the reaction progress under pseudo-first-order conditions.

Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

  • Reagent Preparation:

    • Prepare a stock solution of the halopyridine substrate (e.g., 10 mM in a suitable solvent like acetonitrile (B52724) or DMSO).

    • Prepare a series of buffer solutions containing the nucleophile at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). The nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order conditions.[8]

  • Instrumentation Setup:

    • Set up a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1°C).[9]

    • Determine the wavelength of maximum absorbance (λmax) for the expected substitution product. The starting halopyridine should have minimal absorbance at this wavelength.

  • Kinetic Measurement:

    • Pipette the nucleophile solution (e.g., 2.5 mL) into a quartz cuvette and place it in the holder. Allow it to equilibrate to the set temperature.[9]

    • Initiate the reaction by injecting a small volume of the halopyridine stock solution (e.g., 10-20 µL) into the cuvette. Mix quickly and thoroughly.[9]

    • Immediately start recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.

    • Repeat the experiment for each concentration of the nucleophile.

    • The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the nucleophile concentration ([Nu]). The relationship is given by the equation: kobs = k2[Nu].

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Halopyridine Stock Solution C Equilibrate Nucleophile in Thermostatted Cuvette A->C B Prepare Nucleophile Solutions (Multiple Concentrations) B->C D Initiate Reaction by Adding Substrate C->D t=0 E Monitor Absorbance vs. Time at Product λmax D->E F Fit Data to 1st-Order Equation to get k_obs E->F G Repeat for all Nucleophile Concentrations F->G H Plot k_obs vs. [Nucleophile] G->H I Calculate Second-Order Rate Constant (k2) from Slope H->I

Caption: Workflow for a typical kinetic study of an SNAr reaction using UV-Vis spectrophotometry.

References

Safety Operating Guide

Safe Disposal of 3-Bromo-2-methylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 3-Bromo-2-methylpyridine, a compound recognized for its potential hazards, including skin and eye irritation and its combustible nature.[1][2] Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a well-ventilated area, such as a chemical fume hood.[3][4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[4]

  • Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[4]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator is required.[4][5]

Step-by-Step Disposal Procedure

The recommended and compliant method for the disposal of this compound is through an approved chemical waste disposal service.[1][6] Attempting to neutralize or dispose of this chemical through standard laboratory drains is strictly prohibited.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, contaminated absorbent materials), in a designated and clearly labeled waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., "Combustible," "Skin Irritant," "Eye Irritant").

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[1]

    • Ensure the storage area is away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong acids.[5]

    • Maintain an inventory of the accumulated waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the waste manifest, including the chemical name, quantity, and hazard information, to the disposal service.

    • Follow all institutional and local regulations for the transfer of hazardous waste.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure it is well-ventilated. Remove all sources of ignition.[5] Wearing the appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent. Collect the contaminated material into a sealed container for disposal as hazardous waste.[5] For large spills, contact your institution's emergency response team.

Summary of Chemical and Physical Properties

For quick reference, the following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValue
Molecular Formula C6H6BrN
Molecular Weight 172.02 g/mol [2]
Appearance Colorless to light orange to yellow clear liquid or solid[2]
Boiling Point 173 °C (lit.)[3]
Flash Point 78.9 °C (174.0 °F) - closed cup[2]
Density 1.495 g/mL at 25 °C[2]

Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B Safety First C Collect Waste in a Designated, Labeled Container B->C Containment D Store in a Cool, Ventilated Hazardous Waste Area C->D Secure Storage E Contact Environmental Health & Safety or Approved Waste Vendor D->E Initiate Disposal F Schedule Waste Pickup E->F Logistics G Complete Waste Manifest F->G Documentation H Transfer Waste to Licensed Disposal Service G->H Final Disposal

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-2-methylpyridine. It includes detailed personal protective equipment (PPE) requirements, procedural guidance for safe handling and disposal, and first-aid measures.

Hazard Identification and Personal Protective Equipment

This compound is a combustible liquid that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] It is also harmful if swallowed. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.

Protection Type Specific Requirements Standards/References
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1][3][4]
Skin Protection Chemical-impermeable gloves. Fire/flame resistant and impervious clothing. Protective boots may be required based on the scale of handling.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3][5]
Respiratory Protection A full-face respirator or a NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded or if irritation occurs. For lower concentrations, a dust mask (type N95 or equivalent) may be sufficient.Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1]

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the standard operating procedure for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace emergency_exposure Personal Exposure prep_ppe->emergency_exposure handling_weigh Weigh/Measure Chemical prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer emergency_spill Spill handling_weigh->emergency_spill handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction handling_transfer->emergency_spill cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate handling_reaction->emergency_spill handling_reaction->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling this compound.

Detailed Protocols

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3][6]

  • Ignition Sources: This is a combustible liquid; keep it away from heat, sparks, open flames, and hot surfaces.[1] No smoking is permitted in the handling area.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1][6]

  • Storage: Store the chemical in a cool, dark, and well-ventilated place with the container tightly closed.[1][6][7]

Spill and Accidental Release Measures:

  • Evacuation: Evacuate personnel to a safe area.[3]

  • Ventilation and Ignition Control: Ensure adequate ventilation and remove all sources of ignition.[3][5]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3][4]

  • Cleanup: Use non-sparking tools and explosion-proof equipment. Absorb the spill with inert material (e.g., dry sand or earth) and place it in a suitable, closed container for disposal.[5]

Disposal Plan:

  • Waste Collection: Dispose of the contents and the container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1]

  • Professional Disposal: Disposal must be carried out by qualified personnel who are knowledgeable about all applicable regulations and safety precautions.[7]

  • Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.

First-Aid Procedures:

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[3] If skin irritation persists, seek medical attention. Contaminated clothing should be removed and washed before reuse.

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][3] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[6] Seek immediate medical advice.[1]

  • If Inhaled: Move the individual to fresh air and keep them in a position that is comfortable for breathing.[3][6] If the person feels unwell, call a poison control center or a doctor.[1][6]

  • If Swallowed: Rinse the mouth with water.[1][6] Call a poison control center or a doctor if you feel unwell.[1][6]

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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3-Bromo-2-methylpyridine

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